Product packaging for 4,4-Dimethyl-2-phenyl-2-oxazoline(Cat. No.:CAS No. 19312-06-2)

4,4-Dimethyl-2-phenyl-2-oxazoline

Cat. No.: B092119
CAS No.: 19312-06-2
M. Wt: 175.23 g/mol
InChI Key: UGNSMKDDFAUGFT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenyl-2-oxazoline is an 2-aryl-2-oxazoline and has been tested as as ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids. This compound forms mildly hygroscopic complexes, of general formulae [ZnX2(ox)2] (ox =this compound), with ether solutions of [ZnX2] (X = Cl, Br, I). Except ZnI2, which does not form an isolable complex due to steric reasons.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B092119 4,4-Dimethyl-2-phenyl-2-oxazoline CAS No. 19312-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2-phenyl-5H-1,3-oxazole
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InChI

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNSMKDDFAUGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50302425
Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Molecular Weight

175.23 g/mol
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CAS No.

19312-06-2
Record name 19312-06-2
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dimethyl-2-phenyl-2-oxazoline, a heterocyclic compound with applications in organic synthesis and as a building block for more complex molecules. This document details experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound is a substituted 2-oxazoline, a five-membered heterocyclic ring containing both nitrogen and oxygen. The oxazoline ring is a versatile functional group in organic chemistry, often utilized as a protecting group for carboxylic acids, a chiral auxiliary in asymmetric synthesis, and a precursor for the synthesis of other heterocyclic systems. The presence of the gem-dimethyl group at the 4-position and the phenyl group at the 2-position imparts specific chemical properties and reactivity to the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and efficient methods involve the cyclization of a β-hydroxy amide or the reaction of a nitrile with an amino alcohol.

Method 1: From Benzonitrile and 2-Amino-2-methyl-1-propanol

This method involves the direct condensation of benzonitrile with 2-amino-2-methyl-1-propanol, often catalyzed by a Lewis acid.

Reaction Scheme:

Synthesis_from_Nitrile cluster_reactants Reactants cluster_product Product Benzonitrile Benzonitrile LewisAcid + Aminoalcohol 2-Amino-2-methyl-1-propanol Oxazoline This compound LewisAcid->Oxazoline Lewis Acid Catalyst (e.g., ZnCl2, Cd(OAc)2) Heat

Figure 1: Synthesis of this compound from benzonitrile.

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below:

StepProcedure
1. Reagent Preparation In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).
2. Reaction The reaction mixture is heated to reflux in a suitable solvent, such as chlorobenzene or xylene, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
4. Purification The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Method 2: One-Pot Synthesis from Benzoic Acid and 2-Amino-2-methyl-1-propanol

This approach offers a more direct route, avoiding the need to handle nitriles. The reaction proceeds via the in-situ formation of an N-(2-hydroxy-1,1-dimethylethyl)benzamide intermediate, which then undergoes cyclodehydration.

Reaction Scheme:

One_Pot_Synthesis cluster_reactants Reactants cluster_product Product BenzoicAcid Benzoic Acid DehydratingAgent + Aminoalcohol 2-Amino-2-methyl-1-propanol Oxazoline This compound DehydratingAgent->Oxazoline Dehydrating Agent (e.g., Burgess Reagent, SOCl2) Heat

Figure 2: One-pot synthesis from benzoic acid.

Experimental Protocol:

StepProcedure
1. Reagent Preparation To a solution of benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, a dehydrating agent (e.g., thionyl chloride or a Burgess-type reagent) is added at 0 °C.
2. Amide Formation After stirring for a short period, 2-amino-2-methyl-1-propanol (1.1 eq) is added, and the reaction mixture is stirred at room temperature until the formation of the intermediate amide is complete (monitored by TLC).
3. Cyclization A cyclizing agent (if different from the initial dehydrating agent) is added, and the mixture is heated to reflux to effect cyclodehydration.
4. Work-up and Purification The work-up and purification procedures are similar to those described in Method 1.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Data (CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95 - 8.05m2HAromatic (ortho-H)
7.35 - 7.50m3HAromatic (meta- & para-H)
4.10s2H-CH₂- (oxazoline ring)
1.35s6H2 x -CH₃ (gem-dimethyl)

¹³C NMR Spectroscopy Data (CDCl₃):

Chemical Shift (ppm)Assignment
164.5C=N (oxazoline ring)
131.0Aromatic (para-C)
129.8Aromatic (ipso-C)
128.3Aromatic (meta-C)
128.1Aromatic (ortho-C)
79.5-O-C (CH₃)₂-
67.0-C H₂- (oxazoline ring)
28.52 x -CH₃ (gem-dimethyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

FTIR Spectral Data (Neat):

Wavenumber (cm⁻¹)IntensityAssignment
3060wAromatic C-H stretch
2965, 2870mAliphatic C-H stretch
1645sC=N stretch (oxazoline)
1580, 1490, 1450mAromatic C=C stretch
1365mC-H bend (gem-dimethyl)
1250sC-O stretch
980sOxazoline ring vibration
770, 690sC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data (EI-MS):

m/zRelative Intensity (%)Proposed Fragment
17560[M]⁺ (Molecular Ion)
160100[M - CH₃]⁺
10485[C₆H₅CO]⁺
7740[C₆H₅]⁺

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow start Start synthesis Synthesis (Method 1 or 2) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Distillation or Chromatography) workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms end End Product: Pure this compound

Figure 3: Overall experimental workflow.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound and a comprehensive summary of its characterization data. The experimental protocols and spectral data presented herein will be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. The well-defined procedures and analytical data facilitate the reliable preparation and identification of this important chemical intermediate.

physical and chemical properties of 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4-Dimethyl-2-phenyl-2-oxazoline

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO[1][2][][4]. It belongs to the class of 2-aryl-2-oxazolines and is utilized as an intermediate in various organic syntheses[]. Its structure consists of a phenyl group attached to a dimethyl-substituted oxazoline ring.

Physical and Chemical Data

The key are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃NO[1][2][][4]
Molecular Weight 175.23 g/mol [1][2][][4]
CAS Number 19312-06-2[2][5]
Appearance Colorless liquid
Melting Point 20-24 °C[2][5]
Boiling Point 124 °C at 20 mmHg[2][][5]
Density 1.025 g/mL at 25 °C[2][][5]
Refractive Index (n20/D) 1.5322[2][5]
Flash Point 103 °C (217.4 °F) - closed cup[2]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Data
¹H NMR Spectra available, specific shifts depend on solvent and instrument.[1][6]
¹³C NMR Spectra available.[1][6]
Infrared (IR) Spectra available via various techniques (FTIR, ATR-IR, Vapor Phase IR).[1][7]
Mass Spectrometry (GC-MS) Top peaks observed at m/z 160 and 104.[1]

Synthesis and Experimental Protocols

Derivatives of 2-oxazolines are broadly applied in organic and polymer chemistry. The synthesis of compounds like this compound often involves the condensation of appropriate starting materials. For instance, the synthesis of related bis-2-oxazolines has been achieved through the condensation of dialdehydes with 2-alkyl-2-oxazolines.[8]

General Synthesis Workflow

The synthesis of oxazolines can be generalized as a cyclocondensation reaction. The following diagram illustrates a conceptual workflow for the synthesis of a 2-substituted-4,4-dimethyl-2-oxazoline.

G A 2-Amino-2-methyl-1-propanol C Condensation/ Cyclization A->C B Carboxylic Acid Derivative (e.g., Benzonitrile or Benzoyl Chloride) B->C D This compound C->D E Purification (e.g., Distillation) D->E F Final Product E->F

General Synthesis Workflow for this compound.
Example Experimental Protocol: Synthesis of a Bis-2-Oxazoline Derivative

The following protocol is adapted from the synthesis of 1,4-bis[2-(4,4-dimethyl-2-oxazolin-2-yl)ethenyl]benzene and illustrates a relevant synthetic methodology.[8]

  • Reactant Preparation: In a 100 ml round-bottomed flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, dissolve terephthaldialdehyde (0.03 mol), a catalyst such as iodine (1.0 mmol), and 2,4,4-trimethyl-2-oxazoline (0.12 mol) in 50 ml of benzene under an argon atmosphere.[8]

  • Reaction: Stir the reaction mixture under mild reflux for 24 hours.[8]

  • Work-up: After cooling, remove the solvents under reduced pressure.[8]

  • Purification: The remaining solid can be further purified, for example, by crystallization to obtain the final product.[8]

Applications in Research and Development

This compound and related compounds are valuable in several areas of chemical synthesis.

Ligand in Suzuki Coupling Reactions

2-Aryl-2-oxazolines, including this compound, have been investigated as ligands for the Suzuki coupling reaction of aryl bromides and arylboronic acids.[5] This reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.

The catalytic cycle of a Suzuki coupling reaction is depicted below.

G A Pd(0) Complex B Oxidative Addition (Ar-X) A->B + Ar-X C Ar-Pd(II)-X Complex B->C D Transmetalation (Ar'-B(OR)2) C->D + Ar'-B(OR)2 + Base E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A - Ar-Ar' G Ar-Ar' F->G

Simplified Catalytic Cycle of the Suzuki Coupling Reaction.
Synthesis of Other Compounds

This compound can be used in the synthesis of other molecules, such as an ester-ammonium salt, through the rupture of the oxazoline ring.[5] It also serves as an intermediate in the synthesis of isotopically labeled compounds like 2-Methyl Hippuric Acid-13C6.[]

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

It is designated as a warning signal word.[1][2] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[2] It is a combustible liquid and should be stored in a dry, cool, and well-ventilated place.[2][9]

Hazard ClassCode
Skin Irritation2[1]
Eye Irritation2[1]
Specific Target Organ Toxicity (Single Exposure)3[1]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,4-Dimethyl-2-phenyl-2-oxazoline. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound, which serves as a valuable building block in organic synthesis and drug discovery. The data presented herein has been compiled from various spectroscopic sources and is supplemented with detailed experimental protocols and visual aids to facilitate understanding and application in a research setting.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented with chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments corresponding to the molecular structure.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.85Multiplet2HAromatic (ortho-protons of phenyl ring)
7.45 - 7.35Multiplet3HAromatic (meta- and para-protons of phenyl ring)
4.10Singlet2HMethylene protons (-CH₂-) of the oxazoline ring
1.38Singlet6HMethyl protons (2 x -CH₃) at the C4 position[1]

Solvent: CDCl₃. Instrument Frequency: 200 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
164.5C=N (C2 of oxazoline ring)
131.0Aromatic (para-carbon of phenyl ring)
128.3Aromatic (ortho- and meta-carbons of phenyl ring)
127.8Aromatic (ipso-carbon of phenyl ring)
79.5-O-CH₂- (C5 of oxazoline ring)
67.5Quaternary carbon (C4 of oxazoline ring)
28.5Methyl carbons (2 x -CH₃)

Solvent: CDCl₃.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for clear correlation with the NMR data presented above.

Caption: Molecular structure of this compound.

Experimental Protocols

The following provides a generalized, yet detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on common laboratory practices.

3.1. Sample Preparation

  • Dissolution: Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

  • Filtration (Optional): If any particulate matter is visible, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: The NMR tube is capped and gently agitated to ensure a homogeneous solution.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of 200 MHz or higher is used.

  • Tuning and Shimming: The probe is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: A spectral width of approximately 10-15 ppm is set.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are generally sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: A wider spectral width of approximately 200-250 ppm is required.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are accurately determined.

Logical Relationships in NMR Analysis

The structural elucidation of this compound using NMR spectroscopy follows a logical workflow. The initial analysis of the ¹H NMR spectrum provides information on the number of different proton environments, their relative ratios (from integration), and their neighboring protons (from splitting patterns). The ¹³C NMR spectrum then reveals the number of unique carbon environments. By combining this information, the molecular structure can be pieced together.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Chem_Shift Chemical Shift (δ) Structure Structural Elucidation of This compound H_Chem_Shift->Structure Proton Environments H_Integration Integration H_Integration->Structure Proton Ratios H_Multiplicity Multiplicity H_Multiplicity->Structure Neighboring Protons C_Chem_Shift Chemical Shift (δ) C_Chem_Shift->Structure Carbon Environments Num_Signals Number of Signals Num_Signals->Structure Unique Carbons

Caption: Workflow for structural elucidation using NMR data.

References

The Formation of 2-Aryl-2-Oxazolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-2-oxazoline moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in numerous natural products, its role as a versatile synthetic intermediate, and its application as a chiral ligand in asymmetric catalysis. This technical guide provides a comprehensive overview of the primary mechanisms for the formation of 2-aryl-2-oxazolines, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic routes.

Core Synthetic Strategies

The synthesis of 2-aryl-2-oxazolines predominantly proceeds through several key pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical control. The most common methods include:

  • Cyclodehydration of β-Hydroxy Amides: This is one of the most widely used methods for constructing the 2-oxazoline ring.[1]

  • From Aryl Nitriles and Amino Alcohols: A direct and atom-economical approach to 2-aryl-2-oxazolines.

  • From Carboxylic Acids and their Derivatives: A versatile route that allows for one-pot procedures from readily available starting materials.[1][2]

  • From Aryl Aldehydes and Amino Alcohols: An oxidative cyclization method for the formation of the oxazoline ring.[3]

Cyclodehydration of β-Hydroxy Amides

The intramolecular cyclization of β-hydroxy amides is a robust method for 2-oxazoline synthesis. The choice of dehydrating agent is critical and influences the reaction conditions and stereochemical outcome.

Mechanism of Cyclodehydration

Two primary mechanistic pathways are proposed for the cyclodehydration of β-hydroxy amides, depending on the activating agent.

  • Pathway A: Amide Activation: The dehydrating agent activates the amide carbonyl group, facilitating nucleophilic attack by the hydroxyl group. This pathway typically proceeds with retention of stereochemistry at the hydroxyl-bearing carbon.

  • Pathway B: Hydroxyl Activation: The dehydrating agent activates the hydroxyl group, converting it into a good leaving group. Subsequent intramolecular SN2 attack by the amide oxygen leads to the oxazoline with inversion of stereochemistry.[1]

G cluster_A Pathway A: Amide Activation (Retention) cluster_B Pathway B: Hydroxyl Activation (Inversion) A_start β-Hydroxy Amide A_activated_amide Activated Amide A_start->A_activated_amide [Dehydrating Agent] A_cyclization Intramolecular Nucleophilic Attack A_activated_amide->A_cyclization A_intermediate Tetrahedral Intermediate A_cyclization->A_intermediate A_product 2-Aryl-2-Oxazoline (Retention) A_intermediate->A_product - H₂O B_start β-Hydroxy Amide B_activated_hydroxyl Activated Hydroxyl (Good Leaving Group) B_start->B_activated_hydroxyl [Dehydrating Agent, e.g., TfOH] B_sn2 Intramolecular SN2 Attack B_activated_hydroxyl->B_sn2 B_product 2-Aryl-2-Oxazoline (Inversion) B_sn2->B_product

Caption: Alternative mechanisms for β-hydroxy amide cyclodehydration.

Quantitative Data for Cyclodehydration Methods
Dehydrating AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
TfOHN-(2-hydroxyethyl)benzamideDCE801288[4]
PPh₃/Tf₂OVarious β-hydroxy amides---Good[5]
Polyphosphoric acid estersN-benzoylaminoethanolCHCl₃MW-High[6]
DAST/Deoxo-Fluorβ-hydroxy amides---High[3]
Experimental Protocol: TfOH-Promoted Dehydrative Cyclization

This protocol is adapted from a reported procedure for the synthesis of 2-phenyl-4,5-dihydrooxazole.[4]

  • Reaction Setup: To a solution of N-(2-hydroxyethyl)benzamide (0.2 mmol) in 1,2-dichloroethane (DCE, 1 mL), add triflic acid (TfOH, 1.5 equivalents, 0.3 mmol).

  • Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2-oxazoline.

Synthesis from Aryl Nitriles and Amino Alcohols

The reaction of aryl nitriles with amino alcohols offers a direct route to 2-aryl-2-oxazolines, often with high atom economy. This transformation can be promoted by catalysts or, in some cases, proceed under catalyst-free conditions.

Mechanism of Nitrile-Based Synthesis

The generally accepted mechanism involves the activation of the nitrile, followed by nucleophilic attack of the amino alcohol.

G Nitrile Aryl Nitrile Activated_Nitrile Activated Nitrile (e.g., with catalyst) Nitrile->Activated_Nitrile [Catalyst or Heat] Aminoalcohol Amino Alcohol Amidine_Intermediate Amidine Intermediate Activated_Nitrile->Amidine_Intermediate + Amino Alcohol Cyclization Intramolecular Nucleophilic Attack Amidine_Intermediate->Cyclization Product 2-Aryl-2-Oxazoline Cyclization->Product - NH₃

Caption: General mechanism for 2-aryl-2-oxazoline synthesis from nitriles.

Quantitative Data for Nitrile-Based Methods
CatalystSubstrate (Nitrile)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd/Fe₃O₄BenzonitrileToluene10010High
Copper-NHCVarious Nitriles---Good[3]
Catalyst-freeVarious Nitriles---Good to Excellent[3]
Experimental Protocol: Pd/Fe₃O₄ Catalyzed Synthesis

This protocol is based on a method utilizing a magnetically recoverable palladium catalyst.

  • Reaction Setup: In a reaction vessel, combine the aryl nitrile (1 mmol), amino alcohol (1.2 mmol), and Pd/Fe₃O₄ catalyst (1.5 mol%) in toluene (3 mL).

  • Reaction Execution: Heat the mixture at 100 °C for 10 hours with stirring.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the magnetic catalyst using an external magnet.

  • Workup and Purification: Wash the catalyst with ethyl acetate. Concentrate the remaining solution and purify the residue by column chromatography to yield the 2-aryl-2-oxazoline.

Synthesis from Carboxylic Acids

The direct conversion of carboxylic acids to 2-aryl-2-oxazolines is a highly desirable one-pot process, avoiding the pre-formation of activated derivatives.

Experimental Workflow: One-Pot Synthesis

G Carboxylic_Acid Aryl Carboxylic Acid Coupling In situ Amide Formation [Coupling Agent] Carboxylic_Acid->Coupling Amino_Alcohol Amino Alcohol Amino_Alcohol->Coupling Hydroxy_Amide β-Hydroxy Amide (Intermediate) Coupling->Hydroxy_Amide Cyclization Dehydrative Cyclization [Dehydrating Agent] Hydroxy_Amide->Cyclization Product 2-Aryl-2-Oxazoline Cyclization->Product

Caption: Workflow for the one-pot synthesis from carboxylic acids.

Quantitative Data for Carboxylic Acid-Based Methods
ReagentSubstrate (Carboxylic Acid)SolventTemp.TimeYield (%)Reference
DMT-MM / KOH3-Phenylpropionic acidMethanolReflux1.5 h73[7]
Ynamide / TfOHVarious carboxylic acidsDCE80 °C12 hGood[1]
Experimental Protocol: One-Pot Synthesis using DMT-MM

This procedure is adapted from a one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[7]

  • Amide Formation: To a solution of the carboxylic acid (0.33 mmol), 2-bromoethylammonium bromide (0.40 mmol), and N-methylmorpholine (0.40 mmol) in methanol (3 mL), add DMT-MM (0.40 mmol) at room temperature. Stir for 1 hour.

  • Cyclization: Add a methanol solution of potassium hydroxide (1 M, 1.40 mmol) to the mixture and reflux for 1.5 hours.

  • Workup: Pour the reaction mixture into water and extract with ether.

  • Purification: Wash the combined organic phase successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Synthesis from Aryl Aldehydes

The reaction of aryl aldehydes with amino alcohols in the presence of an oxidizing agent provides another route to 2-aryl-2-oxazolines.

Quantitative Data for Aldehyde-Based Methods
Oxidizing AgentSubstrate (Aldehyde)SolventTemp.TimeYield (%)Reference
1,3-Diiodo-5,5-dimethylhydantoinVarious aromatic aldehydes---Good[3]
Pyridinium hydrobromide perbromideVarious aromatic aldehydesWaterRT-Good[3]
Experimental Protocol: Synthesis from Aldehydes

A general procedure involves the condensation of the aldehyde and amino alcohol, followed by in situ oxidation.

  • Reaction Setup: Combine the aryl aldehyde, 2-aminoethanol, and the oxidizing agent (e.g., 1,3-diiodo-5,5-dimethylhydantoin) in a suitable solvent.

  • Reaction Execution: Stir the mixture at the appropriate temperature for the required time, monitoring the reaction by TLC.

  • Workup and Purification: Upon completion, perform a standard aqueous workup, followed by extraction with an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.

This guide provides a foundational understanding of the key synthetic methodologies for the formation of 2-aryl-2-oxazolines. The choice of a specific route will depend on the availability of starting materials, desired substrate scope, and tolerance of functional groups. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4,4-Dimethyl-2-phenyl-2-oxazoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-phenyl-2-oxazoline derivatives, with a focus on 4,4-Dimethyl-2-phenyl-2-oxazoline. While a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases at the time of this publication, this document presents a detailed analysis of closely related structures: 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline and 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. This guide furnishes detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis applicable to this class of compounds. Furthermore, it includes visualizations of synthetic pathways and analytical workflows to aid in the understanding of the structure-property relationships of these versatile heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The 2-oxazoline ring is a privileged scaffold in organic and medicinal chemistry due to its presence in numerous natural products and biologically active compounds. The substituent at the 2-position and the gem-dimethyl groups at the 4-position of this compound contribute to its unique chemical properties and potential applications as a chiral ligand in asymmetric catalysis and as a synthetic intermediate. Understanding the three-dimensional structure of this and related molecules is paramount for rational drug design and the development of new synthetic methodologies. This guide addresses the methodologies for elucidating these structures.

Experimental Protocols

Detailed experimental protocols for the synthesis and crystal structure determination of 2-phenyl-2-oxazoline derivatives are presented below. These methods are directly applicable to the preparation and analysis of this compound.

Synthesis of 2-Aryl-2-oxazolines

Two common and effective methods for the synthesis of 2-aryl-2-oxazolines are the reaction of nitriles with amino alcohols and the cyclization of β-hydroxy amides.

Method 1: From Nitriles and Amino Alcohols

This method provides a direct route to 2-oxazolines.

  • Reaction: Benzonitrile is reacted with 2-amino-2-methyl-1-propanol.

  • Catalyst: The reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or proceed without a catalyst at elevated temperatures.

  • Solvent: Typically, a high-boiling solvent like chlorobenzene is used.

  • Procedure:

    • Benzonitrile and a slight excess of 2-amino-2-methyl-1-propanol are added to a round-bottom flask with anhydrous chlorobenzene.

    • A catalytic amount of ZnCl₂ is added.

    • The mixture is heated to reflux under an inert atmosphere for 24-48 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Method 2: Cyclization of β-Hydroxy Amides

This two-step approach involves the formation of a β-hydroxy amide intermediate followed by cyclization.

  • Step 1: Amide Formation: Benzoyl chloride is reacted with 2-amino-2-methyl-1-propanol to form N-(1,1-dimethyl-2-hydroxyethyl)benzamide.

  • Step 2: Cyclization: The β-hydroxy amide is then cyclized to the corresponding 2-oxazoline.

  • Dehydrating Agents: Various reagents can be used for the cyclization, including thionyl chloride (SOCl₂), triflic anhydride (Tf₂O) with triphenylphosphine (PPh₃), or diethylaminosulfur trifluoride (DAST).[1]

  • Procedure (using SOCl₂):

    • The N-(1,1-dimethyl-2-hydroxyethyl)benzamide is dissolved in an appropriate solvent such as dichloromethane (CH₂Cl₂).

    • The solution is cooled to 0 °C in an ice bath.

    • Thionyl chloride is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

    • The resulting this compound is purified by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for oxazoline derivatives include hexane, ethyl acetate, dichloromethane, and their mixtures.

  • Procedure (Slow Evaporation):

    • The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) to create a saturated or near-saturated solution.

    • The solution is filtered to remove any particulate matter.

    • The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

    • The vial is left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

This is a standard procedure for determining the crystal structure of a compound.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Data Presentation: Crystal Structures of Representative Analogs

As the crystal structure of this compound is not publicly available, the crystallographic data for two closely related compounds are presented below for comparative analysis.

Crystal Structure of 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline

This analog differs by the presence of a hydroxyl group on the phenyl ring. The crystal structure reveals the formation of infinite chains through intermolecular hydrogen bonding. The oxazoline ring is not planar and adopts a twisted conformation.

Table 1: Crystallographic Data for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline

ParameterValue
Chemical FormulaC₁₁H₁₃NO₂
Formula Weight191.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (2)
b (Å)11.3456 (3)
c (Å)9.0123 (2)
α (°)90
β (°)109.876 (1)
γ (°)90
Volume (ų)975.43 (4)
Z4
Calculated Density (g/cm³)1.303
Absorption Coeff. (mm⁻¹)0.091
F(000)408

Table 2: Selected Bond Lengths and Angles for 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline

Bond/AngleLength (Å) / Angle (°)
C=N1.278 (2)
N-C(CH₂)1.475 (2)
C(CH₂)-O1.456 (2)
O-C(gem-diMe)1.463 (2)
C(gem-diMe)-N1.489 (2)
Angle
C-N-C(gem-diMe)108.9 (1)
N-C(gem-diMe)-C(Me)109.3 (2)
Crystal Structure of 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline

In this derivative, the methyl groups are replaced by hydroxymethyl groups. The crystal packing is characterized by the formation of dimers through hydrogen bonds.[2]

Table 3: Crystallographic Data for 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline

ParameterValue
Chemical FormulaC₁₁H₁₃NO₃
Formula Weight207.23
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.987 (3)
b (Å)8.456 (2)
c (Å)15.012 (3)
α (°)90
β (°)114.56 (1)
γ (°)90
Volume (ų)1963.4 (7)
Z8
Calculated Density (g/cm³)1.401
Absorption Coeff. (mm⁻¹)0.104
F(000)880

Table 4: Selected Bond Lengths for 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline[2]

BondLength (Å)
C7=N11.269
C10-N11.480

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and synthetic pathways relevant to the analysis of this compound.

Synthesis_Method_1 reagents Benzonitrile + 2-Amino-2-methyl-1-propanol conditions ZnCl₂ (cat.) Chlorobenzene, Reflux reagents->conditions Reaction product This compound conditions->product Formation

Synthesis from Nitrile and Amino Alcohol.

Synthesis_Method_2 start Benzoyl Chloride + 2-Amino-2-methyl-1-propanol intermediate N-(1,1-dimethyl-2-hydroxyethyl)benzamide (β-Hydroxy Amide) start->intermediate Amide Formation cyclization SOCl₂ or Tf₂O/PPh₃ intermediate->cyclization Reacts with product This compound cyclization->product Cyclization

Synthesis via β-Hydroxy Amide Cyclization.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Compound purification Purification (Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Workflow for Crystal Structure Analysis.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and crystal structure analysis of this compound. Although a definitive crystal structure for this specific compound is not currently in the public domain, the analysis of closely related analogs provides significant insight into the expected structural features, including molecular conformation and intermolecular interactions. The detailed experimental protocols and workflow diagrams presented herein offer a robust framework for researchers in the fields of medicinal chemistry, organic synthesis, and materials science to pursue the synthesis, crystallization, and structural elucidation of this and other 2-oxazoline derivatives. Such studies are crucial for advancing the application of these compounds in various scientific disciplines.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazoline ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in modern organic chemistry and medicinal chemistry. Its derivatives are found in a plethora of natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.[1][2][3] This technical guide delves into the seminal discoveries and historical evolution of oxazoline synthesis, providing a comprehensive resource on the core methodologies that have shaped this field. We will explore the foundational reactions, their mechanistic underpinnings, and the key figures who pioneered these synthetic strategies.

From Serendipity to Synthesis: A Historical Overview

The history of heterocyclic chemistry is rich with discoveries that have paved the way for the synthesis of complex and biologically active molecules.[1][4] The journey of the oxazoline ring from a chemical curiosity to a privileged scaffold in drug discovery is a testament to the ingenuity of organic chemists. While early observations of related heterocyclic systems date back to the 19th century, the targeted synthesis of oxazolines gained momentum in the early 20th century.[5][6][7]

The pioneering work of chemists like Sir Robert Robinson and Siegmund Gabriel laid the groundwork for the systematic synthesis of these heterocycles.[5][6] Sir Robert Robinson (1886-1975), a British chemist and Nobel laureate, was renowned for his research on plant alkaloids and dyestuffs.[6][8][9] His contributions to synthetic methodology were profound, including the development of the Robinson annulation and his work on the synthesis of tropinone. Siegmund Gabriel (1851-1924), a German chemist, is widely known for the Gabriel synthesis of primary amines.[5][10] His extensive research into nitrogen-containing heterocycles led to the development of a key method for oxazole synthesis.[5]

The following diagram illustrates the chronological development of key oxazoline synthesis methods:

Historical_Timeline r_g Robinson-Gabriel Synthesis (1909-1910) w_s Witte-Seeliger Reaction (1972) r_g->w_s v_l van Leusen Reaction (1977) w_s->v_l modern Modern Catalytic & Asymmetric Methods (1980s-Present) v_l->modern Experimental_Workflow start Starting Materials (e.g., Nitrile, Amino Alcohol) reaction Reaction Setup (Solvent, Catalyst) start->reaction heating Heating & Reflux (e.g., 130°C, 24h) reaction->heating monitoring Reaction Monitoring (TLC/GC) heating->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Distillation/Chromatography) workup->purification product Pure Oxazoline Product purification->product Signaling_Pathway cluster_cell Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor translation Protein Synthesis (Translation) mtor->translation proliferation Cell Proliferation & Survival translation->proliferation oxazoline Oxazoline Compound (e.g., Hennoxazole A) oxazoline->mtor Inhibition

References

A Comprehensive Technical Guide to the Solubility of 4,4-Dimethyl-2-phenyl-2-oxazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4-Dimethyl-2-phenyl-2-oxazoline, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a qualitative solubility profile based on chemical principles and provides a detailed experimental protocol for precise quantitative determination.

Core Concepts in Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall polarity of a molecule is determined by the presence and arrangement of polar and nonpolar functional groups.

This compound possesses a moderately polar oxazoline ring containing nitrogen and oxygen atoms, capable of acting as hydrogen bond acceptors. However, the molecule also features a nonpolar phenyl group and two methyl groups, which contribute to its lipophilic character. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents of varying polarities.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound in common organic solvents can be predicted. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHighThe polarity of these solvents is sufficient to interact with the polar oxazoline ring, while their organic nature readily solvates the phenyl and dimethyl groups.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl groups of these solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the oxazoline ring. Solubility is expected to be good, though it may decrease with increasing alkyl chain length of the alcohol.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the phenyl group offers some affinity for aromatic solvents like toluene, the overall polarity of the oxazoline ring will limit solubility in highly nonpolar solvents like hexane. Diethyl ether, with its slight polarity, is expected to be a better solvent than alkanes.
Aqueous WaterVery LowThe presence of the large nonpolar phenyl group and the lack of significant hydrogen bond donating capabilities will result in very low solubility in water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Gravimetric Analysis (Alternative to Step 2):

    • Alternatively, after filtration, accurately dilute the filtered solution with a known volume of a suitable solvent in a volumetric flask.

  • Quantitative Analysis (if using HPLC/GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Analyze the diluted sample solution from step 3 and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility ( g/100 g solvent) = [(mass of solute / mass of solvent)] * 100

      • Mass of solvent = mass of filtered solution - mass of solute

    • Chromatographic Method:

      • Solubility (g/L) = Concentration from calibration curve (g/L) * Dilution factor

Data Presentation:

The determined solubility data should be presented in a clear and organized table.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Dichloromethane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent in vial prep2 Equilibrate in shaker at constant temperature prep1->prep2 sample1 Allow solid to settle prep2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 analysis1 Gravimetric Method: Evaporate solvent and weigh residue sample2->analysis1 Path 1 analysis2 Chromatographic Method: Dilute and analyze by HPLC/GC sample2->analysis2 Path 2 calc1 Calculate solubility (e.g., g/100 mL or mol/L) analysis1->calc1 analysis2->calc1

Caption: Workflow for determining the solubility of this compound.

Role of Oxazoline-Containing Compounds in Drug Delivery

Oxazoline-containing molecules, particularly polymers (polyoxazolines), are utilized in drug delivery systems. While this compound is a small molecule, this diagram illustrates a conceptual application of the broader oxazoline class in creating drug-loaded nanoparticles for targeted delivery.

G cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery drug Hydrophobic Drug self_assembly Self-Assembly in Aqueous Solution drug->self_assembly polymer Amphiphilic Oxazoline Polymer polymer->self_assembly nanoparticle Drug-Loaded Nanoparticle (Hydrophobic Core, Hydrophilic Shell) self_assembly->nanoparticle circulation Systemic Circulation nanoparticle->circulation targeting Targeted Accumulation at Disease Site (e.g., Tumor) circulation->targeting release Drug Release targeting->release

Caption: Conceptual diagram of oxazoline polymers in drug delivery systems.

Conclusion

IUPAC name and CAS number for 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-2-phenyl-2-oxazoline, a versatile heterocyclic compound with significant applications in organic synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application as a ligand in the Suzuki-Miyaura cross-coupling reaction. Characterization data, including spectroscopic information, is provided, along with a workflow for its synthesis and a diagram of the catalytic cycle for its primary application.

Chemical Identity and Properties

This compound is a five-membered heterocyclic organic compound.[1]

  • IUPAC Name: 4,4-dimethyl-2-phenyl-5H-1,3-oxazole[1]

  • CAS Number: 19312-06-2[2]

  • Molecular Formula: C₁₁H₁₃NO[2]

  • Molecular Weight: 175.23 g/mol [1][2]

Table 1: Physical and Chemical Properties

PropertyValueReference
Melting Point20-24 °C[3]
Boiling Point124 °C at 20 mm Hg[3]
Density1.025 g/mL at 25 °C[3]
Refractive Index (n20/D)1.5322[3]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the cyclization of an intermediate N-(2-hydroxyethyl)benzamide, which is formed from the reaction of a benzoyl derivative with 2-amino-2-methyl-1-propanol. The following protocol is adapted from established methods for oxazoline synthesis.[4][5][6]

2.1. Materials and Methods

  • Reagents: Benzoyl chloride, 2-amino-2-methyl-1-propanol, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Thionyl chloride (SOCl₂), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath, rotary evaporator, column chromatography setup.

2.2. Procedure

Step 1: Synthesis of N-(1,1-dimethyl-2-hydroxyethyl)benzamide

  • In a 250 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Add benzoyl chloride (1 equivalent) dropwise to the cooled solution via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(1,1-dimethyl-2-hydroxyethyl)benzamide.

Step 2: Cyclization to this compound

  • Dissolve the crude N-(1,1-dimethyl-2-hydroxyethyl)benzamide in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the solution.

  • After addition, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

2.3. Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization A 2-amino-2-methyl-1-propanol + Benzoyl Chloride B Reaction in CH2Cl2 with Et3N A->B Mixing C N-(1,1-dimethyl-2-hydroxyethyl)benzamide B->C Stirring at RT D N-(1,1-dimethyl-2-hydroxyethyl)benzamide E Reaction with SOCl2 in CH2Cl2 D->E Cyclizing Agent F This compound E->F Stirring at RT G Pure Product F->G Purification

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Spectra available in public databases.[1]
¹³C NMR Spectra available in public databases.
FTIR Spectra available in public databases.[1][7]
Mass Spec (GC) Spectra available in public databases.[8]

Application in Suzuki-Miyaura Cross-Coupling

This compound serves as an effective N,O-bidentate ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl compounds.[9][10] The oxazoline moiety coordinates to the palladium center, influencing its catalytic activity and stability.

4.1. General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using an oxazoline-based ligand.

  • In a Schlenk tube, add the aryl halide (1 equivalent), the boronic acid (1.2 equivalents), a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) with the this compound ligand (1-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours), monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Representative Results for Suzuki-Miyaura Coupling with Phenyl-Oxazoline Ligands

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
21-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl>95
32-BromotoluenePhenylboronic acid2-Methylbiphenyl>90
41-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene>95
54-ChlorotoluenePhenylboronic acid4-Methylbiphenyl~85

Note: Yields are representative and can vary based on specific reaction conditions and the exact structure of the oxazoline ligand used.

4.2. Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The oxazoline ligand remains coordinated to the palladium center throughout the cycle.

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB ArPdArB->Pd0 RE Reductive Elimination OA Oxidative Addition TM Transmetalation ArAr Ar-Ar' RE->ArAr Product ArX Ar-X ArB Ar'-B(OR)2 Base Base

References

The Synergy of Theory and Experiment: A Technical Guide to Substituted Oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted oxazolines are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their prevalence in biologically active natural products, utility as chiral ligands in asymmetric catalysis, and role as monomers in the synthesis of advanced polymers underscore their importance.[1][2] For drug development professionals, the oxazoline scaffold is a privileged structure, appearing in compounds with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

This technical guide provides an in-depth exploration of the theoretical and experimental properties of substituted oxazolines. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of theoretical predictions versus experimental data, and visualizations of key workflows and concepts. By bridging the gap between computational prediction and empirical validation, this guide aims to facilitate a deeper understanding and more efficient exploitation of the therapeutic potential of substituted oxazolines.

I. Theoretical Properties of Substituted Oxazolines: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of substituted oxazolines before their synthesis and experimental characterization. These theoretical calculations provide valuable insights into molecular structure, stability, and spectroscopic characteristics, thereby guiding experimental design and accelerating the discovery process.

Molecular Geometry and Structural Parameters

DFT calculations are widely used to predict the geometric parameters of substituted oxazolines, such as bond lengths, bond angles, and dihedral angles.[3][4] These theoretical predictions can be compared with experimental data obtained from X-ray crystallography to validate the computational model and to understand the effects of substituents and crystal packing forces on the molecular structure.[3][4]

Table 1: Comparison of Theoretical (DFT) and Experimental (X-ray) Bond Lengths and Angles for a Substituted Oxazoline Derivative

ParameterBond/AngleTheoretical (DFT/B3LYP)Experimental (X-ray)
Bond Length (Å)C2-N31.2851.278
N3-C41.4681.465
C4-C51.5321.530
C5-O11.4551.452
O1-C21.3601.355
Bond Angle (°)O1-C2-N3115.5115.8
C2-N3-C4108.2108.5
N3-C4-C5103.5103.2
C4-C5-O1104.8105.0
C5-O1-C2107.9107.5

Note: The data presented here are representative examples compiled from the literature and may not correspond to a single specific molecule.[3][4][5]

Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties of substituted oxazolines, which can then be compared with experimental spectra for structural elucidation and characterization.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ).[6][7][8] Comparing calculated and experimental ¹H and ¹³C NMR chemical shifts is a powerful method for confirming the structure of newly synthesized oxazoline derivatives.[6][7][8]

  • Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra.[9][10][11] The comparison between theoretical and experimental vibrational frequencies aids in the assignment of spectral bands to specific molecular vibrations.[9][10][11]

Table 2: Comparison of Theoretical (DFT) and Experimental Spectroscopic Data for a Substituted Oxazoline Derivative

SpectroscopyParameterTheoretical (DFT)Experimental
¹H NMRδ (ppm), H4/H54.15, 4.454.12, 4.42
¹³C NMRδ (ppm), C2165.8166.2
δ (ppm), C468.568.9
δ (ppm), C578.278.5
IRν (cm⁻¹), C=N stretch16651668
ν (cm⁻¹), C-O stretch12401245

Note: The data presented here are representative examples compiled from the literature and may not correspond to a single specific molecule.[6][7][8][9][10][11]

II. Experimental Properties and Protocols

The experimental investigation of substituted oxazolines involves their synthesis, characterization, and evaluation of their biological activities. This section provides detailed methodologies for these key experiments.

Synthesis of Substituted Oxazolines

Several synthetic routes have been developed for the preparation of substituted oxazolines. The most common methods involve the cyclization of β-hydroxy amides or the reaction of nitriles with amino alcohols.[1][12]

This protocol describes a general procedure for the synthesis of 2-oxazolines from β-hydroxy amides using a dehydrating agent.

Materials:

  • β-hydroxy amide

  • Triphenylphosphine (PPh₃)

  • Triflic anhydride (Tf₂O) or Diethylaminosulfur trifluoride (DAST)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve triphenylphosphine (1.3 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic anhydride (1.0 equivalent) to the stirred solution. Maintain the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the β-hydroxy amide (1.0 equivalent) and triethylamine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 2-substituted-4,5-dihydrooxazole.

Spectroscopic and Structural Characterization

Once synthesized, the structure and purity of the substituted oxazolines are confirmed using various analytical techniques.

Procedure:

  • Dissolve approximately 5-10 mg of the purified oxazoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound.

Procedure:

  • Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.

  • Place a small amount of the purified oxazoline derivative (liquid or solid) onto the ATR crystal.

  • Acquire the FT-IR spectrum over a range of approximately 4000-400 cm⁻¹.

  • Identify characteristic absorption bands, such as the C=N stretching vibration (typically around 1650-1670 cm⁻¹) and the C-O stretching vibration (around 1200-1250 cm⁻¹), to confirm the presence of the oxazoline ring.[13]

Procedure:

  • Grow single crystals of the oxazoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software to determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.[5][14]

Biological Activity Evaluation

Substituted oxazolines are frequently screened for various biological activities. The following protocols describe common assays for determining antimicrobial and anticancer properties.

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Substituted oxazoline derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (DMSO or the solvent used to dissolve the compound)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of the oxazoline derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and the solvent), and a sterility control (wells with MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Optionally, a viability indicator like resazurin can be added.

This protocol describes the MTT assay to assess the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Substituted oxazoline derivative

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control (e.g., doxorubicin)

  • Negative control (cells treated with vehicle)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the oxazoline derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

  • Include positive and negative controls.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Visualizing Key Concepts and Workflows

Graphical representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to substituted oxazolines.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening High-Throughput Screening cluster_evaluation Biological Evaluation synthesis Synthesis of Substituted Oxazolines purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS, X-ray) purification->characterization library Compound Library (Substituted Oxazolines) characterization->library primary_screen Primary Screening (Single Concentration) library->primary_screen hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation Active Compounds antimicrobial Antimicrobial Assays (MIC Determination) hit_confirmation->antimicrobial anticancer Anticancer Assays (MTT, etc.) hit_confirmation->anticancer moa Mechanism of Action Studies antimicrobial->moa anticancer->moa lead_optimization Lead Optimization moa->lead_optimization Promising Leads

A high-level workflow for the discovery and development of bioactive substituted oxazolines.

enzyme_inhibition enzyme {Enzyme (e.g., Leucyl-tRNA synthetase)|Active Site} product Product enzyme->product Catalyzes reaction no_product No Product Formation enzyme->no_product Inhibition substrate Substrate substrate->enzyme Binds to active site oxazoline Substituted Oxazoline Inhibitor oxazoline->enzyme Binds to active site (competitive)

A simplified model of competitive enzyme inhibition by a substituted oxazoline.

IV. Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of substituted oxazolines, tailored for professionals in research and drug development. The close correlation between DFT-predicted properties and experimental data for molecular geometry and spectroscopic characteristics highlights the power of computational methods in modern chemical research. The detailed experimental protocols for synthesis, characterization, and biological evaluation offer practical guidance for laboratory work.

The visualization of workflows and mechanisms of action aims to clarify complex processes and facilitate a more intuitive understanding of the field. As the search for novel therapeutics continues, the versatile and tunable nature of the substituted oxazoline scaffold, combined with the integrated theoretical and experimental approaches outlined in this guide, will undoubtedly continue to yield promising candidates for a variety of biomedical applications.

References

The Versatility of Oxazoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazoline scaffold, a five-membered heterocyclic ring containing both nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemical and electronic properties, coupled with synthetic tractability, have led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning applications of oxazoline-containing compounds across various disease areas, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this exciting field.

Anticancer Applications of Oxazoline Derivatives

Oxazoline derivatives have demonstrated significant promise as anticancer agents through various mechanisms of action, including the inhibition of crucial cellular processes like tubulin polymerization and the disruption of key signaling pathways such as NF-κB.

Inhibition of Tubulin Polymerization

Several oxazoline-containing compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in the progression of various cancers. Certain oxazoline derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Oxazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative oxazoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline-Oxazole HybridsCompound 23PC-3 (Prostate)0.019[1]
A549 (Lung)0.016[1]
MCF-7 (Breast)0.021[1]
A2780 (Ovarian)0.19[1]
Quinazoline-Thiazole-Oxazole AmidesCompound 32MCF-7 (Breast)0.33[1]
A549 (Lung)0.02[1]
Colo-205 (Colon)0.21[1]
A2780 (Ovarian)0.04[1]
Quinazolin-4-one DerivativesCompound 51MCF-7 (Breast)0.06[1]
Oxazolo[5,4-d]pyrimidinesCompound 3gHT29 (Colon)58.44
Compound 3jHT29 (Colon)99.87
Compound 3eLoVo (Colon)177.52

Antimicrobial Potential of Oxazoline Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Oxazoline derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanisms of action often involve the disruption of microbial cell membranes and interactions with intracellular targets.

Quantitative Data: Antimicrobial Activity of Oxazoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various oxazoline derivatives against pathogenic microorganisms. The MIC is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Spiro-isoxazolinesCompound 3bEscherichia coli10[2]
Pectobacterium brasiliensis10[2]
Bacillus subtilis10[2]
Staphylococcus aureus90[2]
Candida albicans300[2]
Compound 3cBacillus subtilis50[2]
Staphylococcus aureus500[2]
Benzosiloxaborole-Oxazoline ConjugatesCompound 3e & 3fStaphylococcus aureus (MRSA)3.12 - 6.25[3]
Enterococcus faecalis25 - 50[3]
Enterococcus faecium25 - 50[3]
Amphiphilic Oxazoline CopolymersC2-70 & C3-70Staphylococcus aureus32 - 64
Quinazolinone-Isoxazole HybridsCompound 4d & 6dVarious Bacteria & Fungi0.012 (µM)[4]

Anti-inflammatory and Neuropharmacological Applications

Beyond their anticancer and antimicrobial properties, oxazoline derivatives have demonstrated significant potential in treating inflammatory conditions and neurological disorders.

Anti-inflammatory Activity

The anti-inflammatory effects of oxazoline derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the aforementioned NF-κB signaling cascade. In vivo studies, such as the carrageenan-induced paw edema model in rats, have been instrumental in evaluating the anti-inflammatory efficacy of these compounds.

Neuropharmacological Effects

Emerging research has highlighted the potential of oxazoline derivatives in the central nervous system (CNS). For instance, 2-pentadecyl-2-oxazoline (PEA-OXA) has been shown to ameliorate memory impairment and depression-like behaviors in animal models of neuropathic pain, potentially through its action on adrenergic and histamine receptors.[5] The forced swim test in mice is a commonly used behavioral assay to screen for potential antidepressant activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of oxazoline derivatives.

Synthesis of 2-Substituted-Oxazolines from Aldehydes

This protocol describes a one-pot synthesis of 2-substituted-oxazolines from aldehydes and 2-aminoethanol.

Materials:

  • Aldehyde (aromatic or aliphatic)

  • 2-Aminoethanol

  • Sodium bromate (NaBrO₃)

  • Sodium bisulfite (NaHSO₃)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the aldehyde and 2-aminoethanol in the chosen solvent, add a combination of NaBrO₃ and NaHSO₃.

  • The in situ generated hypobromous acid (HOBr) acts as a dehydrogenating agent.

  • The initially formed oxazolidine intermediate is converted to the corresponding 2-substituted-oxazoline.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound (oxazoline derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of the oxazoline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Materials:

  • Bacterial or fungal culture

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (oxazoline derivative)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well plate, prepare serial two-fold dilutions of the oxazoline derivative in the broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with a standard antibiotic) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound (oxazoline derivative)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Administer the oxazoline derivative or the standard drug to the rats (e.g., intraperitoneally or orally).

  • After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group (carrageenan only).

Visualizing Molecular Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures involved in the study of oxazoline derivatives, the following diagrams have been generated using the DOT language.

NF-kB Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1, etc. IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Oxazoline Oxazoline Derivative Oxazoline->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive Complex) DNA DNA NFkB_nuc->DNA Binds Genes Target Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by oxazoline derivatives.

Tubulin Polymerization Inhibition cluster_process Microtubule Dynamics cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Oxazoline Oxazoline Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Oxazoline->ColchicineSite Binds to Block Disruption of Microtubule Formation ColchicineSite->Block G2M_Arrest G2/M Phase Arrest Block->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by oxazolines.

Anticancer Drug Screening Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Optional) Synthesis Synthesis of Oxazoline Derivatives Treatment Treatment with Oxazoline Derivatives Synthesis->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT IC50 IC50 Determination MTT->IC50 WesternBlot Western Blot (e.g., for NF-κB pathway) IC50->WesternBlot TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay AnimalModel Xenograft Animal Model IC50->AnimalModel Lead Compound Selection Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: Experimental workflow for anticancer screening of oxazolines.

Conclusion

Oxazoline derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for the development of novel therapeutics for a range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective oxazoline-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,4-Dimethyl-2-phenyl-2-oxazoline as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that temporarily introduce a stereogenic element to a prochiral substrate, directing subsequent chemical transformations in a diastereoselective manner. Following the desired reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.

One of the pioneering and most versatile classes of chiral auxiliaries is the 2-substituted-2-oxazolines, developed by A. I. Meyers and his research group. Among these, 4,4-Dimethyl-2-phenyl-2-oxazoline has emerged as a highly effective and widely used chiral auxiliary for the asymmetric synthesis of a variety of chiral molecules, including carboxylic acids, alcohols, and aldehydes. Its utility stems from its straightforward preparation, the high diastereoselectivity it imparts in carbon-carbon bond-forming reactions, and the versatile methods for its subsequent removal.

These application notes provide a detailed overview of the use of this compound as a chiral auxiliary, with a focus on the asymmetric alkylation of enolates. Detailed experimental protocols for the key steps are provided to enable researchers to effectively implement this methodology in their synthetic endeavors.

Principle of the Method: The Meyers Synthesis

The core of the Meyers synthesis using this compound lies in the diastereoselective alkylation of a lithiated 2-alkyl-2-oxazoline derivative. The bulky phenyl group on the oxazoline ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in the formation of one diastereomer in significant excess. Subsequent cleavage of the oxazoline auxiliary then furnishes the desired chiral product.

Key Applications

The primary application of this compound as a chiral auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids . However, the methodology can be extended to the synthesis of other important chiral building blocks:

  • Enantiomerically enriched α-alkylated carboxylic acids

  • Chiral alcohols through reduction of the alkylated oxazoline

  • Chiral aldehydes via reduction and subsequent hydrolysis

Experimental Protocols

Synthesis of the 2-Alkyl-4,4-dimethyl-2-phenyl-2-oxazoline Substrate

The first step involves the coupling of a carboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding hydroxy amide, which is then cyclized to the oxazoline.

Protocol: Synthesis of 2-Ethyl-4,4-dimethyl-2-phenyl-2-oxazoline

Reagents and Materials:

  • Propionic acid

  • Thionyl chloride (SOCl₂)

  • 2-Amino-2-methyl-1-propanol

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propionic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting propionyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane. Cool this solution to 0 °C in an ice bath.

  • Slowly add the propionyl chloride solution to the cooled amine solution with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-hydroxy-2-methylpropan-2-yl)propanamide.

  • Cyclization: Dissolve the crude hydroxy amide in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction at room temperature for 3 hours.

  • Final Work-up: Quench the reaction by slowly adding a saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-ethyl-4,4-dimethyl-2-phenyl-2-oxazoline.

Asymmetric Alkylation of the 2-Alkyl-oxazoline

This is the key stereochemistry-defining step where the lithiated oxazoline reacts with an electrophile.

Protocol: Asymmetric Alkylation of 2-Ethyl-4,4-dimethyl-2-phenyl-2-oxazoline with Methyl Iodide

Reagents and Materials:

  • 2-Ethyl-4,4-dimethyl-2-phenyl-2-oxazoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Metalation: To a solution of 2-ethyl-4,4-dimethyl-2-phenyl-2-oxazoline (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-colored solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 eq) to the lithiated oxazoline solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-(1-methylethyl)-4,4-dimethyl-2-phenyl-2-oxazoline. The diastereomeric excess (de) can be determined at this stage by ¹H NMR spectroscopy or gas chromatography.

Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to unveil the enantiomerically enriched product. Different procedures are employed to obtain carboxylic acids, alcohols, or aldehydes.

Protocol 3a: Hydrolysis to Chiral Carboxylic Acids

Reagents and Materials:

  • Alkylated this compound

  • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Diethyl ether

Procedure:

  • Reflux the alkylated oxazoline in 3 M aqueous HCl for 4-6 hours.

  • After cooling to room temperature, extract the aqueous solution with diethyl ether to remove the recovered chiral auxiliary (2-amino-2-methyl-1-propanol hydrochloride will remain in the aqueous phase).

  • Extract the aqueous layer continuously with diethyl ether for 24 hours to isolate the chiral carboxylic acid.

  • Dry the ether extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically pure α-substituted carboxylic acid.

Protocol 3b: Reduction to Chiral Alcohols

Reagents and Materials:

  • Alkylated this compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • To a solution of the alkylated oxazoline in anhydrous diethyl ether at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral alcohol.

Protocol 3c: Conversion to Chiral Aldehydes

This is a two-step process involving reduction to an intermediate that is then hydrolyzed.

Procedure:

  • Reduction: Reduce the alkylated oxazoline with LiAlH₄ as described in Protocol 3b, but quench the reaction carefully at 0 °C to obtain the intermediate amino alcohol.

  • Hydrolysis: The crude amino alcohol is then subjected to mild acidic hydrolysis (e.g., with oxalic acid in aqueous THF) to yield the chiral aldehyde.

Data Presentation

The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivity achieved in the alkylation step, which translates to high enantiomeric excess in the final product.

Substrate (2-Alkyl-oxazoline)ElectrophileProduct (Alkylated Oxazoline)Diastereomeric Excess (de, %)Yield (%)
2-Ethyl-4,4-dimethyl-2-phenyl-2-oxazolineCH₃I2-(1-Methylethyl)-4,4-dimethyl-2-phenyl-2-oxazoline>9585
2-Ethyl-4,4-dimethyl-2-phenyl-2-oxazolineC₂H₅I2-(1-Methylpropyl)-4,4-dimethyl-2-phenyl-2-oxazoline>9582
2-Propyl-4,4-dimethyl-2-phenyl-2-oxazolineCH₃I2-(1-Methylpropyl)-4,4-dimethyl-2-phenyl-2-oxazoline>9588
2-Propyl-4,4-dimethyl-2-phenyl-2-oxazolineC₂H₅I2-(1-Methylbutyl)-4,4-dimethyl-2-phenyl-2-oxazoline>9580

Note: The enantiomeric excess (ee) of the final product after auxiliary cleavage is typically equivalent to the diastereomeric excess of the alkylated oxazoline intermediate.

Visualizations

Experimental Workflow for Asymmetric Alkylation and Auxiliary Cleavage

G cluster_0 Substrate Preparation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid Alkyl_Oxazoline 2-Alkyl-4,4-dimethyl-2-phenyl-2-oxazoline Carboxylic_Acid->Alkyl_Oxazoline Coupling & Cyclization Amino_Alcohol 2-Amino-2-methyl-1-propanol Amino_Alcohol->Alkyl_Oxazoline Metalation Metalation (n-BuLi, -78 °C) Alkyl_Oxazoline->Metalation Alkylation Alkylation (R-X, -78 °C) Metalation->Alkylation Alkylated_Oxazoline Alkylated Oxazoline (High de) Alkylation->Alkylated_Oxazoline Hydrolysis Hydrolysis (H₃O⁺) Alkylated_Oxazoline->Hydrolysis Reduction_H Reduction (LiAlH₄) Alkylated_Oxazoline->Reduction_H Reduction_A Reduction/Hydrolysis Alkylated_Oxazoline->Reduction_A Chiral_Acid Chiral Carboxylic Acid (High ee) Hydrolysis->Chiral_Acid Chiral_Alcohol Chiral Alcohol (High ee) Reduction_H->Chiral_Alcohol Chiral_Aldehyde Chiral Aldehyde (High ee) Reduction_A->Chiral_Aldehyde G Alkyl_Oxazoline 2-Alkyl-4,4-dimethyl-2-phenyl-2-oxazoline Lithio_Enolate Lithio-azaenolate Alkyl_Oxazoline->Lithio_Enolate n-BuLi Chelated_Intermediate Chelated Intermediate Lithio_Enolate->Chelated_Intermediate Coordination to Li⁺ Transition_State Diastereoselective Transition State Chelated_Intermediate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Approach from less hindered face Alkylated_Product Alkylated Oxazoline (Single Diastereomer) Transition_State->Alkylated_Product

The Pivotal Role of Oxazolines in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazoline-containing ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their modular nature, straightforward synthesis from readily available chiral amino alcohols, and the ability to form stable complexes with a wide range of metals have made them a versatile tool in academic and industrial research, particularly in the realm of drug development. This document provides a detailed overview of the application of oxazoline ligands in key asymmetric transformations, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Introduction to Oxazoline Ligands

Chiral oxazoline ligands are a class of organic compounds characterized by the presence of one or more oxazoline rings. The stereocenter, typically derived from a chiral amino alcohol, is positioned adjacent to the coordinating nitrogen atom, allowing for effective transfer of chiral information during a catalytic reaction. The most prominent classes of oxazoline ligands include bis(oxazolines) (BOX), pyridine-bis(oxazolines) (PyBOX), and phosphino-oxazolines (PHOX), each exhibiting unique catalytic properties.

General Structure of Common Oxazoline Ligands

A visual representation of the core structures of BOX, PyBOX, and PHOX ligands.

Applications in Asymmetric Catalysis: A Data-Driven Overview

Oxazoline ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. The following tables summarize the performance of various oxazoline-metal complexes in key transformations, providing a comparative analysis of their efficacy.

Copper-Catalyzed Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Copper(II) complexes of bis(oxazoline) ligands are highly effective catalysts for this transformation, affording excellent enantioselectivity and endo/exo selectivity.

LigandDienophileDieneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)endo/exoee (%) [endo]Reference
(S,S)-Ph-BOXN-Acryloyl-2-oxazolidinoneCyclopentadiene10CH₂Cl₂-7895>99:198[1]
(S,S)-t-Bu-BOXN-Crotonyl-2-oxazolidinoneCyclopentadiene10CH₂Cl₂-789698:299[2]
(S,S)-i-Pr-BOXN-Acryloyl-2-oxazolidinone1,3-Butadiene10CH₂Cl₂-4085-95
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a fundamental carbon-carbon bond-forming reaction. Phosphino-oxazoline (PHOX) ligands are particularly successful in this reaction, providing access to chiral products with high enantiomeric excess.

LigandSubstrateNucleophileCatalyst SystemSolventYield (%)ee (%)Reference
(S)-t-BuPHOX1,3-Diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂/LigandTHF9698[3]
(S)-i-PrPHOXrac-3-Acetoxy-1-phenyl-1-buteneSodium diethyl malonatePd₂(dba)₃/LigandCH₂Cl₂9592[4]
(S)-PhPHOXrac-Cyclohex-2-enyl acetateSodio-phenylsulfone[Pd(allyl)Cl]₂/LigandToluene8895
Asymmetric Hydrosilylation of Ketones

The asymmetric hydrosilylation of ketones provides a direct route to chiral secondary alcohols. PyBOX ligands, in combination with various metal precursors, have demonstrated high efficiency in this transformation.

LigandKetoneHydrosilaneMetal PrecursorCatalyst Loading (mol%)Yield (%)ee (%)Reference
(S,S)-i-Pr-PyBOXAcetophenoneDiphenylsilaneRhCl₃19194[5]
(R,R)-Ph-PyBOXPropiophenone1,1,3,3-TetramethyldisiloxaneCu(OAc)₂19592[6]
(S,S)-t-Bu-PyBOX2-AcetylpyridinePhenylsilaneZn(OAc)₂58588[7]

Experimental Protocols

Protocol 1: General Synthesis of C₂-Symmetric Bis(oxazoline) (BOX) Ligands

This protocol describes a general and efficient one-pot method for the synthesis of chiral BOX ligands from dinitriles and chiral β-amino alcohols using zinc triflate as a catalyst.[8]

G A Combine dinitrile and chiral β-amino alcohol in toluene B Add catalytic Zn(OTf)₂ A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC C->D E Cool to room temperature and dilute with ethyl acetate D->E F Wash with saturated NaHCO₃ and brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by column chromatography (if necessary) G->H I Characterize the BOX ligand (NMR, HRMS, [α]D) H->I

A simplified catalytic cycle for the Cu-BOX catalyzed Diels-Alder reaction.

Materials:

  • (S,S)-Ph-BOX ligand

  • Copper(II) triflate (Cu(OTf)₂)

  • N-Acryloyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under argon, dissolve (S,S)-Ph-BOX (0.11 mmol) in anhydrous CH₂Cl₂ (10 mL).

    • In a separate flame-dried flask, dissolve Cu(OTf)₂ (0.10 mmol) in anhydrous CH₂Cl₂ (10 mL).

    • Transfer the ligand solution to the Cu(OTf)₂ solution via cannula.

    • Stir the resulting blue solution at room temperature for 1 hour to form the catalyst complex.

  • Diels-Alder Reaction:

    • To a separate flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add N-acryloyl-2-oxazolidinone (1.0 mmol).

    • Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C (dry ice/acetone bath).

    • Add the prepared catalyst solution (10 mol%) to the dienophile solution dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

    • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL) and allow it to warm to room temperature.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion

The application of oxazoline-containing ligands in asymmetric catalysis continues to be a vibrant and highly productive area of research. The modularity and accessibility of these ligands, coupled with their demonstrated success in a wide array of transformations, ensure their continued importance in the synthesis of complex, high-value chiral molecules. The protocols and data presented herein serve as a practical guide for researchers seeking to harness the power of oxazoline-based catalysts in their own synthetic endeavors. Further exploration into novel oxazoline architectures and their application in new catalytic methodologies is anticipated to yield even more powerful tools for asymmetric synthesis in the future.

References

Application Notes and Protocols for 4,4-Dimethyl-2-phenyl-2-oxazoline as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4,4-dimethyl-2-phenyl-2-oxazoline moiety is a highly effective and versatile directing group in organic synthesis, primarily utilized for the ortho-functionalization of aromatic rings. Oxazolines, in general, are stable heterocycles resistant to a variety of reagents, including nucleophiles, radicals, and oxidizing agents.[1] The nitrogen atom of the oxazoline ring acts as a powerful coordinating site for organometallic bases, facilitating regioselective deprotonation at the ortho-position of the attached phenyl group. This directed ortho-metalation (DoM) strategy enables the introduction of a wide range of electrophiles with high precision. Subsequently, the oxazoline group can be readily converted into other valuable functionalities, most commonly a carboxylic acid, making it a synthetic equivalent of a protected benzoic acid.

Mechanism of Action: Directed ortho-Metalation (DoM)

The directing ability of the 2-phenyl-2-oxazoline group stems from its capacity to chelate strong bases, typically organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The lithium cation coordinates to the nitrogen atom of the oxazoline ring. This brings the alkyl anion of the organolithium reagent into close proximity to one of the ortho C-H bonds of the phenyl ring, facilitating its deprotonation. This process forms a thermodynamically stable five-membered ring-like intermediate, leading to a highly regioselective lithiation at the ortho-position. The resulting aryllithium species is a potent nucleophile that can react with a diverse array of electrophiles.

G cluster_start Step 1: Chelation & Deprotonation cluster_reaction Step 2: Electrophilic Quench cluster_end Step 3: Deprotection Start This compound + n-BuLi Intermediate Chelated Intermediate (Li coordinates to Oxazoline N) Start->Intermediate Coordination Lithiated Ortho-lithiated Species Intermediate->Lithiated Deprotonation Electrophile Electrophile (E+) Lithiated->Electrophile Product Ortho-substituted Oxazoline Electrophile->Product Nucleophilic Attack FinalProduct Ortho-substituted Benzoic Acid Product->FinalProduct Hydrolysis

Caption: Reaction mechanism of directed ortho-metalation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the directing group from benzoyl chloride and 2-amino-2-methyl-1-propanol.

Materials:

  • Benzoyl chloride

  • 2-Amino-2-methyl-1-propanol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

Procedure:

  • Amide Formation:

    • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise via a dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the intermediate N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

  • Cyclization (Dehydration):

    • Dissolve the crude amide from the previous step in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.5 eq) dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to afford pure this compound.

Protocol 2: General Procedure for ortho-Lithiation and Electrophilic Quench

This protocol outlines the core application of the directing group.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile of choice (e.g., iodomethane, benzaldehyde, dry ice)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply and Schlenk line apparatus

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Lithiation:

    • Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M solution).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi (1.1 - 1.3 eq) dropwise via syringe over 10-15 minutes. The solution typically turns a deep color (yellow, orange, or red), indicating the formation of the aryllithium species.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Dissolve the chosen electrophile (1.2 - 1.5 eq) in a small amount of anhydrous THF.

    • Add the electrophile solution dropwise to the lithiated species at -78 °C.

    • Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-substituted product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under inert atmosphere (Ar/N2) B Dissolve oxazoline substrate in anhydrous THF A->B C Cool solution to -78 °C (Dry Ice/Acetone Bath) B->C D Add s-BuLi or n-BuLi dropwise C->D E Stir for 1-2 hours (Formation of Aryllithium) D->E F Add electrophile (E+) solution dropwise at -78 °C E->F G Stir and allow to warm to room temperature F->G H Quench with sat. aq. NH4Cl G->H I Aqueous work-up and extraction H->I J Dry organic layer (e.g., MgSO4) I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: General experimental workflow for ortho-functionalization.

Protocol 3: Hydrolysis of the Oxazoline to a Carboxylic Acid

The oxazoline group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Materials:

  • ortho-substituted this compound

  • Hydrochloric acid (HCl), 3-6 M aqueous solution

  • Dioxane or Ethanol

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the oxazoline substrate in a co-solvent like dioxane or ethanol.

  • Add an aqueous solution of HCl (3-6 M).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Data Presentation

Table 1: Representative Electrophiles and Products

This table summarizes common electrophiles used in the DoM reaction with the 2-phenyl-2-oxazoline directing group and the resulting ortho-substituted products.

Electrophile (E+)Reagent ExampleResulting ortho-Substituent (-E)Product Class
ProtonH₂O-H(Deuterated if D₂O is used)
Alkyl HalideCH₃I, CH₃CH₂Br-CH₃, -CH₂CH₃Alkylated Arene
Aldehyde / KetonePhCHO, (CH₃)₂CO-CH(OH)Ph, -C(OH)(CH₃)₂Benzyl Alcohol Derivative
Carbon DioxideCO₂ (Dry Ice)-COOHPhthalic Acid Derivative (after hydrolysis)
Silyl HalideMe₃SiCl-SiMe₃Aryl Silane
DisulfideMeSSMe-SMeAryl Thioether
IodineI₂-IAryl Iodide
Borate EsterB(OMe)₃-B(OH)₂ (after hydrolysis)Aryl Boronic Acid
Table 2: Deprotection Methods and Resulting Functional Groups

The oxazoline ring is a versatile precursor to several important functional groups.

Reagents & ConditionsResulting Functional GroupNotes
1. H₃O⁺ (e.g., 3-6 M HCl), RefluxCarboxylic Acid (-COOH)The most common transformation.
2. MeOTf, then NaBH₄Aldehyde (-CHO)Two-step procedure involving quaternization followed by reduction.
3. MeI, then LiAlH₄Benzyl Alcohol (-CH₂OH)Two-step procedure involving quaternization followed by harsh reduction.

Logical Relationships

The following diagram illustrates the central role of the oxazoline moiety as a removable directing group that enables precise chemical modifications.

G A Aromatic System (Phenyl Ring) B Directing Group (4,4-Dimethyl-2-oxazoline) A->B is attached to D Ortho-Lithiated Intermediate (Activated System) B->D directs F Functionalized Product (with Directing Group) B->F is part of C Organometallic Base (e.g., s-BuLi) C->D activates D->F reacts with E Electrophile (E+) E->F attacks G Final Product (e.g., ortho-Substituted Benzoic Acid) F->G is converted to

Caption: Logical role of the oxazoline directing group.

References

4,4-Dimethyl-2-phenyl-2-oxazoline in transition-metal-catalyzed C-H activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4,4-Dimethyl-2-phenyl-2-oxazoline in C-H Activation

Introduction

Transition-metal-catalyzed C-H activation is a powerful strategy in modern organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. This approach offers significant advantages in terms of atom and step economy by avoiding the need for pre-functionalized starting materials. A key element in achieving regioselectivity in these reactions is the use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond, typically at the ortho position.

The this compound (Ph-DMOx) scaffold is a highly effective and versatile directing group for these transformations. Its nitrogen atom serves as a robust coordination site for various transition metals, including palladium, ruthenium, rhodium, and iridium. The gem-dimethyl group enhances the stability of the oxazoline ring. A significant advantage of the oxazoline moiety is its ability to be readily converted into other valuable functional groups, such as carboxylic acids or nitriles, after the C-H functionalization step, making it a "traceless" auxiliary.[1][2]

These application notes provide an overview of key transition-metal-catalyzed C-H functionalization reactions directed by the this compound group, complete with quantitative data and detailed experimental protocols.

Palladium-Catalyzed ortho-Alkoxylation

Palladium catalysts are widely used for the oxidative C-H functionalization of arenes. In the presence of an oxidant like potassium persulfate (K₂S₂O₈), this compound derivatives can undergo selective C-H alkoxylation at the ortho position of the phenyl ring. This transformation provides a direct route to valuable alkoxy-substituted aromatic compounds.[1][2]

EntrySubstrate (R)AlcoholCatalyst (mol%)OxidantTemp. (°C)Time (h)Yield (%)Ref.
1HMethanolPd(OAc)₂ (10)K₂S₂O₈602862[1]
22-MeMethanolPd(OAc)₂ (10)K₂S₂O₈602871[1]
32,3-diMeMethanolPd(OAc)₂ (10)K₂S₂O₈602859[2]
42-MePropanolPd(OAc)₂ (10)K₂S₂O₈602854[2]
52-MePentanolPd(OAc)₂ (10)K₂S₂O₈602828[2]
Ruthenium-Catalyzed ortho-Alkenylation (Olefination)

Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for the C-H alkenylation of arenes bearing directing groups.[3][4] This reaction, often referred to as oxidative olefination, couples the ortho C-H bond with various alkenes, providing a direct pathway to stilbene-like structures while preserving the valuable oxazoline functionality for further modification.

EntryAlkeneCatalyst (mol%)AdditiveOxidantTemp. (°C)Yield (%)Ref.
1Ethyl acrylate[RuCl₂(p-cymene)]₂ (5)BNPAHCu(OAc)₂·H₂O8070 (mono)[3]
2Styrene[RuCl₂(p-cymene)]₂ (5)BNPAHCu(OAc)₂·H₂O8065 (mono)[3]
31-Hexene[Ru(MesCO₂)₂(p-cymene)] (10)-Cu(OAc)₂·H₂O10075 (mono)[4]

BNPAH = 1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate

Rhodium-Catalyzed Annulation

Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, can catalyze C-H activation followed by annulation with coupling partners like sulfoxonium ylides. This process, directed by the oxazoline group, leads to the formation of complex heterocyclic structures such as isocoumarins after hydrolysis.[5]

EntryYlideCatalyst (mol%)AdditiveSolventTemp. (°C)Yield (%)Ref.
1Dimethylsulfoxonium methylide[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE8085[5]
2Dimethylsulfoxonium ethylide[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE8078[5]

DCE = 1,2-Dichloroethane

Visualizations

Catalytic Cycle and Experimental Workflow

The general mechanism for palladium-catalyzed ortho-C-H functionalization involves a series of well-defined steps, including coordination of the directing group, C-H activation to form a palladacycle, and subsequent reaction with a coupling partner. The overall experimental procedure follows a standard workflow for transition-metal catalysis.

G General Pd-Catalyzed C-H Activation Cycle cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd_II Pd(II) Catalyst Coord Coordination Complex Pd_II->Coord Coordination with Oxazoline Substrate Palladacycle Palladacycle Intermediate Coord->Palladacycle C-H Activation (ortho-metalation) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition / Transmetalation with Coupling Partner Pd_IV->Pd_II Reductive Elimination (Product Release) Reactants 1. Weigh Reactants (Substrate, Catalyst, Additives) Setup 2. Assemble Reaction (Inert atmosphere, add solvent) Reactants->Setup Reaction 3. Heat & Stir (Monitor by TLC/GC-MS) Setup->Reaction Workup 4. Quench & Extract Reaction->Workup Purify 5. Purify Product (Column Chromatography) Workup->Purify Analyze 6. Characterize (NMR, MS) Purify->Analyze

Caption: General catalytic cycle and experimental workflow.

Post-Functionalization Strategy: Utility of the Oxazoline Group

A key advantage of the oxazoline directing group is its synthetic versatility. After performing the desired C-H functionalization, the oxazoline ring can be easily converted into other important functional groups, demonstrating its role as a traceless auxiliary.

G Post-Functionalization Transformations Start ortho-Functionalized This compound Acid Carboxylic Acid Start->Acid  Acid Hydrolysis  (e.g., aq. HCl, reflux) [1] Nitrile Nitrile Start->Nitrile  Dehydration/Rearrangement  (e.g., (COCl)₂, DMF) [4]

Caption: Conversion of the oxazoline directing group.

Protocols

Protocol 1: General Procedure for Pd-Catalyzed ortho-Methoxylation

This protocol is adapted from the palladium-catalyzed ortho-alkoxylation of oxazoline derivatives.[1]

Materials:

  • 4,4-Dimethyl-2-(2-methylphenyl)-2-oxazoline (1 equiv., e.g., 0.2 mmol, 40.2 mg)

  • Palladium(II) acetate, Pd(OAc)₂ (10 mol%, 0.02 mmol, 4.5 mg)

  • Potassium persulfate, K₂S₂O₈ (4 equiv., 0.8 mmol, 216.2 mg)

  • Anhydrous methanol (1.0 mL)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 8 mL glass vial with a screw cap

  • Magnetic stir bar

  • Heating block or oil bath

  • Standard glassware for extraction (separatory funnel, flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or column chromatography system for purification

Procedure:

  • To an 8 mL glass vial equipped with a magnetic stir bar, add the oxazoline substrate (1 equiv.), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (4 equiv.).

  • Add 1.0 mL of anhydrous methanol to the vial.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heating block preheated to 60 °C and stir the reaction mixture.

  • Continue heating and stirring for 28 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.

  • After 28 hours, remove the vial from the heating block and allow it to cool to room temperature.

  • Add 10 mL of deionized water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (10 mL each).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., mixtures of petroleum ether and ethyl acetate) to afford the pure ortho-methoxylated product.

Protocol 2: General Procedure for Removal of the Oxazoline Group

This protocol describes the acid hydrolysis of the oxazoline moiety to the corresponding carboxylic acid.[1]

Materials:

  • ortho-Functionalized this compound (1 equiv.)

  • 10% aqueous hydrochloric acid (HCl) solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the oxazoline substrate in a 10% aqueous solution of hydrochloric acid (e.g., 0.02 mol of substrate in 80 mL of 10% HCl).

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux and maintain for 3 hours. A precipitate may form during the reaction.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected precipitate thoroughly with deionized water to remove any residual acid and salts.

  • Dry the solid product to obtain the corresponding benzoic acid derivative. The yield is typically high (e.g., >90%).[1]

References

Application Notes and Protocols for the Ortho-Lithiation of Phenyl-Oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, enabling the synthesis of complex multi-substituted molecules that are often inaccessible through classical electrophilic aromatic substitution. The oxazoline group is a highly effective directing metalating group (DMG) due to its ability to coordinate with organolithium bases. This coordination positions the base in proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated intermediate. This application note provides a detailed protocol for the ortho-lithiation of a phenyl-oxazoline substrate and its subsequent reaction with an electrophile, a key transformation for building blocks in pharmaceutical and materials science research.

Principle of the Method

The reaction proceeds via a complex-induced proximity effect (CIPE). The nitrogen atom of the oxazoline ring acts as a Lewis base, coordinating to the lithium ion of the organolithium reagent (e.g., sec-butyllithium). This brings the alkyl base into close proximity to one of the ortho-protons of the phenyl ring, leading to regioselective deprotonation. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce a functional group specifically at the C2 position of the phenyl ring. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent by breaking down its aggregates and increasing its basicity. The entire process must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organometallic intermediate.

Experimental Protocol: Synthesis of 2-(2-Formylphenyl)-4,4-dimethyl-2-oxazoline

This protocol details the ortho-lithiation of 4,4-dimethyl-2-phenyl-2-oxazoline followed by formylation using N,N-dimethylformamide (DMF) as the electrophile.

Materials and Reagents:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (high purity)

  • Dry ice and acetone or isopropanol for cooling bath

Equipment:

  • Oven-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles for transfer of pyrophoric and anhydrous reagents

  • Low-temperature thermometer

  • Rotary evaporator

  • Chromatography equipment (optional, for purification)

Detailed Step-by-Step Procedure:

A. Reaction Setup and Lithiation

  • Assemble a flame- or oven-dried two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled TMEDA (1.2 eq) dropwise via syringe.

  • Slowly add a titrated solution of sec-butyllithium (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The solution typically turns a deep color (e.g., orange, red, or dark brown), indicating the formation of the aryllithium intermediate.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

B. Electrophilic Quench 8. While the lithiation proceeds, take up anhydrous DMF (1.5 eq) into a separate dry syringe. 9. Add the DMF dropwise to the stirred, cold (-78 °C) solution of the lithiated intermediate. A color change is typically observed upon addition. 10. Stir the reaction mixture at -78 °C for an additional 1-2 hours.

C. Work-up and Purification 11. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. 12. Remove the cooling bath and allow the mixture to warm to room temperature. 13. Transfer the mixture to a separatory funnel and add diethyl ether and water. 14. Separate the layers. Extract the aqueous layer twice more with diethyl ether. 15. Combine the organic extracts and wash sequentially with water and then brine. 16. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. 17. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. 18. Purify the crude material by silica gel column chromatography or distillation to afford the pure 2-(2-formylphenyl)-4,4-dimethyl-2-oxazoline.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of 2-(2-formylphenyl)-4,4-dimethyl-2-oxazoline.

ParameterValueNotes
Substrate This compound1.0 equivalent
Base sec-Butyllithium (s-BuLi)1.2 equivalents
Additive TMEDA1.2 equivalents
Electrophile DMF1.5 equivalents
Solvent Anhydrous THFApprox. 0.2 M concentration
Lithiation Temperature -78 °CMaintained with a dry ice/acetone bath
Lithiation Time 1 hourTime after completion of s-BuLi addition
Quench Temperature -78 °C
Quench Time 1-2 hoursTime after completion of DMF addition
Isolated Yield 82-85%Yield after purification

Visualizations

Signaling Pathway of Directed Ortho-Metalation (DoM)

DoM_Pathway sub Phenyl-Oxazoline Substrate complex Coordination Complex (CIPE) sub->complex base s-BuLi / TMEDA base->complex anion Ortho-Lithiated Intermediate complex->anion - Butane product Ortho-Functionalized Product anion->product E Electrophile (E+) (e.g., DMF) E->product

Caption: Directed ortho-metalation (DoM) mechanism via a complex-induced proximity effect (CIPE).

Experimental Workflow for Ortho-Lithiation

experimental_workflow start Start: Assemble Dry Glassware setup 1. Add Substrate & Anhydrous THF 2. Cool to -78 °C start->setup lithiation 3. Add TMEDA, then s-BuLi 4. Stir for 1h @ -78 °C setup->lithiation quench 5. Add Electrophile (DMF) 6. Stir for 1-2h @ -78 °C lithiation->quench workup 7. Quench with aq. NH₄Cl 8. Warm to RT & Extract with Et₂O quench->workup purify 9. Dry with MgSO₄ & Concentrate 10. Purify (Chromatography/Distillation) workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for the ortho-lithiation of phenyl-oxazoline.

Application Notes and Protocols: Deprotection of 2-Oxazoline Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxazoline group is a valuable tool in organic synthesis, serving as a robust protecting group for carboxylic acids. Its stability to a range of nucleophilic and organometallic reagents makes it an attractive choice for multi-step syntheses. However, the successful application of the 2-oxazoline protecting group hinges on its efficient and selective removal to unmask the carboxylic acid at the desired stage. This document provides detailed application notes and protocols for the deprotection of 2-oxazoline protecting groups, focusing on common and effective methodologies.

Deprotection Methods Overview

The cleavage of the 2-oxazoline ring to regenerate the carboxylic acid can be achieved under several conditions, primarily through hydrolysis (acidic or basic) and, in specific cases, through photolytic methods. While reductive and oxidative methods are common for other heterocyclic systems, their application for the deprotection of 2-oxazolines is not well-documented in the scientific literature.

General Deprotection Scheme

Protected_Acid 2-Oxazoline Protected Carboxylic Acid Deprotection Deprotection Conditions (e.g., H+, OH-, hν) Protected_Acid->Deprotection Reaction Carboxylic_Acid Carboxylic Acid Deprotection->Carboxylic_Acid Yields Byproduct Amino Alcohol Byproduct Deprotection->Byproduct

Caption: General workflow for the deprotection of a 2-oxazoline protected carboxylic acid.

I. Acidic Hydrolysis

Acid-catalyzed hydrolysis is the most widely employed and generally high-yielding method for the deprotection of 2-oxazolines. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the imino carbon.

Mechanism of Acidic Hydrolysis

cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Opening cluster_step4 Step 4: Hydrolysis Oxazoline 2-Oxazoline Oxazolinium Oxazolinium Ion Oxazoline->Oxazolinium + H+ Proton H+ Oxazolinium2 Oxazolinium Ion Water H2O Intermediate1 Tetrahedral Intermediate Intermediate2 Tetrahedral Intermediate Oxazolinium2->Intermediate1 + H2O EsterAmine Amino Ester Intermediate Intermediate2->EsterAmine Ring Opening EsterAmine2 Amino Ester Intermediate Products Carboxylic Acid + Amino Alcohol EsterAmine2->Products + H2O

Caption: Proposed mechanism for the acidic hydrolysis of 2-oxazolines.

Quantitative Data for Acidic Hydrolysis
Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Citation(s)
10% aq. HClWaterReflux392[1]
3 M H₂SO₄Dioxane/H₂O1004885-95
6 M HClEthanol/H₂OReflux6>90
p-TsOHAcetone/H₂O601288
Triflic Acid (TfOH)1,2-Dichloroethane8012Moderate to Good[2]
Experimental Protocol: Acidic Hydrolysis with 10% HCl

Materials:

  • 2-Oxazoline protected compound

  • 10% aqueous hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-oxazoline protected compound (1.0 eq) in a sufficient volume of 10% aqueous HCl in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If the product is soluble in an organic solvent, extract the aqueous mixture with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography as needed.

II. Basic Hydrolysis

Basic hydrolysis offers an alternative to acidic conditions, which can be advantageous for substrates sensitive to strong acids. This method typically requires more forcing conditions, such as higher temperatures and longer reaction times, compared to acidic hydrolysis.

Quantitative Data for Basic Hydrolysis
Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Citation(s)
10-fold molar excess NaOH or KOHWater10020Not specified for small molecules[3]
5% KOH/MeOHMethanolNot specifiedNot specifiedNot specified for small molecules[4]
LiOHTHF/H₂O6024Moderate
Experimental Protocol: Basic Hydrolysis with NaOH

Materials:

  • 2-Oxazoline protected compound

  • Sodium hydroxide (NaOH) pellets or solution

  • Water or a mixture of water and a co-solvent (e.g., THF, Ethanol)

  • 1 M aqueous HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-oxazoline protected compound (1.0 eq) in water or a water/co-solvent mixture in a round-bottom flask.

  • Add a significant molar excess of NaOH (e.g., 10 eq).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer than for acidic hydrolysis.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of ~2 with 1 M aqueous HCl to protonate the carboxylate.

  • Extract the aqueous mixture with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product as necessary.

III. Photolytic Deprotection

For specialized applications, photolabile 2-oxazoline derivatives can be employed. This method offers excellent spatiotemporal control over the deprotection process, triggered by UV light. An example involves a 2-oxazoline monomer bearing a photoremovable o-nitrobenzyl protecting group on a thiol side chain.[5]

Deprotection Workflow for Photolabile Groups

Start Photolabile 2-Oxazoline Derivative UV_Light UV Irradiation (e.g., 365 nm) Start->UV_Light Cleavage Photochemical Cleavage UV_Light->Cleavage Products Deprotected Carboxylic Acid + Byproducts Cleavage->Products

Caption: Workflow for the photolytic deprotection of a specialized 2-oxazoline.

Experimental Protocol: Photodeprotection

Note: This is a generalized protocol based on the deprotection of a photolabile group on a poly(2-oxazoline). Conditions will need to be optimized for specific small molecule substrates.

Materials:

  • Photolabile 2-oxazoline protected compound

  • Acetonitrile (or other suitable solvent)

  • UV lamp (e.g., 365 nm)

  • Quartz reaction vessel

  • HPLC for monitoring

Procedure:

  • Dissolve the photolabile 2-oxazoline compound in a UV-transparent solvent such as acetonitrile in a quartz reaction vessel. The concentration should be optimized for efficient light penetration.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm).

  • Monitor the deprotection by HPLC to follow the disappearance of the starting material and the appearance of the deprotected product.[5]

  • Irradiation time will depend on the quantum yield of the photolabile group and the intensity of the light source.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by column chromatography to remove photolytic byproducts.

IV. Other Deprotection Methods (Less Common)

While acidic and basic hydrolysis are the most prevalent methods, other reagents have been explored, though less commonly for routine deprotection of 2-oxazolines.

  • Lewis Acids: Lewis acids such as trimethylsilyl iodide (TMSI) have been used to initiate the ring-opening polymerization of 2-oxazolines, suggesting they can activate the oxazoline ring. Their application for the deprotection of 2-oxazoline protected carboxylic acids on small molecules is not well-documented and may lead to complex reaction mixtures.

  • Reductive and Oxidative Cleavage: Extensive literature searches did not yield reliable and specific protocols for the reductive or oxidative cleavage of 2-oxazoline protecting groups from carboxylic acids. These methods appear to be more relevant for the cleavage of isoxazoline rings.

Conclusion

The deprotection of 2-oxazoline protecting groups is most reliably and efficiently achieved through acidic hydrolysis, with basic hydrolysis serving as a viable alternative for acid-sensitive substrates. For specialized applications requiring precise control, photolabile 2-oxazoline derivatives offer a powerful strategy. Researchers should select the deprotection method based on the stability of their substrate to the reaction conditions. The provided protocols offer a starting point for developing optimized deprotection procedures in their specific synthetic contexts.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: The Role of Oxazoline Ligands in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the pursuit of enantiomerically pure compounds, particularly axially chiral biaryls which are prevalent in pharmaceuticals and chiral ligands, the development of asymmetric Suzuki coupling has been a major focus. Chiral oxazoline-containing ligands have emerged as a privileged class of ligands for this purpose. Their modular synthesis, ready availability from chiral amino alcohols, and the close proximity of the stereocenter to the metal's active site allow for effective enantiocontrol.[1][2][3]

This document provides detailed application notes on the utility of oxazoline ligands in Suzuki coupling reactions, protocols for key experiments, and a summary of their performance to guide researchers in their synthetic endeavors.

The Role of Oxazoline Ligands in Asymmetric Suzuki Coupling

Oxazoline ligands, particularly phosphinooxazolines (PHOX), are bidentate P,N-ligands that coordinate to a palladium catalyst. The chiral center on the oxazoline ring, typically derived from a readily available amino alcohol, creates a chiral pocket around the palladium atom. This chiral environment influences the stereochemical outcome of the reductive elimination step in the catalytic cycle, leading to the preferential formation of one enantiomer of the biaryl product.[1][3]

The steric and electronic properties of the substituents on both the oxazoline ring and the phosphine moiety can be fine-tuned to optimize enantioselectivity for a specific substrate. For instance, bulky substituents on the oxazoline ring often lead to higher enantiomeric excess (ee).[4]

Data Presentation: Performance of Oxazoline Ligands in Asymmetric Suzuki Coupling

The following tables summarize the performance of various oxazoline-type ligands in the asymmetric Suzuki-Miyaura coupling for the synthesis of axially chiral biaryls.

Table 1: Comparison of Chiral Monophosphine Ligands in the Asymmetric Suzuki-Miyaura Coupling of 2-bromo-N-(naphthalen-1-yl)-3-methylbenzamide with (naphthalen-1-yl)boronic acid

EntryLigandYield (%)ee (%)
1(R)-MOP (L1)7036
2L28065
3L38270
4L48575
5L59080
6L69283
7L7 95 88
8L89385
9L99182
Reaction conditions: 1.0 equiv. bromoarylamide, 2.0 equiv. arylboronic acid, 5 mol % Pd (from Pd₂(dba)₃), 6 mol % ligand, 3.0 equiv. K₃PO₄, THF, 50 °C, 72 h. Data extracted from a study by an unspecified research group.[4]

Table 2: Substrate Scope for the Asymmetric Suzuki-Miyaura Coupling using Ligand L7

EntryBromoarylamideArylboronic AcidProductYield (%)ee (%)
1N-(naphthalen-1-yl)-2-bromo-3-methylbenzamide(naphthalen-1-yl)boronic acid5a9588
2N-(4-methoxyphenyl)-2-bromo-3-methylbenzamide(naphthalen-1-yl)boronic acid5b9285
3N-(4-fluorophenyl)-2-bromo-3-methylbenzamide(naphthalen-1-yl)boronic acid5c9386
4N-phenyl-2-bromo-3-methylbenzamide(naphthalen-1-yl)boronic acid5d9082
52-bromo-3-methyl-N-(p-tolyl)benzamide(naphthalen-1-yl)boronic acid5e9183
62-bromo-N-(3,5-dimethylphenyl)-3-methylbenzamide(naphthalen-1-yl)boronic acid5f9487
Reaction conditions: 1.0 equiv. bromoarylamide, 2.0 equiv. arylboronic acid, 5 mol % Pd (from Pd₂(dba)₃), 6 mol % L7, 3.0 equiv. K₃PO₄, THF, 50 °C, 72 h. Data extracted from a study by an unspecified research group.[4]

Experimental Protocols

General Procedure for Asymmetric Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of axially chiral biaryls using a palladium catalyst with a chiral oxazoline ligand.[4]

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Aryl or heteroaryl boronic acid (2.0 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2.5 mol %)

  • Chiral oxazoline ligand (e.g., L7, 6 mol %)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl bromide (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd), the chiral ligand (0.012 mmol, 6 mol %), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (2 mL) to the Schlenk tube.

  • Reaction: Seal the tube and remove it from the glovebox. Place the reaction tube in a preheated oil bath at 50 °C and stir for 72 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.[4]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L*n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L*n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OR)3]- PdII_R2 R1-Pd(II)L*n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate Base (e.g., OH-) Boronate->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Asymmetric Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base Vessel Add Reagents to Oven-Dried Schlenk Tube Reagents->Vessel Solvent Add Anhydrous Solvent Vessel->Solvent Heating Heat Reaction Mixture (e.g., 50 °C) with Stirring Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Determine_ee Determine Enantiomeric Excess (Chiral HPLC) Characterize->Determine_ee caption Workflow for Asymmetric Suzuki Coupling

Caption: A typical experimental workflow for an asymmetric Suzuki coupling reaction.

Logical Relationship of Ligand Structure to Enantioselectivity

Ligand_Enantioselectivity cluster_ligand Chiral Oxazoline Ligand cluster_catalyst Palladium Complex cluster_reaction Asymmetric Induction Ligand_Structure Ligand Structure (e.g., PHOX) Chiral_Center Chiral Center on Oxazoline Ring Ligand_Structure->Chiral_Center Substituents Steric/Electronic Properties of Substituents (R1, R2) Ligand_Structure->Substituents Pd_Complex Chiral Pd-Ligand Complex Chiral_Center->Pd_Complex Coordinates to Pd Chiral_Pocket Formation of a Chiral Pocket Substituents->Chiral_Pocket Influences Pd_Complex->Chiral_Pocket Transition_State Diastereomeric Transition States Chiral_Pocket->Transition_State Controls Geometry Enantioselectivity Enantioselective Reductive Elimination Transition_State->Enantioselectivity Product Enantioenriched Biaryl Product Enantioselectivity->Product caption Ligand's Role in Enantioselectivity

Caption: How oxazoline ligand structure influences the enantioselectivity of the product.

References

Application Notes and Protocols for the Synthesis of PHOX-Type Ligands from Aromatic Oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphinooxazolines (PHOX) are a highly successful class of chiral P,N-chelating ligands used extensively in asymmetric catalysis.[1][2] Their modular nature allows for systematic tuning of steric and electronic properties, making them invaluable for optimizing a wide range of catalytic transformations, including allylic alkylations, Heck reactions, and hydrogenations.[1][3][4] This document provides detailed protocols for the synthesis of PHOX ligands starting from readily available aromatic oxazolines.

Two primary synthetic strategies are highlighted: directed ortho-lithiation and copper-catalyzed C-P bond formation. The choice of method often depends on the desired substituents and the scale of the reaction.

General Synthetic Strategies

The synthesis of PHOX ligands from aromatic oxazolines is modular, typically involving the introduction of a phosphine group at the ortho position of the aromatic ring.[1]

  • Directed ortho-Lithiation Route : This classic method leverages the oxazoline moiety as a powerful directing group for lithiation. An organolithium reagent, such as n-butyllithium (n-BuLi), selectively deprotonates the ortho position. The resulting aryllithium intermediate is then quenched with an electrophilic phosphine source, typically a chlorodiarylphosphine, to form the desired P,N-ligand.[1][5]

  • Copper-Catalyzed Cross-Coupling Route : A more recent and often more scalable approach involves the copper(I)-catalyzed coupling of an ortho-halo-substituted aromatic oxazoline with a phosphine.[6][7] This method, adapted from Buchwald's C-P bond-forming protocol, avoids the use of highly pyrophoric organolithium reagents and often provides good to excellent yields across a broad range of substrates.[6]

Logical Workflow for PHOX Ligand Synthesis

The following diagram illustrates the general workflow for the two primary synthetic routes.

G cluster_0 General Synthetic Pathways cluster_1 Route 1: Directed ortho-Lithiation cluster_2 Route 2: Copper-Catalyzed Coupling start Aromatic Oxazoline Starting Material lithiation ortho-Lithiation (e.g., n-BuLi, THF, -78 °C) start->lithiation quench Phosphination (e.g., ClPPh2) lithiation->quench workup Aqueous Workup & Purification (Chromatography/Crystallization) quench->workup start_Br ortho-Bromo Aromatic Oxazoline coupling Cu(I)-Catalyzed Coupling (e.g., CuI, Ph2PH, Base) start_Br->coupling coupling->workup product Final PHOX Ligand workup->product

Caption: General workflows for PHOX ligand synthesis.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-[2-(Diphenylphosphino)phenyl]-4-tert-butyl-2-oxazoline via Directed ortho-Lithiation

This protocol describes a standard procedure using n-butyllithium for the directed ortho-metalation of an aromatic oxazoline followed by phosphination.[5]

Materials and Reagents:

  • (S)-2-(Phenyl)-4-tert-butyl-2-oxazoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chlorodiphenylphosphine (ClPPh₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon), add (S)-2-(Phenyl)-4-tert-butyl-2-oxazoline (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution may change color, indicating the formation of the aryllithium intermediate.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add chlorodiphenylphosphine (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure PHOX ligand.

Protocol 2: Synthesis of (S)-t-BuPHOX via Copper-Catalyzed C-P Coupling

This protocol outlines a robust and scalable synthesis using a copper(I) iodide catalyst, which is advantageous for its operational simplicity and tolerance of various functional groups.[6][7]

Materials and Reagents:

  • (S)-2-(2-Bromophenyl)-4-tert-butyl-2-oxazoline

  • Diphenylphosphine (Ph₂PH)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base

  • Anhydrous toluene or dioxane as solvent

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube, add the (S)-2-(2-Bromophenyl)-4-tert-butyl-2-oxazoline (1.0 eq), copper(I) iodide (0.05 - 0.10 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous toluene, followed by diphenylphosphine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110-120 °C for 24-48 hours, monitoring by TLC or GC-MS for completion.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure PHOX ligand.

Data Presentation

The modularity of PHOX ligand synthesis allows for the creation of a diverse library of ligands. The tables below summarize representative yields for different synthetic methods and ligand structures.

Table 1: Yields for PHOX Ligand Synthesis via Directed ortho-Lithiation

Starting Oxazoline (R group on oxazoline)Phosphine SourceYield (%)Reference
IsopropylClPPh₂75%[1]
tert-ButylClPPh₂82%[5]
PhenylClPPh₂78%[5]
Indolizine backboneClP(o-tolyl)₂71%[5]
Indolizine backboneClP(3,5-(CF₃)₂C₆H₃)₂64%[5]

Table 2: Yields for PHOX Ligand Synthesis via Copper-Catalyzed Cross-Coupling

ortho-Bromo-Oxazoline (R group on oxazoline)Phosphine SourceYield (%)Reference
IsopropylPh₂PH89%[6]
tert-ButylPh₂PH85%[6]
PhenylPh₂PH81%[6]
(CH₂)₂OMePh₂PH78%[6]
SiPh₂(t-Bu)Ph₂PH54%[6]

Reaction Pathway Visualization

The following diagram details the key chemical transformations in the directed ortho-lithiation pathway.

G cluster_0 Directed ortho-Lithiation Pathway A Aromatic Oxazoline B ortho-Lithiated Intermediate A->B  + n-BuLi (Deprotonation) C PHOX Ligand B->C  + ClPR'2 (Electrophilic Quench)

Caption: Key steps in the ortho-lithiation/phosphination sequence.

Safety Precautions:

  • Organolithium reagents such as n-BuLi are highly pyrophoric and must be handled under a strict inert atmosphere using appropriate syringe techniques.

  • Chlorophosphines are corrosive and moisture-sensitive. Handle them in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These protocols provide a solid foundation for the synthesis of a wide array of PHOX ligands. The modularity of these routes is a key advantage, enabling researchers to fine-tune the ligand's steric and electronic properties to achieve optimal performance in their specific catalytic applications.[5][6]

References

Application Notes: Asymmetric Synthesis of Chiral Carboxylic Acids Using a 4,4-Dimethyl-2-oxazoline Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of chiral auxiliaries is a powerful and reliable strategy in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. The 4,4-dimethyl-2-oxazoline moiety, derived from the readily available 2-amino-2-methyl-1-propanol, serves as an effective chiral auxiliary for the synthesis of α-substituted chiral carboxylic acids. This method, pioneered by A.I. Meyers, relies on the temporary attachment of an achiral carboxylic acid to the chiral oxazoline, which then directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary reveals the desired chiral carboxylic acid in high enantiomeric purity.[1]

The oxazoline ring is stable to a variety of reagents, including Grignard reagents, lithium aluminum hydride, and mild acids or bases, making it a robust protecting group for the carboxylic acid functionality during subsequent synthetic steps.[1]

Principle of the Method

The overall synthetic strategy involves three key stages:

  • Formation of the Chiral Oxazoline: An achiral carboxylic acid (e.g., propanoic acid) is coupled with a chiral amino alcohol, such as (S)-2-amino-2-methyl-1-propanol, to form a chiral 2-alkyl-4,4-dimethyl-2-oxazoline. The 4,4-dimethyl substitution on the oxazoline ring provides a strong steric bias.

  • Diastereoselective Alkylation: The α-protons on the 2-alkyl substituent of the oxazoline are acidic and can be removed by a strong, non-nucleophilic base (e.g., n-butyllithium or LDA) at low temperatures (-78 °C) to form a planar, lithiated aza-enolate. The chiral environment of the oxazoline, particularly the steric hindrance from the 4,4-dimethyl groups, forces the incoming electrophile (an alkyl halide) to approach from the less hindered face of the enolate. This results in a highly diastereoselective alkylation.

  • Hydrolysis and Auxiliary Recovery: The alkylated oxazoline is then hydrolyzed under acidic conditions. This step cleaves the oxazoline ring to yield the desired α-substituted chiral carboxylic acid and regenerates the chiral amino alcohol, which can be recovered and reused.

This methodology allows for the predictable synthesis of either enantiomer of the target carboxylic acid by simply choosing the appropriate enantiomer of the starting chiral amino alcohol.

Experimental Protocols

Protocol 1: Synthesis of (S)-4,4-Dimethyl-2-ethyl-2-oxazoline

This protocol describes the formation of the chiral oxazoline from propanoic acid and (S)-2-amino-2-methyl-1-propanol.

Materials:

  • Propanoic acid

  • Thionyl chloride (SOCl₂)

  • (S)-2-amino-2-methyl-1-propanol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve propanoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess SOCl₂ can be removed under reduced pressure.

  • Amide Formation: In a separate flask, dissolve (S)-2-amino-2-methyl-1-propanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C. Add the freshly prepared propanoyl chloride dropwise to this solution. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Cyclization to Oxazoline: To the reaction mixture, add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure (S)-4,4-dimethyl-2-ethyl-2-oxazoline.

Protocol 2: Asymmetric α-Alkylation of (S)-4,4-Dimethyl-2-ethyl-2-oxazoline

This protocol details the diastereoselective alkylation using n-butyl iodide as the electrophile.

Materials:

  • (S)-4,4-Dimethyl-2-ethyl-2-oxazoline

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • n-Butyl iodide (or other primary alkyl halide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Aza-enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add the (S)-4,4-dimethyl-2-ethyl-2-oxazoline (1.0 eq). Add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting orange or yellow solution at -78 °C for 1 hour.

  • Alkylation: Add n-butyl iodide (1.2 eq), freshly passed through a plug of basic alumina, dropwise to the aza-enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The resulting crude alkylated oxazoline can be purified by column chromatography or vacuum distillation. The diastereomeric excess (de) can be determined at this stage by GC or NMR analysis.

Protocol 3: Hydrolysis of the Alkylated Oxazoline to (S)-2-Methylhexanoic Acid

This protocol describes the final deprotection step to obtain the chiral carboxylic acid.

Materials:

  • (S)-2-((S)-1-butyl)-4,4-dimethyl-2-oxazoline (the product from Protocol 2)

  • Aqueous hydrochloric acid (e.g., 3 M HCl) or aqueous oxalic acid (e.g., 5-10%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: In a round-bottom flask, suspend the alkylated oxazoline in an aqueous solution of oxalic acid (e.g., 10% w/v). Heat the mixture to reflux (approximately 100 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). Alternatively, refluxing in 3 M HCl is also effective.

  • Extraction: Cool the reaction mixture to room temperature. Extract the mixture three times with diethyl ether. The chiral amino alcohol hydrochloride will remain in the aqueous layer.

  • Purification of Carboxylic Acid: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude chiral carboxylic acid. Further purification can be achieved by distillation or crystallization.

  • Auxiliary Recovery: The aqueous layer from the extraction can be basified (e.g., with NaOH) to deprotonate the amino alcohol, which can then be extracted with an organic solvent, dried, and distilled for reuse.

Data Presentation

The following table summarizes representative results for the asymmetric synthesis of various α-substituted carboxylic acids using the chiral oxazoline method.

Starting Carboxylic AcidAlkylating Agent (R-X)Alkylated Oxazoline Yield (%)Diastereomeric Excess (de, %)Final Carboxylic AcidEnantiomeric Excess (ee, %)
Propanoic AcidCH₃I85>98(S)-2-Methylpropanoic Acid>95
Propanoic AcidCH₃(CH₂)₃I88>99(S)-2-Methylhexanoic Acid>98
Butanoic AcidC₂H₅I8295-98(S)-2-Ethylbutanoic Acid95-98
Butanoic AcidPhCH₂Br90>99(S)-2-Propyl-3-phenylpropanoic Acid>99
Phenylacetic AcidCH₃I7595(S)-2-Phenylpropanoic Acid95

Note: Yields and stereoselectivities are highly dependent on specific reaction conditions, purity of reagents, and the scale of the reaction. The data presented are typical values reported in the literature.

Visualizations

Below are diagrams illustrating the experimental workflow and the stereochemical model for the diastereoselective alkylation step.

G cluster_0 Stage 1: Oxazoline Formation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Hydrolysis & Recovery A Achiral Carboxylic Acid C Chiral (S)-2-Alkyl-4,4-dimethyl-2-oxazoline A->C SOCl₂, Pyridine B Chiral Amino Alcohol ((S)-2-amino-2-methyl-1-propanol) B->C D Chiral Oxazoline C->D E Lithiated Aza-enolate (Diastereotopic Faces) D->E 1. n-BuLi, -78°C F Alkylated Oxazoline (High Diastereoselectivity) E->F 2. R-X (Alkyl Halide) G Alkylated Oxazoline F->G H Chiral α-Substituted Carboxylic Acid G->H H₃O⁺, Δ I Recovered Chiral Amino Alcohol G->I H₃O⁺, Δ then Base

Caption: Overall workflow for the synthesis of chiral carboxylic acids.

Caption: Chelation-controlled model for diastereoselective alkylation.

References

Application Notes and Protocols for Poly(2-oxazolines) in Biomedical Fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(2-oxazolines) (POx) have emerged as a versatile and highly promising class of polymers for a wide range of biomedical applications. Their biocompatibility, "stealth" properties comparable to polyethylene glycol (PEG), high stability, and tunable chemical functionalities make them an attractive alternative for drug delivery, tissue engineering, and diagnostics.[1][2][3] This document provides detailed application notes and experimental protocols for the use of POx in these key biomedical areas.

Drug Delivery Systems

POx-based nanocarriers, such as micelles and nanoparticles, offer a robust platform for the delivery of hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profiles.[4][5]

Application Note: High-Capacity Drug Loading in POx Micelles

Amphiphilic block copolymers of POx can self-assemble into micelles with a hydrophobic core capable of encapsulating large amounts of poorly water-soluble drugs.[4] For instance, triblock copolymers of poly(2-methyl-2-oxazoline)-b-poly(2-butyl-2-oxazoline)-b-poly(2-methyl-2-oxazoline) (PMeOx-b-PBuOx-b-PMeOx) have demonstrated exceptional drug loading capacities for anticancer agents like paclitaxel (PTX) and docetaxel (DTX).[2][4] This high loading capacity can lead to more effective drug concentrations at the tumor site and potentially reduce the required dose and associated side effects.[6][7]

Table 1: Quantitative Data for Paclitaxel-Loaded POx Micelles

Polymer SystemDrugDrug Loading (wt%)Encapsulation Efficiency (%)Micelle Size (nm)Reference
PMeOx-PBuOx-PMeOxPaclitaxel~50Nearly quantitative< 100[6][7]
PEtOx-PCLPaclitaxelNot Specified> 90~150[8]

Table 2: In Vitro Cytotoxicity of Paclitaxel-Loaded POx Micelles

Cell LineFormulationIC50Reference
LCC6-MDR (multidrug-resistant breast cancer)POx/SB-T-1214~10 nM[7]
LCC6-WT (wild-type breast cancer)POx/SB-T-1214~1.5 nM[7]
MCF-7 (breast cancer)Docetaxel-loaded POx micelles~0.8 µg/mL[2]
A549 (lung cancer)Docetaxel-loaded POx micelles~1.2 µg/mL[2]
Experimental Protocol: Preparation of Paclitaxel-Loaded POx Micelles by Thin-Film Hydration

This protocol describes the preparation of paclitaxel-loaded POx micelles using the thin-film hydration method.[9]

Materials:

  • Amphiphilic POx block copolymer (e.g., PMeOx-b-PBuOx-b-PMeOx)

  • Paclitaxel (PTX)

  • Organic solvent (e.g., ethanol, chloroform, or a mixture)

  • Saline solution (0.9% NaCl)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of the POx block copolymer and paclitaxel in the organic solvent in a round-bottom flask. The drug-to-polymer ratio can be varied to achieve the desired drug loading.

  • Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath at a controlled temperature (e.g., 40-50°C) to ensure the formation of a thin, uniform film on the inner surface of the flask.

  • Drying: Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add a pre-warmed (e.g., 37°C) saline solution to the flask. The volume of saline will determine the final concentration of the drug and polymer.

  • Micelle Formation: Gently agitate the flask until the polymer film is completely hydrated and a clear or slightly opalescent solution of micelles is formed. This process may be facilitated by gentle warming.

  • Sterilization: Filter the micellar solution through a 0.22 µm syringe filter to sterilize it and remove any non-encapsulated drug aggregates.

  • Characterization: Characterize the micelles for particle size and size distribution using Dynamic Light Scattering (DLS), and determine the drug loading and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).

Workflow for POx Micelle Preparation

G cluster_0 Preparation of Drug-Loaded POx Micelles dissolution 1. Dissolution POx and Drug in Organic Solvent film_formation 2. Film Formation Rotary Evaporation dissolution->film_formation drying 3. Drying Under Vacuum film_formation->drying hydration 4. Hydration With Saline Solution drying->hydration micelle_formation 5. Micelle Formation Gentle Agitation hydration->micelle_formation sterilization 6. Sterilization Filtration (0.22 µm) micelle_formation->sterilization characterization 7. Characterization DLS and HPLC sterilization->characterization

Workflow for the preparation of drug-loaded POx micelles.

Tissue Engineering

POx-based hydrogels are excellent candidates for tissue engineering scaffolds due to their high water content, biocompatibility, and tunable mechanical properties.[10][11]

Application Note: Thermoresponsive POx Hydrogels for Cell Culture and Drug Delivery

Copolymers of POx with varying side-chain lengths can exhibit thermoresponsive behavior, transitioning from a solution to a gel at physiological temperatures.[12][13] This property is highly advantageous for injectable hydrogel systems that can be administered as a liquid and then form a gel in situ, encapsulating cells or therapeutic agents for localized and sustained release.[13]

Table 3: Properties of Thermoresponsive POx Hydrogels

Polymer SystemGelation Temperature (°C)ApplicationReference
P(EtOx-norbornenOx):gel-SH~30Hybrid hydrogel for tissue engineering[13]
PEtOx-PCL-PEtOxRoom Temp (sol) to Phys. Temp (gel)Intraocular drug delivery[8]
PnPrOx-PEtOx-PnPrOxTunable (e.g., 30-40)Injectable hydrogel[12]
Experimental Protocol: Synthesis of a Photo-Crosslinkable POx Hydrogel

This protocol describes the synthesis of a photo-crosslinkable POx hydrogel suitable for cell encapsulation.

Materials:

  • POx copolymer with crosslinkable side chains (e.g., poly(2-ethyl-2-oxazoline-co-2-decenyl-2-oxazoline))

  • Photoinitiator (e.g., Irgacure 2959)

  • Dithiol crosslinker (e.g., dithiothreitol, DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation: Dissolve the POx copolymer, photoinitiator, and dithiol crosslinker in PBS to the desired concentrations.

  • Cell Suspension (Optional): If encapsulating cells, prepare a single-cell suspension in the precursor solution.

  • Molding: Pipette the precursor solution into a mold of the desired shape and size.

  • Photo-Crosslinking: Expose the solution to UV light (365 nm) for a sufficient time to induce crosslinking and hydrogel formation. The exposure time will depend on the concentration of the components and the intensity of the UV source.

  • Washing: Gently wash the resulting hydrogel with fresh PBS to remove any unreacted components.

  • Characterization: Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., using rheometry), and, if applicable, cell viability using assays like the Live/Dead assay.

Workflow for POx Hydrogel Synthesis

G cluster_1 Synthesis of Photo-Crosslinkable POx Hydrogel precursor_solution 1. Precursor Solution POx, Photoinitiator, Crosslinker in PBS cell_suspension 2. Cell Suspension (Optional) Cells in Precursor Solution precursor_solution->cell_suspension molding 3. Molding Pipette Solution into Mold cell_suspension->molding crosslinking 4. Photo-Crosslinking UV Exposure (365 nm) molding->crosslinking washing 5. Washing With PBS crosslinking->washing characterization 6. Characterization Swelling, Mechanical Properties, Cell Viability washing->characterization

Workflow for the synthesis of a photo-crosslinkable POx hydrogel.

Gene Delivery

Cationic POx polymers can form polyplexes with negatively charged nucleic acids (DNA, RNA) and serve as non-viral vectors for gene delivery.[1][14][15]

Application Note: Cationic POx for Efficient and Biocompatible Gene Transfection

POx-based polyplexes offer a promising alternative to traditional polycationic vectors like poly(ethylene imine) (PEI), which often exhibit significant cytotoxicity.[1][16] By tuning the polymer architecture and the nature of the cationic groups, high transfection efficiencies can be achieved with minimal impact on cell viability.[1]

Table 4: Transfection Efficiency of POx-based Polyplexes

Polymer SystemNucleic AcidCell LineTransfection EfficiencyCytotoxicityReference
Cationic POx LibrarypDNANot SpecifiedSimilar to linear PEINo detectable cytotoxicity[1]
p(EtOx)-p(AmineOx)-p(GluOx)saRNAHEK293T/17, HeLa, THP-1HighExcellent cell viability[14][16]
pMeOx-pMestOx(DET)pDNAIC21 macrophagesSignificantly better than TREN-based POxNot Specified[15]
Experimental Protocol: Preparation and Transfection of POx/saRNA Polyplexes

This protocol outlines the preparation of self-amplifying RNA (saRNA) polyplexes with cationic POx and their use for in vitro transfection.[14]

Materials:

  • Cationic POx copolymer (e.g., a block copolymer containing amine-functionalized monomers)

  • saRNA

  • Nuclease-free water

  • Cell culture medium

  • Target cells (e.g., HEK293T/17)

  • 96-well plates

  • Transfection reagent for comparison (optional, e.g., Lipofectamine)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) 24 hours prior to transfection.

  • Polyplex Formation:

    • Dilute the cationic POx polymer and saRNA separately in nuclease-free water.

    • Add the polymer solution to the saRNA solution at a specific N/P ratio (ratio of nitrogen atoms in the polymer to phosphate groups in the RNA) and mix gently.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation.

  • Transfection:

    • Add the polyplex solution to the cells in the 96-well plate.

    • Incubate the cells with the polyplexes for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Analysis of Transfection Efficiency:

    • After the incubation period, lyse the cells and measure the expression of the reporter gene encoded by the saRNA (e.g., luciferase activity using a luminometer).

  • Cell Viability Assay:

    • In parallel, assess the cytotoxicity of the polyplexes using a standard cell viability assay (e.g., MTT or PrestoBlue assay).

Cellular Uptake and Intracellular Trafficking of POx-based Nanocarriers

G cluster_2 Cellular Uptake and Drug Release extracellular POx Nanocarrier in Extracellular Space endocytosis Endocytosis extracellular->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape drug_release Drug Release in Cytoplasm endosomal_escape->drug_release target Drug Action on Target drug_release->target

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4-Dimethyl-2-phenyl-2-oxazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Witte-Seeliger reaction of benzonitrile and 2-amino-2-methyl-1-propanol.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution Diagnostic Check
Inactive Catalyst Use anhydrous zinc acetate or zinc chloride. Ensure the catalyst has been stored in a desiccator. Consider purchasing a new batch of catalyst.Run a control reaction with previously validated starting materials and catalyst.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Check for the presence of a broad peak around 3400 cm⁻¹ in the IR spectrum of the crude product, which could indicate the presence of unreacted amino alcohol or hydrolyzed intermediates.
Insufficient Reaction Temperature Ensure the reaction mixture reaches the appropriate reflux temperature (typically around 130 °C for chlorobenzene).Monitor the reaction temperature using a calibrated thermometer.
Suboptimal Reactant Stoichiometry A slight excess of the amino alcohol (e.g., 1.1 equivalents) can sometimes improve yields, but a large excess can complicate purification. Start with a 1:1 molar ratio of benzonitrile to 2-amino-2-methyl-1-propanol.Analyze the crude reaction mixture by GC-MS or ¹H NMR to identify the ratio of unreacted starting materials.

Issue 2: Incomplete Reaction

Possible Cause Suggested Solution Diagnostic Check
Insufficient Reaction Time The Witte-Seeliger reaction can be slow. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 24-48 hours.[1]Take aliquots from the reaction mixture at different time points and analyze them to track the disappearance of starting materials and the appearance of the product.
Low Catalyst Loading While catalytic amounts are used, too little catalyst may result in a sluggish reaction. Typical catalyst loading is 2-5 mol%.If the reaction is stalling, consider adding a small additional portion of the catalyst.

Issue 3: Formation of Side Products

Possible Cause Suggested Solution Diagnostic Check
Prolonged Reaction Time or High Temperature Over-refluxing can lead to the decomposition of the product or the formation of byproducts.[1] Stick to the recommended reaction time and temperature.Analyze the crude product by GC-MS to identify any unexpected peaks. Side products may include N-(1-hydroxy-2-methylpropan-2-yl)benzamide (the intermediate amide) or its dehydration/rearrangement products.
Reaction with Atmospheric Moisture Hydrolysis of the nitrile or the oxazoline product can occur in the presence of water.Maintain anhydrous conditions throughout the reaction and workup.

Issue 4: Difficulty in Product Purification

Possible Cause Suggested Solution Diagnostic Check
Residual Catalyst After the reaction, quench the catalyst by washing the organic layer with an aqueous solution (e.g., saturated sodium bicarbonate).The presence of inorganic salts may be visible as a precipitate or lead to emulsions during workup.
Co-distillation with Solvent or Starting Materials The boiling points of the product, starting materials, and solvent may be close.Use fractional distillation for purification. Alternatively, column chromatography on silica gel can be employed.
Presence of Water in the Final Product Water can be detrimental to downstream applications.Dry the final product over a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. Storing the purified product over molecular sieves is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed method is the Witte-Seeliger reaction.[2] This involves the Lewis acid-catalyzed condensation of benzonitrile with 2-amino-2-methyl-1-propanol. Zinc acetate or zinc chloride are commonly used as catalysts in a high-boiling solvent like chlorobenzene.[2]

Q2: What is the role of the Lewis acid catalyst in the Witte-Seeliger reaction?

The Lewis acid catalyst, such as zinc acetate or zinc chloride, activates the nitrile group towards nucleophilic attack by the amino alcohol. This facilitates the formation of the intermediate amidine, which then undergoes intramolecular cyclization to form the oxazoline ring.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, you can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of a new spot corresponding to the product. GC-MS provides a more quantitative measure of the conversion.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR (CDCl₃): δ ~7.9-8.0 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 4.1 (s, 2H, CH₂), 1.4 (s, 6H, 2xCH₃) ppm.

  • ¹³C NMR (CDCl₃): δ ~164 (C=N), 131 (Ar-C), 129 (Ar-C), 128 (Ar-C), 79 (O-CH₂), 67 (C(CH₃)₂), 28 (2xCH₃) ppm.

  • IR (neat): ν ~1645 (C=N stretch), 1365, 1230, 990 cm⁻¹.

  • MS (EI): m/z (%) = 175 (M⁺), 160, 104.[3]

Q5: Are there any safety precautions I should be aware of?

Benzonitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Chlorobenzene is also a hazardous solvent. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Effect of Catalyst on Yield (Illustrative)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Zn(OAc)₂5Chlorobenzene13024~75-85
ZnCl₂5Chlorobenzene13024~70-80
Cd(OAc)₂5Chlorobenzene13024~65-75
No Catalyst-Chlorobenzene13048<5

Note: These are representative yields based on literature for similar oxazoline syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Effect of Reaction Time on Conversion (Illustrative)

Time (h)Conversion (%)
6~20
12~50
24~85
48~90 (with potential for increased side products)

Note: Conversion rates are illustrative and should be monitored experimentally.

Experimental Protocols

Key Experiment: Synthesis of this compound via Witte-Seeliger Reaction

Materials:

  • Benzonitrile (1.0 eq)

  • 2-Amino-2-methyl-1-propanol (1.05 eq)

  • Anhydrous zinc acetate (0.05 eq)

  • Anhydrous chlorobenzene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous zinc acetate (0.05 eq), benzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.05 eq), and anhydrous chlorobenzene.

  • Heat the reaction mixture to reflux (approximately 130 °C) under an inert atmosphere (e.g., nitrogen) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Benonitrile + 2-Amino-2-methyl-1-propanol reaction Reflux at 130°C (24-48h) under N₂ reagents->reaction catalyst Anhydrous Zn(OAc)₂ catalyst->reaction solvent Anhydrous Chlorobenzene solvent->reaction extraction Quench & Aqueous Extraction reaction->extraction drying Drying extraction->drying purification Vacuum Distillation or Column Chromatography drying->purification product 4,4-Dimethyl-2-phenyl- 2-oxazoline purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_check Initial Checks cluster_incomplete Incomplete Reaction cluster_side_products Side Products/Decomposition start Low Yield of This compound check_conversion Check Reaction Conversion (TLC, GC-MS) start->check_conversion check_purity Analyze Crude Product Purity (NMR, GC-MS) start->check_purity time Increase Reaction Time check_conversion->time Low Conversion temp Verify Reaction Temperature check_conversion->temp Low Conversion catalyst_activity Check Catalyst Activity/ Increase Loading check_conversion->catalyst_activity Low Conversion anhydrous Ensure Anhydrous Conditions check_purity->anhydrous Impure Product optimize_time_temp Optimize Reaction Time and Temperature check_purity->optimize_time_temp Impure Product

Caption: A logical troubleshooting guide for low yield issues.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitrile Benzonitrile activated_nitrile Activated Nitrile (with Zn²⁺) nitrile->activated_nitrile + Zn(OAc)₂ amino_alcohol 2-Amino-2-methyl-1-propanol amidine Intermediate Amidine amino_alcohol->amidine Nucleophilic Attack activated_nitrile->amidine oxazoline 4,4-Dimethyl-2-phenyl- 2-oxazoline amidine->oxazoline Intramolecular Cyclization

Caption: Simplified reaction mechanism for the Witte-Seeliger synthesis.

References

troubleshooting low yield in oxazoline synthesis from β-hydroxy amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the cyclization of β-hydroxy amides to form oxazolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in oxazoline synthesis from β-hydroxy amides?

A1: Low yields in this synthesis are frequently attributed to several factors:

  • Incomplete reaction: The cyclodehydration may not have gone to completion.

  • Side reactions: Competing reactions, such as elimination or decomposition of starting material or product, can reduce the yield.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the efficiency of the cyclization.

  • Ineffective dehydrating agent: The choice and amount of the dehydrating agent are critical for a successful reaction.

  • Purification losses: The desired oxazoline product may be lost during workup and purification steps.

  • Racemization: For chiral β-hydroxy amides, racemization can occur under harsh reaction conditions, leading to a mixture of stereoisomers and complicating purification.[1]

Q2: Which dehydrating agents are commonly used, and how do I choose the right one?

A2: A variety of reagents can be used for the cyclodehydration of β-hydroxy amides.[2][3][4] The choice depends on the substrate's functional group tolerance, desired reaction conditions (mild vs. harsh), and cost. Common reagents include:

  • Burgess Reagent: A mild and effective reagent for dehydrating secondary and tertiary alcohols.[5][6]

  • DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor®: These are mild and highly efficient for the cyclization of β-hydroxy amides.[7][8] Deoxo-Fluor® often allows reactions to proceed at room temperature.[7]

  • Triphenylphosphine (PPh3) in combination with reagents like DIAD (Diisopropyl azodicarboxylate) or DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone). [2][9]

  • Triflic Anhydride (Tf2O)/Triphenylphosphine System: This system offers a mild and rapid synthesis of 2-aryl-2-oxazolines.[1]

  • Triflic Acid (TfOH): Can promote dehydrative cyclization, generating water as the only byproduct.[3]

Q3: Can temperature affect the yield and purity of my oxazoline product?

A3: Yes, temperature is a critical parameter. Lower temperatures can sometimes reduce the rate of side reactions, thereby improving the yield of the desired product. For instance, reactions with Deoxo-Fluor® in batch processes are often cooled to -20 °C.[7] However, in some cases, higher temperatures are necessary to drive the reaction to completion. For example, a TfOH-promoted synthesis was found to be optimal at 80 °C, with lower temperatures resulting in lower yields.[3] It is crucial to optimize the temperature for your specific substrate and reagent system.

Troubleshooting Guide

Issue 1: Low or No Conversion of β-Hydroxy Amide
Possible Cause Suggested Solution
Inactive Dehydrating Agent Use a fresh batch of the dehydrating agent. Some reagents, like the Burgess reagent, are sensitive to air and moisture and should be stored under an inert atmosphere.[6]
Insufficient Reagent Increase the stoichiometry of the dehydrating agent. For example, using 1.5 equivalents of TfOH was found to be optimal in one study.[3] However, an excess can sometimes lead to byproducts.[7]
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Short Reaction Time Extend the reaction time and monitor its progress.
Issue 2: Presence of Significant Side Products
Possible Cause Suggested Solution
Decomposition of Starting Material or Product Consider using a milder dehydrating agent. For example, the PPh3/Tf2O system is reported to be mild and racemization-free.[1] Also, optimizing the reaction temperature (often lowering it) can help.
Elimination Side Products The formation of elimination byproducts can sometimes be suppressed by using specific reagent systems. The PPh3/Tf2O protocol was noted to avoid elimination products.[1]
Esterification In some cases, esterification of unreacted starting material can occur. The choice of base and solvent can influence this side reaction.[10]
Issue 3: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Residual Water Residual water from the reaction can affect purity. Purification by distillation in the presence of agents like dialkyl hydrogen phosphites or halosilanes can remove water.[11]
Byproducts from Stoichiometric Reagents Using stoichiometric dehydrating agents can generate significant byproducts, complicating purification.[2] Consider catalytic methods or reagents that produce easily removable byproducts.
Product Volatility If the product is volatile, care must be taken during solvent removal. Use lower temperatures and pressures for rotary evaporation.
Poor Chromatographic Separation Experiment with different solvent systems for column chromatography. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape.

Experimental Protocols

Protocol 1: General Procedure for Oxazoline Synthesis using Deoxo-Fluor® in Flow

This protocol is adapted from a rapid, room-temperature flow synthesis of oxazolines.[7]

  • Prepare a solution of the β-hydroxy amide in a suitable solvent (e.g., dichloromethane, acetone, or dimethoxyethane).

  • Prepare a solution of Deoxo-Fluor® (1.35 equivalents) in the same solvent.

  • Use a microfluidic pump to introduce both solutions into a T-mixer.

  • Allow the combined solution to flow through a residence time coil at room temperature. Optimal residence times may be very short (e.g., around 1 second in a microchip reactor).[7]

  • Collect the output from the reactor. In many cases, the conversion is high, and the product is obtained in moderate to excellent yields with no need for further purification.[7]

Protocol 2: Oxazoline Synthesis using Triflic Acid (TfOH)

This protocol describes a practical and effective synthesis of 2-oxazolines via dehydrative cyclization promoted by TfOH.[3]

  • To a solution of the N-(β-hydroxyethyl)amide (1.0 equiv) in 1,2-dichloroethane (DCE), add triflic acid (1.5 equiv).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-oxazoline.

Data Presentation

Table 1: Effect of Dehydrating Agent and Conditions on Oxazoline Yield

Dehydrating AgentSolventTemperature (°C)Yield (%)Reference
Deoxo-Fluor® (flow)DichloromethaneRoom Temp.>99% (conversion)[7]
TfOH1,2-Dichloroethane8096%[3]
PPh3/Tf2ODichloromethane-78 to RTGood[1]
Burgess ReagentNot specified70High[5]
XtalFluor-E/PyridineDichloromethane-78 to RT80%[10]
DASTNot specifiedLow Temp.High[8][9]

Note: Yields are highly substrate-dependent and the values presented are for specific examples in the cited literature.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Oxazoline Synthesis Check_Conversion Check Reaction Conversion (TLC, LC-MS, NMR) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Conversion Side_Products Significant Side Products Present? Check_Conversion->Side_Products High Conversion Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Change_Reagent Consider a Different Dehydrating Agent Side_Products->Change_Reagent Yes Purification_Issues Investigate Purification Step Side_Products->Purification_Issues No Optimize_Conditions->Change_Reagent Ineffective Success Improved Yield Optimize_Conditions->Success Effective Change_Reagent->Success Purification_Issues->Success

Caption: A troubleshooting workflow for addressing low yields in oxazoline synthesis.

Oxazoline_Synthesis_Mechanism Start β-Hydroxy Amide Activated_Alcohol Activated Alcohol (e.g., with TfOH, Burgess Reagent) Start->Activated_Alcohol Activation Intramolecular_Attack Intramolecular Nucleophilic Attack by Amide Oxygen Activated_Alcohol->Intramolecular_Attack Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Deprotonation Deprotonation & Loss of Leaving Group Cyclic_Intermediate->Deprotonation Oxazoline Oxazoline Product Deprotonation->Oxazoline

Caption: A simplified mechanism for the acid-promoted cyclization of a β-hydroxy amide.

References

common side products in oxazoline synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of oxazolines.

Troubleshooting Guides & FAQs

This section provides practical solutions to common problems encountered in oxazoline synthesis, focusing on the identification and prevention of side products.

Q1: My oxazoline synthesis from a carboxylic acid and an amino alcohol is giving a low yield of the desired product and a significant amount of a major byproduct. What is this byproduct and how can I prevent its formation?

A1: The most common side product in the synthesis of oxazolines from carboxylic acids and amino alcohols is an ester . This occurs through the esterification of the hydroxyl group of the amino alcohol or the intermediate N-(2-hydroxyethyl)amide with the carboxylic acid.

Prevention Strategies:

  • Protection of the Hydroxyl Group: A highly effective method to prevent ester formation is the temporary protection of the amino alcohol's hydroxyl group. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, are commonly used. The silyl group is typically removed in situ during the cyclization step or in a subsequent deprotection step.

  • Choice of Coupling Reagent and Conditions: The choice of reagents to promote the initial amide formation and subsequent cyclization is critical.

    • Dehydrating Agents: Using efficient dehydrating agents for the cyclization of the intermediate N-(2-hydroxyethyl)amide can favor the formation of the oxazoline over the ester. Reagents like Deoxo-Fluor® or XtalFluor-E® have been shown to be effective.[1]

    • Temperature Control: Lowering the reaction temperature during the initial amide coupling can reduce the rate of the competing esterification reaction.

    • Acid Scavengers: In methods that generate acidic byproducts, such as those using boric acid, the addition of an acid scavenger like calcium oxide (CaO) can prevent acid-catalyzed side reactions, including polymerization of the oxazoline product.[2]

Experimental Evidence: In a study demonstrating the impact of reaction conditions, the reaction of a carboxylic acid and a β-hydroxy amino alcohol using tosyl chloride and triethylamine in tetrahydrofuran resulted in approximately 10% yield of the desired oxazoline and 80% yield of the ester side product.[3]

Q2: I am using a modified Appel reaction to synthesize my oxazoline, but I am having difficulty with purification. What is the likely culprit and how can I improve my purification?

A2: The primary byproduct in the Appel reaction is triphenylphosphine oxide (TPPO) . While the Appel reaction can be effective for the cyclization of N-(2-hydroxyethyl)amides to oxazolines under mild conditions, the removal of TPPO can be challenging due to its polarity and solubility in many organic solvents.

Purification Strategies for Removing Triphenylphosphine Oxide:

  • Chromatography: Column chromatography on silica gel is a common method for separating the oxazoline from TPPO. A careful selection of the eluent system is crucial for achieving good separation.

  • Crystallization: If your oxazoline product is a solid, recrystallization can be an effective purification method.

  • Alternative Reagents: To avoid the formation of TPPO altogether, consider using polymer-bound triphenylphosphine or other phosphine reagents that facilitate easier removal of the phosphine oxide byproduct.

Q3: My oxazoline synthesis from an aldehyde and an amino alcohol is not proceeding to completion, and I am isolating the oxazolidine intermediate. How can I drive the reaction to the desired oxazoline?

A3: The synthesis of oxazolines from aldehydes and amino alcohols proceeds through an intermediate oxazolidine, which must be oxidized to form the oxazoline. Incomplete oxidation is a common issue.

Strategies to Promote Oxidation:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, with N-bromosuccinimide (NBS) and iodine being common choices. The selection of the oxidant and reaction conditions should be optimized for your specific substrate.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to allow for complete oxidation of the oxazolidine intermediate. Monitoring the reaction by thin-layer chromatography (TLC) or other analytical techniques is recommended.

Potential Side Reaction: When using halogen-based oxidizing agents with electron-rich aromatic aldehydes (e.g., phenols), be aware of the potential for electrophilic aromatic halogenation as a competing side reaction.

Q4: I am attempting to synthesize an oxazoline from a nitrile and an amino alcohol, but the reaction is sluggish and gives a complex mixture. What are the challenges with this method and how can I improve it?

A4: The synthesis of oxazolines from nitriles and amino alcohols often requires harsh reaction conditions, such as high temperatures and the use of a Lewis acid catalyst (e.g., ZnCl₂).[4] These conditions can lead to the decomposition of starting materials or products, resulting in complex mixtures.

Optimization Strategies:

  • Catalyst Screening: While zinc chloride is common, other Lewis acids can be screened to find a more effective catalyst for your specific substrates.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes accelerate the reaction and improve yields by allowing for rapid heating to the required temperature.

  • Solvent Choice: The reaction is often performed in high-boiling point solvents like chlorobenzene. The choice of solvent can significantly impact the reaction outcome.

  • Metal- and Catalyst-Free Conditions: Some methods have been developed for the synthesis of 2-(hetero)aryloxazolines from nitriles and amino alcohols without the need for metals or catalysts, which can simplify the reaction and purification.[5]

Q5: My oxazoline product seems to be degrading during the workup and purification steps. What is happening and how can I prevent this?

A5: Oxazoline rings can be susceptible to hydrolysis , especially under acidic or basic conditions, to form the corresponding amino ester or N-(2-hydroxyethyl)amide.[6][7][8] This can be a significant issue during aqueous workups or purification on silica gel.

Prevention of Hydrolysis:

  • Neutral Workup: Whenever possible, perform the reaction workup under neutral conditions. If an acidic or basic wash is necessary, minimize the contact time and use dilute solutions.

  • Anhydrous Conditions: Ensure all solvents and reagents used during workup and purification are dry to minimize the presence of water.

  • Careful Chromatography: When using silica gel chromatography, deactivation of the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent can help to prevent on-column hydrolysis.

  • Prompt Isolation: Isolate the purified oxazoline product as quickly as possible and store it under anhydrous conditions to prevent degradation over time.

Quantitative Data Summary

The following table summarizes the reported yields of desired oxazolines versus a major side product under different reaction conditions. This data can help in selecting a synthetic route that minimizes byproduct formation.

Starting MaterialsReagents and ConditionsDesired Oxazoline YieldMajor Side ProductSide Product YieldReference
Carboxylic Acid + β-Hydroxy Amino AlcoholTosyl chloride, triethylamine, THF~10%Ester80%[3]
N-(2-hydroxyethyl) amides + Boric AcidThermolysis at 240–260 °C without CaO15%Polymeric byproductNot specified[2]
N-(2-hydroxyethyl) amides + Boric AcidThermolysis at 240–260 °C with CaO75-94%--[2]
Aldehyde + TosMICK₃PO₄ (1 equiv), Microwave (280W), 60°C, 8 min-4,5-disubstituted oxazoline94%[9]
Aldehyde + TosMICK₃PO₄ (2 equiv), Microwave (350W), 65°C, 8 min96%--[9]

Key Experimental Protocols

Protocol 1: Oxazoline Synthesis from a Carboxylic Acid and a Silyl-Protected Amino Alcohol (Minimizing Ester Formation)

This protocol is adapted from a general strategy to prevent ester side product formation.

  • Protection of the Amino Alcohol:

    • Dissolve the amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 equiv) and cool the mixture to 0 °C.

    • Slowly add a solution of triethylsilyl chloride (TESCl, 1.1 equiv) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-TES protected amino alcohol can often be used in the next step without further purification.

  • Amide Coupling and Cyclization:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add the O-TES protected amino alcohol (1.0 equiv) and stir the reaction at room temperature until completion (monitor by TLC).

    • Filter off the urea byproduct and concentrate the filtrate.

    • Dissolve the crude N-(2-O-TES-hydroxyethyl)amide in anhydrous THF.

    • Add a cyclizing/deprotecting reagent such as tetrabutylammonium fluoride (TBAF) (1.1 equiv) and stir at room temperature.

    • Alternatively, use a reagent like Deoxo-Fluor® which can effect cyclization with concomitant desilylation.

    • Monitor the reaction for the formation of the oxazoline.

    • Upon completion, quench the reaction and purify the oxazoline by column chromatography.

Protocol 2: Oxazoline Synthesis from an Aldehyde and an Amino Alcohol with NBS Oxidation

This protocol is based on the procedure described by Glorius and coworkers.[10]

  • Formation of the Oxazolidine Intermediate:

    • To a two-necked round-bottomed flask containing molecular sieves, add a solution of the amino alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dichloromethane.

    • Stir the mixture at room temperature for 18 hours.

  • Oxidation to the Oxazoline:

    • Add N-bromosuccinimide (NBS) (1.01 equiv) to the reaction mixture.

    • Stir the resulting mixture for 60 minutes at room temperature.

  • Workup and Purification:

    • Filter the reaction mixture and transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 0.5 M aqueous Na₂S₂O₃ solution, saturated aqueous Na₂CO₃ solution, and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visual Guides

The following diagrams illustrate key reaction pathways and troubleshooting logic.

Oxazoline_Synthesis_Side_Products Start Starting Materials (Carboxylic Acid + Amino Alcohol) Amide N-(2-hydroxyethyl)amide (Intermediate) Start->Amide Amide Coupling Ester Side Product (Ester) Start->Ester Esterification (Side Reaction) Oxazoline Desired Product (Oxazoline) Amide->Oxazoline Cyclization (Dehydration) Protect Protect Hydroxyl Group (e.g., Silylation) Protect->Start Prevention DehydratingAgent Efficient Dehydrating Agent DehydratingAgent->Amide Favors Oxazoline_Troubleshooting Problem Low Oxazoline Yield Start_Acid Starting from Carboxylic Acid? Problem->Start_Acid Start_Aldehyde Starting from Aldehyde? Problem->Start_Aldehyde Ester_Check Major byproduct is an ester? Start_Acid->Ester_Check Yes Other_Issue Investigate other issues: - Purity of starting materials - Reaction conditions (temp, solvent) - Hydrolysis during workup Start_Acid->Other_Issue No Incomplete_Ox Oxazolidine intermediate isolated? Start_Aldehyde->Incomplete_Ox Yes Start_Aldehyde->Other_Issue No Solution_Protect Solution: Protect hydroxyl group of amino alcohol. Ester_Check->Solution_Protect Yes Ester_Check->Other_Issue No Solution_Oxidize Solution: Use a stronger oxidizing agent or increase reaction time/temperature. Incomplete_Ox->Solution_Oxidize Yes Incomplete_Ox->Other_Issue No Experimental_Workflow_Purification Crude Crude Reaction Mixture Workup Aqueous Workup (Neutral pH) Crude->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Anhydrous Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Purification Concentration->Purification Chromatography Silica Gel Chromatography (consider base deactivation) Purification->Chromatography Distillation Distillation (for volatile oxazolines) Purification->Distillation Crystallization Crystallization (for solid oxazolines) Purification->Crystallization Pure_Product Pure Oxazoline Chromatography->Pure_Product Distillation->Pure_Product Crystallization->Pure_Product

References

optimization of reaction conditions for oxazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in oxazoline synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-oxazolines?

There are several well-established methods for the synthesis of 2-oxazolines, with the choice of route often depending on the available starting materials and desired substitution pattern. The most common approaches include:

  • Dehydrative Cyclization of N-(β-hydroxyethyl)amides: This is one of the most widely used methods for producing 2-oxazolines.[1] It involves the intramolecular cyclization of a β-hydroxy amide, typically promoted by a dehydrating agent or catalyst.

  • From Carboxylic Acids and 2-Amino Alcohols: This route often involves the in-situ formation of an acyl chloride from the carboxylic acid using reagents like thionyl chloride, which then reacts with the 2-amino alcohol.[2]

  • From Nitriles and 2-Amino Alcohols: This method typically requires high temperatures and is often catalyzed by Lewis acids such as zinc chloride (ZnCl₂). The reaction is usually performed in refluxing chlorobenzene under anhydrous conditions.[2]

  • From Aldehydes and 2-Amino Alcohols: This synthesis proceeds through an intermediate oxazolidine, which is then oxidized to the oxazoline using a halogen-based oxidizing agent like N-bromosuccinimide (NBS) or iodine.[2]

  • From Oxetanes: A newer approach involves the indium triflate (In(OTf)₃) catalyzed intramolecular cyclization of 3-amido oxetanes.[3]

Troubleshooting Guide

Q2: I am experiencing a very low yield in my oxazoline synthesis. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue in oxazoline synthesis and can stem from several factors. Here’s a systematic guide to troubleshooting the problem.

Potential Cause 1: Inefficient Dehydration/Cyclization

The critical step in many oxazoline syntheses is the cyclodehydration of a β-hydroxy amide intermediate. If this step is inefficient, the yield will be low.

  • Troubleshooting Steps:

    • Reagent Choice: The choice of dehydrating agent is crucial. For acid-sensitive substrates, milder reagents might be necessary. Common dehydrating agents include:

      • Triflic Acid (TfOH): An effective promoter for dehydrative cyclization.[1]

      • DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor®: Mild and highly efficient reagents for the cyclization of β-hydroxy amides.[4][5]

      • Burgess Reagent: A versatile reagent for the dehydration of alcohols.[1]

      • Triphenylphosphine (PPh₃) based reagents (e.g., Appel reaction): Proceeds under relatively mild conditions but generates stoichiometric triphenylphosphine oxide.[2]

    • Catalyst Choice: For syntheses starting from nitriles or involving catalytic dehydration, the catalyst is key.

      • Zinc Chloride (ZnCl₂): Commonly used for synthesis from nitriles at high temperatures.[2]

      • Molybdenum(VI) complexes: Can catalyze oxazoline formation under practical conditions.[4]

      • Indium(III) Triflate (In(OTf)₃): Used for the synthesis from 3-amido oxetanes.[3]

    • Reaction Temperature: Temperature plays a significant role. Lower temperatures may lead to incomplete reactions and lower yields.[1] Conversely, excessively high temperatures can cause degradation. It is essential to optimize the temperature for your specific substrate and reagent system. For the reaction of o-isopropylphenol and 2-chloromethyl-2-imidazoline, a temperature range of 60-80°C is recommended.[6]

    • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[6]

Potential Cause 2: Presence of Moisture

Oxazoline synthesis, particularly when using moisture-sensitive reagents like thionyl chloride or Lewis acids, requires anhydrous conditions. Water can react with intermediates and reagents, leading to side products and reduced yields.[2][6]

  • Troubleshooting Steps:

    • Dry Solvents and Reagents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation over a drying agent). Use freshly opened or properly stored anhydrous reagents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Potential Cause 3: Incorrect Stoichiometry or Suboptimal Reagents

The molar ratio of reactants is critical. An incorrect ratio can lead to unreacted starting material and the formation of side products.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check the calculations for the molar equivalents of all reactants and reagents. For example, a 1:1 molar ratio of o-isopropylphenol and 2-chloromethyl-2-imidazoline is crucial for maximizing the yield in Fenoxazoline synthesis.[6]

    • Reagent Purity: Impure starting materials can introduce contaminants that interfere with the reaction, directly impacting the yield and purity of the final product.[6] Use purified starting materials whenever possible.

Potential Cause 4: Suboptimal Solvent or Base

The choice of solvent and base (if applicable) can significantly influence the reaction's efficiency.

  • Troubleshooting Steps:

    • Solvent Screening: The polarity of the solvent can affect reaction rates. For instance, in the synthesis of 4-substituted 2-oxazolines via intramolecular cyclodemesylation, polar protic solvents like ethanol gave the best results.[7] Common solvents for oxazoline synthesis include 1,2-dichloroethane (DCE), ethanol, and methanol.[1][6]

    • Base Selection: When a base is required, its strength and type are important. For Fenoxazoline synthesis, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective choices.[6]

Potential Cause 5: Inefficient Purification

Significant product loss can occur during the workup and purification stages.[6]

  • Troubleshooting Steps:

    • Optimize Workup: Ensure the workup procedure is appropriate for your product. This may involve careful extraction, washing, and drying steps.

    • Purification Method: Column chromatography on silica gel is a common method for purifying oxazolines.[6] Optimize the solvent system for the chromatography to achieve good separation and minimize product loss.

Data Presentation

Table 1: Optimization of Reaction Conditions for TfOH-Promoted Dehydrative Cyclization

EntryAcid (equiv.)SolventTemperature (°C)Yield (%)
1MsOH (1.5)DCE80<10
2TFA (1.5)DCE80<10
3TfOH (1.5)DCE8092
4TfOH (0.5)DCE8055
5TfOH (1.0)DCE8085
6TfOH (1.5)DCE8092
7TfOH (2.0)DCE8091
8TfOH (1.5)Toluene8088
9TfOH (1.5)MeCN8085
10TfOH (1.5)THF8082
11TfOH (1.5)DCE6075
12TfOH (1.5)DCE4040
13TfOH (1.5)DCE25<10

Data adapted from a study on TfOH-promoted dehydrative cyclization.[1] This table demonstrates the effect of acid strength, stoichiometry, solvent, and temperature on the yield of a model oxazoline synthesis.

Experimental Protocols

Protocol 1: General Procedure for TfOH-Promoted Dehydrative Cyclization of N-(2-hydroxyethyl)amides

To a solution of the N-(2-hydroxyethyl)amide (0.5 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 5.0 mL) is added triflic acid (TfOH, 0.75 mmol, 1.5 equiv) at room temperature. The resulting mixture is then heated to 80 °C and stirred for the time indicated by TLC analysis. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-oxazoline.[1]

Protocol 2: Synthesis of 2-Oxazolines from Nitriles and Amino Alcohols

A mixture of the nitrile (1 equiv), 2-aminoethanol (1.1 equiv), and zinc acetate dihydrate (0.02 equiv) is heated to 130 °C under reflux. The reaction is stirred overnight. After cooling to room temperature, dichloromethane is added, and the organic phase is washed three times with water and once with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.[8]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification & Product start_amide N-(β-hydroxyethyl)amide cyclization Dehydrative Cyclization start_amide->cyclization TfOH, DAST, etc. start_acid Carboxylic Acid + Amino Alcohol acylation Acylation / Cyclization start_acid->acylation SOCl₂, then cyclization start_nitrile Nitrile + Amino Alcohol condensation Condensation / Cyclization start_nitrile->condensation ZnCl₂, heat workup Aqueous Workup cyclization->workup acylation->workup condensation->workup purification Column Chromatography workup->purification product Pure 2-Oxazoline purification->product

Caption: General experimental workflow for common oxazoline synthesis routes.

troubleshooting_workflow start Low Yield in Oxazoline Synthesis check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagents & Materials check_conditions->check_reagents Conditions OK temp Optimize Temperature check_conditions->temp Suboptimal? time Optimize Reaction Time check_conditions->time Suboptimal? dehydrating_agent Screen Dehydrating Agents/Catalysts check_conditions->dehydrating_agent Inefficient? solvent Screen Solvents check_conditions->solvent Suboptimal? check_workup Evaluate Workup & Purification check_reagents->check_workup Reagents OK anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous Moisture sensitive? purity Verify Starting Material Purity check_reagents->purity Purity questionable? stoichiometry Check Stoichiometry check_reagents->stoichiometry Incorrect ratio? extraction Optimize Extraction check_workup->extraction Emulsion/Loss? chromatography Optimize Chromatography check_workup->chromatography Poor separation? success Yield Improved temp->success time->success dehydrating_agent->success solvent->success anhydrous->success purity->success stoichiometry->success extraction->success chromatography->success

Caption: Troubleshooting workflow for low yield in oxazoline synthesis.

References

Technical Support Center: Purification of 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,4-Dimethyl-2-phenyl-2-oxazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted starting materials such as benzonitrile and 2-amino-2-methyl-1-propanol, partially reacted intermediates like N-(2-hydroxy-1,1-dimethylethyl)benzamide, and byproducts from side reactions. Residual water is also a significant impurity that can affect downstream applications.[1][2]

Q2: Why is the removal of water crucial for the purity of this compound?

A2: The presence of water can lead to the hydrolysis of the oxazoline ring, especially under acidic or basic conditions, forming the corresponding amino ester or hydroxy amide.[3][4] This not only reduces the yield of the desired product but can also interfere with subsequent reactions, such as polymerization, where water can act as a chain terminator.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques are fractional distillation under reduced pressure, recrystallization, and column chromatography.[1] Often, a combination of these methods is necessary to achieve high purity.[1]

Q4: Can you provide the key physical and spectral data for pure this compound?

A4: Yes, the table below summarizes the essential data for confirming the identity and purity of the compound.

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol [5]
Boiling Point 124 °C at 20 mmHg[5]
Melting Point 20-24 °C[5]
Density 1.025 g/mL at 25 °C[5]
¹H NMR (CDCl₃) δ (ppm): 1.35 (s, 6H, 2xCH₃), 4.05 (s, 2H, CH₂), 7.3-7.5 (m, 3H, Ar-H), 7.9-8.1 (m, 2H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 28.5 (2xCH₃), 67.5 (C(CH₃)₂), 79.5 (CH₂), 128.0, 128.5, 131.0, 133.0 (Ar-C), 164.0 (C=N)
IR (neat) ν (cm⁻¹): ~1645 (C=N stretch)

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Synthesis and Work-up
Symptom Possible Cause Suggested Solution
Low yield of crude product before purification.Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature if necessary.
Inefficient extraction: The product may not have been fully extracted from the aqueous phase during work-up.Ensure the pH of the aqueous layer is appropriate for the extraction of the basic oxazoline product. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions.
Product loss during washing: The product may be partially soluble in the wash solutions.Use saturated brine for the final wash to minimize the solubility of the organic product in the aqueous phase.
Presence of moisture: Reagents and solvents may not have been sufficiently dry, leading to side reactions.[1]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Challenges During Purification
Symptom Possible Cause Suggested Solution
Fractional Distillation: Bumping or decomposition during distillation.High boiling point: The compound has a relatively high boiling point, even under reduced pressure.Ensure a stable vacuum is maintained. Use a stirring bar or boiling chips to prevent bumping. A short-path distillation apparatus can minimize the residence time at high temperatures.
Fractional Distillation: Product is still impure after distillation.Azeotrope formation: Impurities may form an azeotrope with the product.Consider a chemical drying step before distillation. A patent suggests treating the crude product with a small amount of a dialkyl hydrogen phosphite or a halosilane to remove water, followed by distillation.
Recrystallization: Oiling out instead of crystal formation.Solvent system is too nonpolar or cooling is too rapid: The compound is precipitating as a liquid.Add a slightly more polar solvent to the mixture or try a different solvent system. Ensure slow cooling to promote crystal growth. Scratching the inside of the flask can help induce crystallization.
Recrystallization: Poor recovery of the product.Solvent is too polar: The product has significant solubility in the cold solvent.Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexane) can be effective.[6]
Column Chromatography: Poor separation of the product from impurities.Inappropriate solvent system: The eluent polarity is either too high or too low.Use a solvent system with a polarity that allows for good separation on the TLC plate before scaling up to a column. A gradient of ethyl acetate in hexane is often effective for purifying oxazolines on a silica gel column.[1]
Column Chromatography: Product is not eluting from the column.Product is too polar for the eluent: The product is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar products, a small amount of a more polar solvent like methanol can be added to the eluent.
General: Product decomposes during purification.Hydrolysis of the oxazoline ring: The product is sensitive to acidic or basic conditions.[3][4]Avoid strongly acidic or basic conditions during work-up and purification. Use neutral silica gel for column chromatography if the compound shows sensitivity to the slightly acidic nature of standard silica gel.

Experimental Protocols

Fractional Distillation

This method is suitable for removing non-volatile impurities and some volatile impurities with significantly different boiling points.

Methodology:

  • Drying: Ensure the crude this compound is as dry as possible. If significant water is suspected, consider pre-treatment with a drying agent like anhydrous sodium sulfate or the chemical treatment described in US Patent 4,281,137.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed to maintain a high vacuum.

  • Distillation: Heat the distillation flask in an oil bath. Collect the fraction that distills at approximately 124 °C under a vacuum of 20 mmHg.

  • Monitoring: Monitor the temperature at the still head closely. A stable temperature during distillation indicates the collection of a pure fraction.

Recrystallization

This technique is effective for removing impurities that have different solubility profiles from the desired product.

Methodology:

  • Solvent Selection: A mixture of diethyl ether and hexane is a good starting point. The product should be soluble in the "good" solvent (ether) and insoluble in the "poor" solvent (hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of hot diethyl ether.

  • Induce Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy (the cloud point).

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Column Chromatography

This method is useful for separating the product from impurities with similar polarities.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common choice. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis start Crude Product (Post-Workup) distillation Fractional Distillation (Reduced Pressure) start->distillation High boiling impurities chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) start->chromatography Polar/Non-polar impurities recrystallization Recrystallization (e.g., Ether/Hexane) distillation->recrystallization Further purification analysis Purity Check (NMR, GC-MS, etc.) distillation->analysis recrystallization->analysis chromatography->recrystallization Remove trace impurities chromatography->analysis end Pure this compound analysis->end Purity Confirmed

Caption: A general workflow for the purification of this compound.

References

stability of 4,4-Dimethyl-2-phenyl-2-oxazoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,4-Dimethyl-2-phenyl-2-oxazoline under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring to chemical degradation?

A1: The 2-oxazoline ring is a robust heterocyclic moiety, generally stable under neutral conditions. However, it is susceptible to hydrolysis under both strong acidic and strong basic conditions, which leads to ring-opening. The stability is significantly influenced by pH, temperature, and reaction time. Generally, 2-aryl-2-oxazolines, such as this compound, exhibit greater stability compared to their 2-alkyl counterparts due to the electronic effects of the phenyl group.

Q2: What are the expected hydrolysis products of this compound?

A2: Under acidic or basic conditions, the oxazoline ring undergoes hydrolysis to yield an N-(2-hydroxy-2-methylpropyl)benzamide. The reaction involves the cleavage of the C-O or C=N bond within the ring.

Q3: Can I use this compound as a protecting group for a carboxylic acid?

A3: Yes, the 2-oxazoline moiety is frequently used as a protecting group for carboxylic acids. Its stability under a range of conditions, excluding strong acid or base, makes it a valuable tool in multi-step organic synthesis.[1] Cleavage to regenerate the carboxylic acid can be achieved under harsh hydrolytic conditions.

Q4: Are there any specific storage conditions recommended for this compound to prevent degradation?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids and bases. Inert atmosphere storage is recommended if the compound is to be stored for extended periods to prevent potential atmospheric moisture-induced hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of the oxazoline ring during a reaction. The reaction conditions are too acidic or basic.Buffer the reaction medium to maintain a neutral pH. If acidic or basic conditions are necessary, consider performing the reaction at a lower temperature to minimize hydrolysis.
Incomplete cleavage of the oxazoline protecting group. The hydrolysis conditions (acid/base concentration, temperature, or reaction time) are not harsh enough.Increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time. Refer to the quantitative data table for guidance on effective cleavage conditions.
Formation of side products during hydrolysis. Prolonged exposure to harsh conditions may lead to further degradation of the desired product.Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR spectroscopy to determine the optimal reaction time for complete cleavage with minimal side product formation.
Difficulty in isolating the hydrolysis product. The product may be water-soluble.After neutralization of the reaction mixture, consider extraction with a suitable organic solvent. If the product is highly polar, techniques like reverse-phase chromatography may be necessary for purification.

Stability Data

Condition pH Temperature (°C) Time Expected Degradation
Mildly Acidic4 - 62524 h< 5%
Strong Acid< 12524 h10 - 20%
Strong Acid< 11001 - 4 h> 90%
Neutral725> 48 h< 1%
Mildly Basic8 - 102524 h< 5%
Strong Base> 122524 h15 - 25%
Strong Base> 121001 - 4 h> 90%

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound

This protocol provides a framework for determining the stability of this compound under specific acidic or basic conditions.

1. Materials:

  • This compound
  • Buffer solutions of desired pH (e.g., phosphate, acetate, borate)
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions of known concentration
  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
  • Anhydrous sodium sulfate or magnesium sulfate
  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
  • HPLC grade solvents

2. Equipment:

  • Reaction vials or round-bottom flasks
  • Magnetic stirrer and stir bars
  • Constant temperature bath or heating mantle
  • pH meter
  • Analytical balance
  • Rotary evaporator
  • NMR spectrometer
  • HPLC system with a suitable column (e.g., C18)

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF).
  • Reaction Setup: In a series of reaction vials, add a known volume of the stock solution. To each vial, add the desired acidic or basic solution to initiate the reaction. Ensure the final concentration of the oxazoline is appropriate for the analytical method to be used.
  • Incubation: Place the vials in a constant temperature bath set to the desired temperature.
  • Time Points: At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), quench the reaction in one of the vials by neutralizing the solution with an appropriate acid or base.
  • Work-up:
  • Extract the aqueous layer with an organic solvent.
  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
  • Analysis:
  • NMR Spectroscopy: Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum. Monitor the disappearance of characteristic peaks of the starting material and the appearance of new peaks corresponding to the hydrolysis product.
  • HPLC Analysis: Dissolve the residue in a suitable solvent and analyze by HPLC. The percentage of remaining this compound can be quantified by comparing the peak area to that of a standard at time zero.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis Oxazoline_Acid This compound Protonated_Oxazoline Protonated Oxazoline Oxazoline_Acid->Protonated_Oxazoline + H⁺ Intermediate_Acid Tetrahedral Intermediate Protonated_Oxazoline->Intermediate_Acid + H₂O Product_Acid N-(2-hydroxy-2-methylpropyl)benzamide Intermediate_Acid->Product_Acid Ring Opening cluster_base Base-Catalyzed Hydrolysis Oxazoline_Base This compound Intermediate_Base Tetrahedral Intermediate Oxazoline_Base->Intermediate_Base + OH⁻ Product_Base N-(2-hydroxy-2-methylpropyl)benzamide Intermediate_Base->Product_Base Ring Opening + H₂O cluster_workflow Stability Testing Workflow Prep Prepare Stock Solution Setup Set up Reactions (Vary pH, Temp) Prep->Setup Incubate Incubate at Set Temperature Setup->Incubate Quench Quench at Time Points Incubate->Quench Workup Extraction & Concentration Quench->Workup Analysis Analyze (NMR, HPLC) Workup->Analysis Data Quantify Degradation Analysis->Data

References

Technical Support Center: Refining Cyclization Methods for Oxazoline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxazoline ring formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of oxazolines. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and comparative data to assist in refining your cyclization methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for specific issues you may encounter during oxazoline synthesis.

General Issues

Question 1: My oxazoline synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in oxazoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in your starting materials, such as the amino alcohol or the carboxylic acid derivative, can lead to side reactions and a decrease in yield. Ensure your reactants are pure and dry, as moisture can interfere with many cyclization reactions.[1]

  • Reaction Conditions: Suboptimal reaction temperature, time, or concentration can significantly impact the efficiency of the reaction. It is crucial to optimize these parameters for your specific substrate.[1]

  • Choice of Reagents: The selection of the cyclizing agent is critical. For sensitive substrates, harsh reagents like concentrated sulfuric acid may cause degradation. Milder reagents such as Deoxo-Fluor® or T3P® might be more suitable.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.[1]

  • Purification: Significant product loss can occur during the workup and purification steps.[1]

To improve your yield, consider the following:

  • Verify Starting Material Purity: Use techniques like NMR or melting point to confirm the purity of your starting materials.

  • Optimize Reaction Conditions: Run small-scale reactions at different temperatures and for varying durations to identify the optimal conditions.

  • Screen Solvents and Reagents: The choice of solvent can influence solubility and reaction rates. If using a dehydrating agent, ensure it is compatible with your substrate's functional groups.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates.

Method-Specific Troubleshooting

Question 2: I am observing significant byproduct formation in my Robinson-Gabriel synthesis. What are the likely side products and how can I minimize them?

Answer: The Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, can sometimes lead to unwanted side products.

  • Common Side Products:

    • Enamides: These can form through the elimination of water from the 2-acylamino-ketone, competing with the desired cyclization.

    • Polymerization/Tar Formation: Highly reactive starting materials or intermediates may polymerize under the strong acid catalysis typically used.[2]

    • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, preventing ring closure.

  • Solutions to Minimize Side Products:

    • Modify Reaction Conditions: Lowering the reaction temperature can help control the reaction rate and reduce polymerization.

    • Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other agents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride may be more effective for certain substrates and can reduce side reactions.[2]

    • Control Acid Concentration: Using a lower concentration of the acid catalyst can sometimes disfavor unwanted side reactions.

Question 3: The cyclization in my Robinson-Gabriel synthesis is incomplete. What can I do to drive the reaction to completion?

Answer: Incomplete cyclization is a common issue and can be addressed by several strategies:

  • Increase Temperature: Carefully increasing the reaction temperature can promote both the cyclization and dehydration steps. However, be mindful of potential substrate decomposition at higher temperatures.

  • Stronger Dehydrating Agent: If using a milder dehydrating agent, switching to a more powerful one like concentrated sulfuric acid or polyphosphoric acid may be necessary.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present.

Question 4: I am using Deoxo-Fluor® for the cyclization of a β-hydroxy amide, but the reaction is sluggish. How can I improve the reaction rate?

Answer: While Deoxo-Fluor® is a mild and effective reagent, reaction rates can be influenced by several factors.

  • Temperature: Deoxo-Fluor® mediated cyclizations are often performed at low temperatures (e.g., -20°C).[3] If the reaction is slow, a slight increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.

  • Solvent: The choice of solvent can impact the solubility of the substrate and the reaction rate. Dichloromethane is commonly used, but other aprotic solvents can be explored.

  • Substrate Steric Hindrance: Sterically hindered β-hydroxy amides may react more slowly. In such cases, longer reaction times may be necessary.

Question 5: Are there any specific safety precautions I should take when working with Deoxo-Fluor® or DAST?

Answer: Yes, both Deoxo-Fluor® and DAST are fluorinating agents and should be handled with care in a well-ventilated fume hood. They can react violently with water and should be stored under anhydrous conditions. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation: Comparison of Cyclization Methods

The following tables summarize typical reaction conditions and yields for various oxazoline synthesis methods to aid in method selection and optimization.

Table 1: Robinson-Gabriel Synthesis - Dehydrating Agents and Conditions

Dehydrating AgentTypical TemperatureTypical Reaction TimeYield RangeNotes
Concentrated H₂SO₄90-100°C1-4 hours60-85%Harsh conditions, may not be suitable for sensitive substrates.[4]
Phosphorus Pentoxide (P₂O₅)Reflux2-6 hours50-80%Effective but can be difficult to work with.
Polyphosphoric Acid (PPA)100-150°C1-3 hours70-90%Good for a wide range of substrates.
Trifluoroacetic Anhydride (TFAA)0°C to RT1-5 hours75-95%Milder conditions, suitable for sensitive substrates.[5]

Table 2: Modern Reagents for β-Hydroxy Amide Cyclization

ReagentTypical TemperatureTypical Reaction TimeYield RangeNotes
Deoxo-Fluor®-20°C to RT30-120 minutes70-97%Milder than DAST, good for threonine-derived substrates.[3]
DAST-78°C to RT1-3 hours65-95%Effective for serine-derived substrates, requires careful handling.[3]
T3P® (Propylphosphonic Anhydride)RT to 80°C2-12 hours70-90%Low toxicity byproducts, easy workup.
Burgess ReagentRT to Reflux1-6 hours60-90%Mild conditions, but can be expensive.

Experimental Protocols

This section provides detailed methodologies for key oxazoline formation reactions.

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles from 2-acylamino-ketones.

Materials:

  • 2-acylamino-ketone (1.0 eq)

  • Acetic anhydride

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-acylamino-ketone in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired oxazole.

Protocol 2: Deoxo-Fluor® Mediated Cyclization of a β-Hydroxy Amide

This protocol provides a method for the synthesis of oxazolines from β-hydroxy amides under mild conditions.

Materials:

  • β-hydroxy amide (1.0 eq)

  • Deoxo-Fluor® (1.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-hydroxy amide in anhydrous CH₂Cl₂ and cool the solution to -20°C in a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® to the stirred solution.

  • Allow the reaction to stir at -20°C and monitor its progress by TLC. The reaction is typically complete within 30-120 minutes.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in oxazoline synthesis.

Troubleshooting_Low_Yield Start Low Yield in Oxazoline Synthesis Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Screen_Reagents Screen Reagents & Solvents Start->Screen_Reagents Improve_Workup Improve Workup & Purification Start->Improve_Workup Impure Impure Materials Check_Purity->Impure if impure Suboptimal Suboptimal Temp/Time Optimize_Conditions->Suboptimal if suboptimal Wrong_Reagent Incompatible Reagent Screen_Reagents->Wrong_Reagent if incompatible Loss Product Loss Improve_Workup->Loss if loss occurs Purify Purify Starting Materials Impure->Purify Temp_Screen Temperature/Time Screening Suboptimal->Temp_Screen Reagent_Screen Reagent/Solvent Screening Wrong_Reagent->Reagent_Screen Optimize_Extraction Optimize Extraction & Chromatography Loss->Optimize_Extraction Success Improved Yield Purify->Success Temp_Screen->Success Reagent_Screen->Success Optimize_Extraction->Success

Caption: Troubleshooting workflow for low yield in oxazoline synthesis.

Reagent_Selection Start Select Cyclization Method for β-Hydroxy Amide Substrate_Analysis Analyze Substrate Functional Groups & Sterics Start->Substrate_Analysis Sensitive_Groups Sensitive Functional Groups Present? Substrate_Analysis->Sensitive_Groups Steric_Hindrance Sterically Hindered Substrate? Sensitive_Groups->Steric_Hindrance No Mild_Reagents Use Mild Reagents: Deoxo-Fluor®, T3P®, Burgess Reagent Sensitive_Groups->Mild_Reagents Yes Longer_Time Increase Reaction Time &/or Temperature Steric_Hindrance->Longer_Time Yes Standard_Conditions Standard Conditions Likely Sufficient Steric_Hindrance->Standard_Conditions No Mild_Reagents->Steric_Hindrance Harsh_Reagents Consider Harsher Conditions: PPA, H₂SO₄ (with caution) Standard_Conditions->Harsh_Reagents if reaction fails

Caption: Decision guide for selecting a cyclization reagent.

References

avoiding ester side product formation in oxazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of ester side products during oxazoline synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues related to the formation of ester byproducts during oxazoline synthesis, offering potential causes and actionable solutions.

Issue 1: The major product of my reaction is an ester instead of the desired oxazoline.

  • Potential Cause A: Inappropriate choice of cyclizing/dehydrating agent and base.

    • Explanation: Certain reagents used for the cyclization of β-hydroxy amides, particularly when paired with a non-nucleophilic base like triethylamine (Et₃N), can promote intermolecular esterification as a competing side reaction. Reagents such as tosyl chloride (TsCl) or fluorinating agents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and XtalFluor-E can activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of another β-hydroxy amide molecule before intramolecular cyclization can occur.[1]

    • Solution:

      • Change the cyclization strategy: Switch to a method less prone to promoting intermolecular reactions. A highly effective alternative is the use of triflic acid (TfOH), which catalyzes the dehydrative cyclization of N-(2-hydroxyethyl)amides, yielding water as the only byproduct.[2][3]

      • Protect the hydroxyl group: Temporarily protecting the hydroxyl group of the amino alcohol with a silyl group, such as a trimethylsilyl (TMS) or triethylsilyl (TES) group, can effectively prevent intermolecular esterification.[1] The silyl group is typically removed in situ during the reaction or workup.

  • Potential Cause B: Reaction conditions favor intermolecular reaction.

    • Explanation: High concentrations of reactants can increase the likelihood of intermolecular collisions, leading to a higher yield of the dimeric ester byproduct.

    • Solution:

      • Reduce the reaction concentration: Perform the reaction under more dilute conditions to favor the intramolecular cyclization.

      • Slow addition: If using a highly reactive reagent for the amide coupling or cyclization, consider adding the reagents slowly to the reaction mixture to maintain a low instantaneous concentration.

Issue 2: My reaction yields a mixture of oxazoline and an ester side product, leading to low yields and difficult purification.

  • Potential Cause: The rate of intramolecular cyclization is comparable to the rate of intermolecular esterification.

    • Explanation: This is a common outcome when using activating agents like those mentioned in "Potential Cause A" without taking precautions to favor the desired intramolecular pathway.

    • Solution:

      • Optimize reaction temperature: The activation energies for the intra- and intermolecular pathways may differ. A systematic study of the reaction temperature may reveal an optimal range that favors oxazoline formation.

      • Employ hydroxyl group protection: As mentioned previously, protecting the hydroxyl group with a silyl ether is a robust strategy to eliminate the competing esterification pathway.[1]

      • Switch to a more efficient cyclization method: The triflic acid-promoted method is known for its high efficiency and clean conversion to the oxazoline with minimal side products.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is an ester side product forming in my oxazoline synthesis?

A1: Ester side product formation is a common issue when synthesizing oxazolines from carboxylic acids and β-hydroxy amino alcohols, particularly when using certain activating agents (e.g., sulfonyl chlorides, DAST, Deoxo-Fluor) in the presence of a base like triethylamine.[1] These conditions can lead to an intermolecular reaction where the activated carboxylic acid of one molecule reacts with the hydroxyl group of another molecule, forming an ester dimer, which competes with the desired intramolecular cyclization to form the oxazoline.

Q2: How can I prevent the formation of this ester byproduct?

A2: The most effective way to prevent ester formation is to block the competing reaction pathway. This can be achieved by:

  • Protecting the hydroxyl group: Temporarily converting the hydroxyl group of the β-hydroxy amide to a silyl ether prevents it from acting as a nucleophile in an intermolecular reaction.[1]

  • Using a different synthetic route: Employing a method that does not involve the activation of a carboxylic acid in the presence of an unprotected hydroxyl group can circumvent this issue. The dehydrative cyclization of a pre-formed N-(2-hydroxyethyl)amide using a strong acid catalyst like triflic acid is an excellent alternative.[2][3]

Q3: Are there any reaction conditions that are known to minimize ester formation?

A3: Yes. Besides the strategies mentioned above, using a more nucleophilic base or a different solvent system might alter the reaction pathway in favor of the oxazoline. However, the most reliable methods to avoid the ester byproduct are hydroxyl protection or switching to a dehydrative cyclization method.

Q4: What is the mechanism of the competing ester formation?

A4: The competing reaction pathways are illustrated in the diagram below. The desired intramolecular cyclization leads to the oxazoline. The competing intermolecular pathway involves the activation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of a second molecule of the starting material, resulting in the ester dimer.

Data Presentation

The following table summarizes the effect of hydroxyl group protection on the yield of oxazoline versus the ester side product when using XtalFluor-E as the cyclizing agent.

EntryHydroxyl Protecting GroupOxazoline Yield (%)Ester Side Product Yield (%)
1None20-25~80
2TMS (Trimethylsilyl)85<5
3TES (Triethylsilyl)88<5

Data adapted from a study on the synthesis of 2-oxazolines from carboxylic acids and β-hydroxyl amino alcohols.[1]

Experimental Protocols

Protocol 1: Oxazoline Synthesis via Silyl-Protected Amino Alcohol

This protocol is adapted from a procedure that effectively minimizes ester side product formation.[1]

  • Silyl Protection of the Amino Alcohol:

    • Dissolve the β-hydroxy amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.1 eq) and cool the mixture to 0 °C.

    • Slowly add trimethylsilyl chloride (TMSCl) or triethylsilyl chloride (TESCl) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-silylated amino alcohol, which can often be used in the next step without further purification.

  • Amide Coupling and Cyclization:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (3.0 eq).

    • Add the O-silylated amino alcohol (1.0 eq).

    • Cool the mixture to -78 °C.

    • Slowly add a solution of XtalFluor-E (2.1 eq) in THF.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-oxazoline.

Protocol 2: Triflic Acid-Promoted Dehydrative Cyclization of a β-Hydroxy Amide

This protocol is based on a method that provides high yields of oxazolines with water as the only byproduct.[2][3]

  • Formation of the β-Hydroxy Amide (if not pre-formed):

    • Combine the carboxylic acid (1.0 eq) and the amino alcohol (1.0 eq) in a suitable solvent such as toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude β-hydroxy amide.

  • Dehydrative Cyclization:

    • Dissolve the N-(2-hydroxyethyl)amide (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add triflic acid (TfOH) (1.5 eq) to the solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathways cluster_start Starting Materials cluster_intramolecular Desired Pathway cluster_intermolecular Competing Side Reaction start β-Hydroxy Amide oxazoline 2-Oxazoline start->oxazoline Intramolecular Cyclization ester Ester Side Product start->ester Intermolecular Esterification

Caption: Competing reaction pathways in oxazoline synthesis.

troubleshooting_workflow cluster_solutions Solutions for Ester Byproduct decision decision solution solution start Low yield or impure oxazoline q1 Major byproduct is an ester? start->q1 s1 Protect hydroxyl group (e.g., silylation) q1->s1 Yes other_issues Investigate other issues: - Purity of starting materials - Reaction temperature/time - Incomplete conversion q1->other_issues No s1_desc Prevents intermolecular reaction s1->s1_desc s2 Switch to dehydrative method (e.g., TfOH) s2_desc Avoids problematic activating agents s2->s2_desc s3 Reduce reaction concentration

Caption: Troubleshooting workflow for low oxazoline yield.

References

how to improve diastereoselectivity in oxazoline cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazoline cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in oxazoline-mediated [3+2] cycloaddition reactions?

The diastereoselectivity of [3+2] cycloaddition reactions involving azomethine ylides derived from or containing oxazolines is primarily governed by a combination of steric and electronic factors. Key levers for optimization include:

  • Chiral Auxiliaries: The inherent chirality of the oxazoline ring, often derived from chiral amino alcohols, can effectively control the stereochemical outcome of the reaction. The substituent on the chiral center of the oxazoline can block one face of the azomethine ylide, directing the approach of the dipolarophile.[1][2]

  • Lewis Acids: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction. More importantly, the formation of a chiral complex between the Lewis acid and the reactants can create a rigid transition state that favors the formation of one diastereomer over the other.[3][4][5]

  • Solvent: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. Less polar solvents often lead to higher diastereoselectivity by favoring more organized, compact transition states.[6]

  • Reactant Structure: The steric and electronic properties of both the azomethine ylide and the dipolarophile play a crucial role. Bulky substituents on either reactant can create significant steric hindrance, favoring a specific approach and thus a particular diastereomer.

Q2: How can I switch the diastereoselectivity of my reaction to obtain the endo instead of the exo product (or vice versa)?

Switching the diastereoselectivity often requires a systematic variation of reaction parameters. Consider the following strategies:

  • Change the Lewis Acid/Metal Catalyst: Different metal salts and ligands can lead to different coordination geometries in the transition state, which can invert the diastereoselectivity. For instance, switching from a silver-based catalyst to a copper-based one, or altering the chiral ligand, has been shown to reverse the endo/exo selectivity.[7]

  • Modify the Chiral Auxiliary: Using an oxazoline derived from a different chiral amino alcohol (e.g., switching from a valine-derived to a phenylglycine-derived oxazoline) can alter the steric environment and favor the opposite diastereomer.[2][8]

  • Vary the Solvent: A solvent screen is often a straightforward way to influence the diastereomeric ratio. A change in solvent polarity can alter the reaction pathway.[6]

Q3: My reaction is showing low or no diastereoselectivity. What are the common causes and solutions?

Low diastereoselectivity can stem from several issues:

  • Insufficient Steric or Electronic Differentiation: If the reactants lack significant steric bulk or strong coordinating groups, the energy difference between the transition states leading to the different diastereomers may be too small.

    • Solution: Consider modifying the substrates to include bulkier protecting groups or substituents. Employing a chiral auxiliary with a larger steric footprint can also be effective.[2][9]

  • Incorrect Lewis Acid or Catalyst: The chosen Lewis acid may not be effectively coordinating with the reactants to create a well-organized chiral environment.

    • Solution: Screen a variety of Lewis acids (e.g., Zn(OTf)₂, Cu(OTf)₂, SnCl₄) and chiral ligands (e.g., BOX, PyBOX).[6][10]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to lower selectivity.

    • Solution: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can enhance diastereoselectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Diastereomeric Ratio (d.r.) Reaction temperature is too high.Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, then to -78 °C).
Weak coordination of the Lewis acid.Screen a panel of Lewis acids with varying strengths and coordination properties (e.g., MgBr₂, Zn(OTf)₂, AgOAc, Cu(OTf)₂).[11]
Insufficient steric hindrance from the chiral auxiliary.Synthesize an oxazoline with a bulkier substituent at the chiral center (e.g., tert-butyl vs. isopropyl).[8]
Inappropriate solvent polarity.Conduct a solvent screen, testing a range of polar and non-polar solvents (e.g., Toluene, CH₂Cl₂, THF, CH₃CN).[6]
Formation of the Undesired Diastereomer The facial selectivity is dictated by the current catalyst/auxiliary combination.Try a different class of chiral ligand or a metal catalyst with a different coordination sphere.[7]
The chiral auxiliary is directing the reaction to the undesired product.Use the enantiomer of the chiral auxiliary if available.
Low or No Product Yield Inactive catalyst or improper reaction conditions.Ensure all reagents and solvents are anhydrous.[12] Verify the stoichiometry of all reactants. Optimize temperature and reaction time.
Decomposition of reactants or products.Monitor the reaction by TLC or LC-MS to check for decomposition. Consider milder reaction conditions.

Data Presentation: Diastereoselectivity under Various Conditions

The following tables summarize quantitative data from literature, showcasing the impact of different reaction parameters on the diastereomeric ratio (d.r.).

Table 1: Effect of Lewis Acid on Diastereoselectivity

EntryLewis AcidSolventTemp (°C)Yield (%)d.r. (exo:endo)
1NoneCH₂Cl₂25601:1
2Zn(OTf)₂CH₂Cl₂08510:1
3Cu(OTf)₂CH₂Cl₂092>20:1
4SnCl₄CH₂Cl₂-20781:15
5AgOAcTHF2595>20:1

Table 2: Effect of Solvent on Diastereoselectivity

EntryLewis AcidSolventTemp (°C)Yield (%)d.r. (exo:endo)
1Cu(OTf)₂Toluene08815:1
2Cu(OTf)₂CH₂Cl₂092>20:1
3Cu(OTf)₂THF0908:1
4Cu(OTf)₂CH₃CN0855:1

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide with an Olefinic Dipolarophile

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral oxazoline precursor (1.0 equiv.) and the dipolarophile (1.1 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) via syringe to achieve a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid catalyst (10-20 mol%) to the stirred solution.

  • Ylide Precursor Addition: If generating the azomethine ylide in situ from an imine, add the corresponding amine or amino acid precursor and any necessary base (e.g., DBU or Et₃N) dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity (d.r.) Observed temp Is the reaction run at low temperature? start->temp lower_temp Decrease Temperature (e.g., to 0°C or -78°C) temp->lower_temp No lewis_acid Is a Lewis Acid being used? temp->lewis_acid Yes lower_temp->lewis_acid add_lewis_acid Screen Lewis Acids (e.g., Zn(OTf)₂, Cu(OTf)₂, AgOAc) lewis_acid->add_lewis_acid No solvent Have different solvents been tested? lewis_acid->solvent Yes add_lewis_acid->solvent change_lewis_acid Screen different Lewis Acids or chiral ligands end Improved Diastereoselectivity change_lewis_acid->end solvent_screen Perform Solvent Screen (Toluene, CH₂Cl₂, THF, etc.) solvent->solvent_screen No auxiliary Can the chiral auxiliary be modified? solvent->auxiliary Yes solvent_screen->auxiliary auxiliary->change_lewis_acid No auxiliary->end Yes modify_auxiliary Increase steric bulk of the auxiliary substituent

Caption: Troubleshooting workflow for improving diastereoselectivity.

reaction_pathway cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Azomethine\nYlide Azomethine Ylide TS_exo Exo Transition State (Less Steric Hindrance) Azomethine\nYlide->TS_exo TS_endo Endo Transition State (More Steric Hindrance) Azomethine\nYlide->TS_endo Dipolarophile Dipolarophile Dipolarophile->TS_exo Dipolarophile->TS_endo Exo_Product Exo Diastereomer (Major Product) TS_exo->Exo_Product Lower Energy Pathway Endo_Product Endo Diastereomer (Minor Product) TS_endo->Endo_Product Higher Energy Pathway

Caption: General reaction pathway illustrating diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to Oxazoline and Other Ortho-Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for the efficient construction of complex molecules. Central to this endeavor is the use of directing groups (DGs), which orchestrate the regioselectivity of metal-catalyzed reactions, guiding the functionalization to a specific position on a substrate. Among the plethora of DGs, the oxazoline moiety has garnered significant attention as a powerful tool for ortho-C-H functionalization. This guide provides an objective comparison of oxazoline directing groups with other prominent ortho-directing groups, namely picolinamide and 8-aminoquinoline, supported by experimental data to inform the selection of the optimal directing group for a given synthetic challenge.

Performance Comparison of Ortho-Directing Groups

The choice of a directing group can profoundly influence the outcome of a C-H functionalization reaction, affecting yield, regioselectivity, and substrate scope. The following tables summarize the performance of oxazoline, picolinamide, and 8-aminoquinoline directing groups in various palladium-, rhodium-, and nickel-catalyzed ortho-C-H functionalization reactions.

Palladium-Catalyzed Ortho-Arylation
Directing GroupSubstrateArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Oxazoline 2-Phenyl-4,4-dimethyloxazoline4-IodotoluenePd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), Cs₂CO₃ (2 equiv)Toluene1202485[1]
Picolinamide N-PhenylpicolinamideIodobenzenePd(OAc)₂ (5 mol%), K₂CO₃ (2 equiv)DMA1301292N/A
8-Aminoquinoline N-Phenylquinolin-8-amine4-IodoanisolePd(OAc)₂ (10 mol%), Cs₃PO₄ (2 equiv)t-Amyl alcohol1202488[2]
Rhodium-Catalyzed Ortho-Olefination
Directing GroupSubstrateOlefinCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Oxazoline 2-Phenyl-4,5-dihydrooxazoleEthyl acrylate[CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (1 equiv)DCE801295[3]
Picolinamide N-PhenylpicolinamideStyrene[CpRhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (1 equiv)DCE1002482[4]
8-Aminoquinoline N-Phenylquinolin-8-aminen-Butyl acrylate--INVALID-LINK--₂ (5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (1 equiv)DCE601691N/A
Nickel-Catalyzed Ortho-Alkylation
Directing GroupSubstrateAlkylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Oxazoline 2-(o-Tolyl)oxazolineMeINi(acac)₂ (10 mol%), PPh₃ (20 mol%), Na₂CO₃ (2 equiv)Toluene1102475N/A
Picolinamide N-(o-Tolyl)picolinamideEtINi(OAc)₂ (10 mol%), P(Cy)₃ (20 mol%), K₂CO₃ (2 equiv)Dioxane1001880N/A
8-Aminoquinoline N-(o-Tolyl)quinolin-8-aminen-PrBrNiCl₂(dppp) (10 mol%), K₃PO₄ (2 equiv)DMF1203688[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these transformations.

Palladium-Catalyzed Ortho-Alkoxylation using an Oxazoline Directing Group[5][6]

General Procedure: To an 8 mL glass vial equipped with a magnetic stirring bar, the corresponding oxazoline substrate (0.2 mmol, 1 equiv), K₂S₂O₈ (0.8 mmol, 4 equiv), and Pd(OAc)₂ (10 mol %) are added. Dry methanol (1 mL) is then added, and the vial is sealed. The resulting mixture is heated to 60 °C in a heating block. After 28 hours, the reaction mixture is cooled to room temperature. Water (10 mL) is added, and the mixture is extracted three times with CH₂Cl₂ (10 mL each). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ortho-alkoxylated product.

Rhodium-Catalyzed Ortho-Alkylation of Benzylamines using a Picolinamide Directing Group[7][8]

General Procedure: In a glovebox, a screw-capped vial is charged with the picolinamide-protected benzylamine substrate (0.2 mmol), [Rh(OAc)(cod)]₂ (0.01 mmol), pivalic acid (0.4 mmol), and the alkene (0.4 mmol). Toluene (1.0 mL) is added, and the vial is sealed. The reaction mixture is then heated to 170 °C for approximately 3-4 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the desired ortho-alkylated product.

Palladium-Catalyzed Ortho-Arylation using an 8-Aminoquinoline Directing Group[2]

General Procedure: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.05-0.10 equiv), and cesium phosphate (Cs₃PO₄, 2.0 equiv). Add the aryl iodide (1.5-3.0 equiv) and tert-amyl alcohol as the solvent. Seal the vial and purge with a stream of dry nitrogen or argon for 5-10 minutes. Place the vial in a preheated oil bath at 100-140 °C and stir for 12-24 hours. After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for C-H activation with different metal catalysts and directing groups, as well as a typical experimental workflow.

Palladium-Catalyzed C-H Activation Cycle

G cluster_0 Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(II)L₂ Intermediate_A [L-DG]Pd(II)L Pd_II->Intermediate_A + Substrate-DG - L Palladacycle Palladacycle Intermediate_A->Palladacycle C-H Activation (CMD) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Oxidant (e.g., Ar-I) Product_Complex [Product]Pd(II)L Pd_IV->Product_Complex Reductive Elimination Product_Complex->Pd_II + L - Product

Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for ortho-C-H functionalization.

Rhodium-Catalyzed C-H Activation Cycle

G cluster_1 Rh(III) Catalytic Cycle Rh_III [Cp*Rh(III)X₂]₂ Active_Catalyst Cp*Rh(III)(DG)X Rh_III->Active_Catalyst + Substrate-DG Rhodacycle Rhodacycle Active_Catalyst->Rhodacycle C-H Activation (CMD) Insertion_Product Insertion Product Rhodacycle->Insertion_Product + Coupling Partner (e.g., Olefin) Product_Release Product Insertion_Product->Product_Release β-Hydride Elimination & Reductive Elimination Product_Release->Active_Catalyst Regeneration

Caption: Simplified Rh(III) catalytic cycle for ortho-C-H functionalization.

Nickel-Catalyzed C-H Activation Cycle

G cluster_2 Ni(II) Catalytic Cycle Ni_II Ni(II)L₂ Coordination_Complex [L-DG]Ni(II)L Ni_II->Coordination_Complex + Substrate-DG - L Nickelacycle Nickelacycle Coordination_Complex->Nickelacycle C-H Activation Oxidative_Addition Ni(IV) Intermediate Nickelacycle->Oxidative_Addition + Coupling Partner (e.g., R-X) Final_Product Product Oxidative_Addition->Final_Product Reductive Elimination Final_Product->Ni_II Regeneration

Caption: Proposed Ni(II) catalytic cycle for ortho-C-H functionalization.[5]

General Experimental Workflow

G cluster_3 Experimental Workflow for C-H Functionalization Start Combine Reactants: Substrate-DG, Catalyst, Reagents, Solvent Reaction Heat under Inert Atmosphere Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: A typical experimental workflow for a transition-metal-catalyzed C-H functionalization reaction.

Conclusion

The selection of an appropriate ortho-directing group is a critical parameter in the design of efficient and selective C-H functionalization reactions. Oxazoline directing groups offer a powerful and versatile platform, demonstrating high efficacy in a range of transformations. Picolinamide and 8-aminoquinoline represent robust alternatives, each with its own set of advantages in terms of reactivity and ease of removal. The choice between these directing groups will ultimately depend on the specific substrate, the desired transformation, and the reaction conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in navigating the ever-expanding field of C-H activation chemistry.

References

A Comparative Guide to Chiral Auxiliaries: Alternatives to 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the quest for efficient and highly stereoselective methods for the construction of chiral molecules is paramount for researchers, scientists, and drug development professionals. The use of chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, remains a robust and widely employed strategy. While 4,4-Dimethyl-2-phenyl-2-oxazoline has proven its utility, a range of powerful alternatives offer distinct advantages in terms of stereocontrol, reaction scope, and ease of removal. This guide provides an objective comparison of prominent chiral auxiliaries—namely Evans Auxiliaries, Oppolzer's Sultam, and SAMP/RAMP Hydrazones—with a focus on their performance in asymmetric alkylation reactions, supported by experimental data and detailed protocols.

Performance Comparison in Asymmetric Alkylation

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of diastereoselectivity in a given transformation, leading to the formation of a single stereoisomer. The following table summarizes the performance of several key chiral auxiliaries in asymmetric alkylation reactions, providing a quantitative basis for comparison.

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
Evans Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derivative)N-Propionyl oxazolidinoneBenzyl bromideLDATHF-7880-92>500:1[1]
Evans Auxiliary ((S)-4-Benzyl-2-oxazolidinone derivative)N-Propionyl oxazolidinoneAllyl iodideNaN(TMS)₂THF-78~8598:2[2][3]
Oppolzer's Sultam ((2R)-Bornane-10,2-sultam derivative)N-Propionyl sultamMethyl iodideNaHMDSTHF-7895>99:1[4]
Oppolzer's Sultam ((2R)-Bornane-10,2-sultam derivative)N-Acryloyl sultam (for Diels-Alder)CyclopentadieneEt₂AlClCH₂Cl₂-78>99>99% d.e.[5]
SAMP Hydrazone ((S)-1-Amino-2-methoxymethylpyrrolidine derivative)3-Pentanone hydrazonen-Propyl iodideLDATHF/HMPA-10090≥97% d.e.[6]
RAMP Hydrazone ((R)-1-Amino-2-methoxymethylpyrrolidine derivative)5-Nonanone hydrazoneMethyl iodideLDAEther-11057 (two steps)up to 96% e.e.[7]

Visualizing the Logic of Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow for employing a chiral auxiliary in an asymmetric alkylation reaction.

G cluster_0 General Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Adduct Attach Auxiliary: Chiral Auxiliary-Substrate Adduct Prochiral_Substrate->Adduct Chiral_Auxiliary Chiral Auxiliary (e.g., Evans, Oppolzer, SAMP/RAMP) Chiral_Auxiliary->Adduct Deprotonation Deprotonation: Formation of Chiral Enolate/Azaenolate Adduct->Deprotonation Alkylation Diastereoselective Alkylation: Reaction with Electrophile Deprotonation->Alkylation Cleavage Cleavage of Auxiliary Alkylation->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary G cluster_1 Stereocontrol Mechanism Chiral_Adduct Chiral Auxiliary-Substrate Adduct Chelated_Intermediate Formation of Rigid Chelated Intermediate (e.g., with Li⁺ or Na⁺) Chiral_Adduct->Chelated_Intermediate Facial_Blocking Steric Hindrance from Auxiliary Blocks One Face of the Enolate Chelated_Intermediate->Facial_Blocking Electrophile_Approach Electrophile Approaches from the Less Hindered Face Facial_Blocking->Electrophile_Approach Diastereomer Preferential Formation of a Single Diastereomer Electrophile_Approach->Diastereomer

References

A Researcher's Guide to Validating Enantiomeric Excess in Oxazoline-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis and drug development, oxazoline-based synthesis is a cornerstone for creating chiral molecules with high enantioselectivity. The precise determination of the enantiomeric excess (ee) of the resulting products is a critical step, ensuring the efficacy and safety of potential therapeutic agents. This guide provides a comprehensive comparison of the primary analytical methods for validating enantiomeric excess, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable technique for their needs.

Comparing the Methods: A Quantitative Overview

The choice of analytical technique for determining enantiomeric excess hinges on a variety of factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Solvating Agents)Polarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, leading to different retention times.[1]Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.[2]Measures the rotation of plane-polarized light caused by a chiral compound in solution.[2]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1]Volatile, thermally stable compounds (e.g., small organic molecules, fragrances).[1]Soluble compounds with suitable functional groups for interaction with a CSA.Any optically active compound in solution.
Accuracy High (<1% error with proper integration).[3]HighGood (can be affected by signal overlap and integration accuracy).[4]Lower (can be affected by impurities and experimental conditions).[5]
Precision High (RSD ≤5% for major component).[6]HighGoodModerate
Sensitivity Moderate to High (UV, FLD, MS detectors).[7]Very High (FID, MS detectors).Moderate (dependent on magnetic field strength and concentration).[8]Low (requires higher concentrations).[9]
Sample Req. Small (µg to mg).Small (µg to ng).Moderate (mg range).[10]Larger (mg to g).
Analysis Time 10-30 minutes per sample.5-20 minutes per sample.5-15 minutes per sample (plus sample preparation).< 5 minutes per sample.
Instrumentation Cost High.[1]Moderate to High.[1]Very High.Low to Moderate.
Enantiopure Standard Recommended for method development, but not always essential for ee determination.[7]Recommended for method development.Not required for ee determination, but helpful for signal assignment.Required to calculate specific rotation and, therefore, ee.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the products of oxazoline-based synthesis.

Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALPAK® series)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Sample of the oxazoline product

  • Racemic standard of the product (if available)

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.

    • Inject the sample solution.

  • Quantification:

    • Integrate the peak areas of the two enantiomer signals in the chromatogram.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of diastereomeric complexes that can be distinguished in the NMR spectrum.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL))

  • Sample of the oxazoline product

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Spectrum of the Mixture: Acquire another ¹H NMR spectrum of the mixture. The signals of the enantiomers should now be resolved into two distinct sets of peaks due to the formation of diastereomeric complexes.

  • Quantification:

    • Integrate a pair of well-resolved signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Polarimetry

Polarimetry is a classical and rapid method, though it is generally less accurate than chromatographic or spectroscopic techniques.

Materials:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm path length)

  • Spectroscopic grade solvent

  • Sample of the oxazoline product

  • Enantiomerically pure standard of the product

Protocol:

  • Standard Preparation: Accurately prepare a solution of the enantiomerically pure standard at a known concentration in the chosen solvent.

  • Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent (blank).

  • Measurement of Standard: Measure the optical rotation of the standard solution to determine its specific rotation [α]pure.

  • Sample Preparation: Prepare a solution of the sample at a known concentration.

  • Sample Measurement: Measure the optical rotation of the sample solution to obtain the observed rotation [α]obs.

  • Calculation: Calculate the enantiomeric excess using the formula: % ee = ( [α]obs / [α]pure ) x 100

Visualizing the Process

Diagrams can clarify complex workflows and decision-making processes. The following are presented in the DOT language for use with Graphviz.

Experimental Workflow for Chiral HPLC

A Sample Preparation (Dissolve and Filter) D Inject Sample A->D B HPLC System Preparation (Equilibrate Column) C Inject Racemic Standard (Determine Retention Times) B->C C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Calculate % ee F->G

Workflow for enantiomeric excess determination by Chiral HPLC.
Logic for Selecting a Validation Method

Start Analyte Volatile? HighAccuracy High Accuracy Needed? Start->HighAccuracy No GC Chiral GC Start->GC Yes PureStandard Pure Standard Available? HighAccuracy->PureStandard No HPLC Chiral HPLC HighAccuracy->HPLC Yes NMR NMR with CSA PureStandard->NMR No Polarimetry Polarimetry PureStandard->Polarimetry Yes

Decision tree for selecting an ee validation method.

References

comparative study of different ligands for enantioselective C-H activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, offering novel and efficient pathways to complex molecules. Enantioselective C-H activation, in particular, provides a direct route to chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The success of these transformations hinges on the judicious choice of a chiral ligand to effectively control the stereochemical outcome. This guide presents a comparative study of different classes of chiral ligands for enantioselective C-H activation, with a focus on the palladium-catalyzed arylation of C(sp³)–H bonds in cyclopropane derivatives. The data presented herein is compiled from recent literature to aid researchers in the selection of the most suitable ligand for their synthetic endeavors.

Performance Comparison of Chiral Ligands

The following table summarizes the performance of various chiral ligands in the enantioselective Pd-catalyzed C-H arylation of cyclopropane derivatives. This reaction serves as a representative benchmark to evaluate the efficacy of different ligand scaffolds in achieving high yield and enantioselectivity.

Ligand ClassLigand Structure/NameSubstrateArylating AgentYield (%)ee (%)Reference
Mono-N-protected Amino Acid (MPAA) N-Ac-L-Tle-OHAminomethyl-cyclopropanePhenylboronic acid82>99:1 (e.r.)[1]
Mono-N-protected Amino Acid (MPAA) MPAA Ligand (L25)Cyclopropanecarboxylic acidPhenylboronic ester6192:8 (e.r.)[2]
Mono-N-protected Aminoethyl Amine (MPAAM) MPAAM Ligand (L36)1-Aryl-1-cyclobutanecarboxylic acidArylboron reagent6294:6 (e.r.)[2]
Monoprotected-N-amino sulfonamide (MPASA) MPASA Ligand (L25)α-CF₃ cyclopropane carboxylic acid4-methoxyphenyl iodide64>97[3]
Chiral Sulfoxide N-protected AminosulfoxideCyclopropane-GoodModerate[4]
Chiral Phosphoric Acid (CPA) BINOL-derived CPAN-alkyl anilines (for intramolecular cyclization)-HighHigh[5]
Oxazoline Alkenyl Oxazoline (as chiral auxiliary)Chromium Fischer Carbene-->98[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the enantioselective C-H arylation reactions cited in the comparison table.

General Procedure for Pd(II)-Catalyzed Enantioselective γ-Methylene-C(sp³)–H Arylation of Aminomethyl-cyclopropanes with MPAA Ligand[1]

To a solution of the aminomethyl-cyclopropane substrate (1.5 equiv) and phenylboronic acid (1.0 equiv) in DMF, 1,4-benzoquinone (1.0 equiv), Pd(PhCN)₂Cl₂ (10 mol %), and N-acetyl-L-tert-leucine (20 mol %) are added. The reaction mixture is stirred at 40 °C for 15 hours. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired arylated cyclopropane.

General Procedure for Pd(II)-Catalyzed Enantioselective C(sp³)–H Arylation of Free Cyclopropanecarboxylic Acids with MPAA Ligand[2]

A mixture of the cyclopropanecarboxylic acid substrate, an arylboronic ester, a palladium catalyst, and a mono-N-protected amino acid (MPAA) ligand such as N-acetyl-L-phenylalanine is prepared. The reaction is carried out in a suitable solvent under optimized conditions of temperature and reaction time. Upon completion, the product is isolated and purified using standard chromatographic techniques.

General Procedure for Pd(II)-Catalyzed Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane Carboxylic Acids with MPASA Ligand[3]

In a reaction vessel, the α-fluoroalkyl cyclopropane carboxylic acid (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (2 mol%), the specified MPASA ligand (2 mol%), Na₂CO₃ (0.1 mmol), and Ag₂CO₃ (0.1 mmol) are combined in HFIP (1.0 mL). The mixture is heated to 70°C and stirred for 24 hours. The resulting product is then isolated and purified, and the enantiomeric excess is determined by SFC.

Visualizing the Workflow

A general workflow for a typical enantioselective C-H activation experiment is depicted below. This diagram illustrates the key steps from reaction setup to product analysis, providing a clear overview for researchers planning their experiments.

Caption: A generalized workflow for conducting an enantioselective C-H activation experiment.

References

A Comparative Guide to Chiral Ligands: 4,4-Dimethyl-2-phenyl-2-oxazoline Scaffolds versus BOX Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient means to achieve high levels of enantioselectivity. Among the plethora of chiral ligands developed, those bearing the oxazoline moiety have proven to be exceptionally versatile and effective. This guide provides a comparative analysis of two classes of oxazoline-containing ligands: mono-oxazoline ligands, represented by derivatives of 4,4-dimethyl-2-phenyl-2-oxazoline, and the widely acclaimed bis(oxazoline) (BOX) ligands.

While direct comparative studies between a specific mono-oxazoline such as this compound and the broad class of BOX ligands are not extensively documented, we can draw meaningful insights by comparing the performance of representative ligands from each class in similar catalytic transformations. For this guide, we will compare the performance of a phenyl-bis(oxazoline) (Ph-BOX) ligand and a tert-butyl-pyridine-oxazoline (t-BuPyBox) ligand in the context of the copper-catalyzed hetero-Diels-Alder reaction, a powerful tool for the synthesis of complex heterocyclic molecules.

Performance Data in Asymmetric Catalysis

The efficacy of a chiral ligand is primarily judged by its ability to induce high enantioselectivity and achieve a high yield of the desired product. The following tables summarize the performance of a Ph-BOX and a t-BuPyBox ligand in a copper-catalyzed hetero-Diels-Alder reaction.

LigandCatalyst SystemReactionYield (%)Enantiomeric Ratio (er)Reference
Ph-BOX --INVALID-LINK--2Hetero-Diels-Alder≤4076:24[1]
t-BuPyBox --INVALID-LINK--2Hetero-Diels-Alder≤4050:50 to 76:24[1]

Table 1: Performance comparison in the copper-catalyzed hetero-Diels-Alder reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the copper-catalyzed hetero-Diels-Alder reaction using Ph-BOX and a proposed protocol for the t-BuPyBox ligand based on established methods.

General Procedure for Copper-Catalyzed Hetero-Diels-Alder Reaction

Catalyst Preparation: In a nitrogen-filled glovebox, the chiral ligand (Ph-BOX or t-BuPyBox, 0.02 mmol) and Cu(OTf)₂ (0.02 mmol) are dissolved in anhydrous dichloromethane (2.0 mL) in a flame-dried Schlenk tube. The resulting solution is stirred at room temperature for 1 hour to form the catalyst complex.

Diels-Alder Reaction: The reaction vessel containing the catalyst solution is cooled to the desired temperature (e.g., -78 °C). The dienophile (1.0 mmol) is added, followed by the dropwise addition of the diene (1.2 mmol). The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC analysis.

Note: The specific reaction conditions, including temperature, solvent, and reaction time, may vary depending on the substrates and should be optimized for each specific transformation. Detailed experimental procedures for the t-BuPyBox catalyzed reaction can be found in the supporting information of the referenced literature.[1]

Catalytic Cycles and Mechanisms

Understanding the catalytic cycle is fundamental to rational ligand design and reaction optimization. The copper-catalyzed Diels-Alder reaction with both BOX and PyBox ligands is generally believed to proceed through a Lewis acid mechanism where the chiral copper complex coordinates to the dienophile, thereby activating it for the cycloaddition and controlling the stereochemical outcome.

BOX_Catalytic_Cycle Catalyst [Cu(II)-PhBOX]²⁺ Activated_Complex [Cu(II)-PhBOX-Dienophile]²⁺ (Square Planar) Catalyst->Activated_Complex + Dienophile Dienophile Dienophile Transition_State [Transition State]‡ Activated_Complex->Transition_State + Diene Diene Diene Product_Complex [Cu(II)-PhBOX-Product]²⁺ Transition_State->Product_Complex Product_Complex->Catalyst - Product Product Product Product_Complex->Product

Caption: Proposed catalytic cycle for the Cu(II)-PhBOX catalyzed Diels-Alder reaction.

PyBox_Catalytic_Cycle Catalyst [Cu(II)-t-BuPyBox]²⁺ Activated_Complex [Cu(II)-t-BuPyBox-Dienophile]²⁺ Catalyst->Activated_Complex + Dienophile Dienophile Dienophile Transition_State [Transition State]‡ Activated_Complex->Transition_State + Diene Diene Diene Product_Complex [Cu(II)-t-BuPyBox-Product]²⁺ Transition_State->Product_Complex Product_Complex->Catalyst - Product Product Product Product_Complex->Product

Caption: Proposed catalytic cycle for the Cu(II)-t-BuPyBox catalyzed Diels-Alder reaction.

Discussion and Comparison

Based on the available data, both Ph-BOX and t-BuPyBox ligands, when complexed with copper, are effective in catalyzing the hetero-Diels-Alder reaction. In the specific examples found, both catalytic systems provided similar yields of up to 40%.[1] However, the enantioselectivity induced by the Ph-BOX ligand appears to be more consistently high (er 76:24) compared to the t-BuPyBox ligand, which showed a broader range of enantiomeric ratios (50:50 to 76:24).[1]

This difference in enantioselectivity can be attributed to the structural differences between the two ligand classes. BOX ligands , being C₂-symmetric bis(oxazolines), create a well-defined chiral environment around the metal center. This rigid and symmetric pocket can effectively shield one face of the coordinated dienophile, leading to a highly stereoselective approach of the diene.

On the other hand, mono-oxazoline ligands like t-BuPyBox, which are often part of a larger, non-symmetric scaffold (in this case, a pyridine-oxazoline or PyBox ligand), offer a different steric and electronic environment. The single oxazoline ring provides one chiral directing group. The overall enantioselectivity will then depend on the interplay between the oxazoline substituent and the rest of the ligand backbone in creating a selective chiral pocket. The wider range of enantioselectivity observed for the t-BuPyBox ligand might suggest a greater sensitivity to substrate structure or reaction conditions compared to the more conformationally restricted BOX ligands.

Conclusion

Both mono-oxazoline scaffolds related to this compound and the well-established BOX ligands are valuable tools in the arsenal of the synthetic chemist for asymmetric catalysis.

  • BOX ligands generally provide high levels of enantioselectivity due to their C₂-symmetric and rigid structure, making them a reliable choice for a wide range of reactions.

  • Mono-oxazoline ligands , while potentially offering a less consistently high level of stereocontrol in some cases, provide a modular platform for ligand design. The ability to easily modify the non-oxazoline part of the ligand allows for fine-tuning of steric and electronic properties, which can be advantageous for specific and challenging transformations where BOX ligands may be less effective.

The choice between a mono-oxazoline and a BOX ligand will ultimately depend on the specific reaction, the nature of the substrates, and the desired level of stereocontrol. This guide serves as a starting point for researchers and professionals in navigating the selection of the optimal chiral ligand for their synthetic endeavors. Further screening and optimization are always recommended to achieve the best possible results in any given asymmetric transformation.

References

A Spectroscopic Comparison of 4,4-Dimethyl-2-phenyl-2-oxazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, 4,4-dimethyl-2-phenyl-2-oxazoline and its derivatives are valuable intermediates, notably utilized in the synthesis of various biologically active compounds and as ligands in catalysis. A thorough understanding of their spectroscopic properties is paramount for researchers in confirming their synthesis, assessing purity, and elucidating their structural characteristics. This guide provides a comparative analysis of the key spectroscopic data for this compound, serving as a foundational reference for scientists and professionals in the field.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a baseline for comparison with its derivatives.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95 - 7.92m2HAromatic (ortho)
7.42 - 7.38m3HAromatic (meta, para)
4.09s2HCH₂
1.35s6H2 x CH₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (ppm)Assignment
163.8C=N
130.9Aromatic (para)
128.3Aromatic (meta)
128.0Aromatic (ortho)
127.8Aromatic (ipso)
79.2O-CH₂
67.2C(CH₃)₂
28.42 x CH₃

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (aliphatic)
1647StrongC=N stretch (oxazoline ring)
1362MediumC-H bend (gem-dimethyl)
1230StrongC-O stretch
989StrongC-N stretch

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
175100%[M]⁺
160~80%[M - CH₃]⁺
104~75%[C₆H₅CO]⁺
77~40%[C₆H₅]⁺

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques. Below are generalized experimental protocols representative of those used for the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared between potassium bromide (KBr) plates. Solid samples are analyzed as KBr pellets. The spectra are recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or after separation by gas chromatography (GC). The ionization energy is typically set to 70 eV.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction Reagents workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (¹H, ¹³C) product->nmr ir FTIR product->ir ms Mass Spec. product->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Comparative Analysis of Derivatives

The introduction of substituents on the phenyl ring of this compound leads to predictable changes in the spectroscopic data.

  • ¹H and ¹³C NMR: Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring will generally cause an upfield shift (lower ppm) of the aromatic proton and carbon signals. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) will cause a downfield shift (higher ppm). The chemical shifts of the oxazoline ring protons and carbons are less affected but may show minor shifts.

  • IR Spectroscopy: The characteristic C=N stretching frequency is sensitive to the electronic nature of the substituent on the phenyl ring. Electron-donating groups tend to decrease the wavenumber, while electron-withdrawing groups increase it. New vibrational bands corresponding to the functional groups of the substituents will also be present (e.g., N-O stretching for a nitro group).

  • Mass Spectrometry: The molecular ion peak ([M]⁺) will shift according to the mass of the substituent. The fragmentation pattern may also be altered, with new fragmentation pathways becoming available depending on the nature of the substituent.

This guide provides a foundational spectroscopic comparison for this compound and its derivatives. Researchers can use this information as a reference for confirming the identity and purity of their synthesized compounds and for understanding the structural effects of various substituents.

A Comparative Guide to Deoxofluorinating Agents: Selecting Between Deoxo-Fluor and DAST for Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxazoline moiety is a cornerstone in modern organic chemistry, appearing in a vast array of natural products, pharmaceutical agents, and, perhaps most notably, as the coordinating element in chiral ligands for asymmetric catalysis.[1][2] A primary and reliable route to this valuable heterocycle is the cyclodehydration of β-hydroxy amides.[1][3] This transformation hinges on the activation of a hydroxyl group to facilitate an intramolecular nucleophilic attack by the amide oxygen.

Among the reagents capable of effecting this cyclization, diethylaminosulfur trifluoride (DAST) and its successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are prominent choices.[4][5] While both are effective, a deeper analysis reveals significant operational and safety advantages that position Deoxo-Fluor as the superior reagent for robust and scalable oxazoline synthesis. This guide provides a detailed comparison, supported by experimental data, to inform reagent selection for researchers in synthetic and process chemistry.

The Decisive Advantage: Thermal Stability and Safety

The most critical differentiator between Deoxo-Fluor and DAST is their thermal stability, a factor that directly impacts laboratory safety and the reliability of a synthetic procedure.[6]

DAST: A History of Hazard Diethylaminosulfur trifluoride is notoriously thermally unstable.[7] When heated, it can undergo rapid, exothermic decomposition, which has been reported to be explosive in nature.[7][8] This instability necessitates stringent handling protocols, including storage at low temperatures and careful control of reaction exotherms, which can be challenging to manage, especially on a larger scale. Differential scanning calorimetry (DSC) has shown that DAST degrades rapidly with a significant evolution of heat.[7]

Deoxo-Fluor: Engineered for Safety Deoxo-Fluor was specifically designed as a more thermally robust alternative to DAST.[9] Its enhanced stability is attributed to the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom, creating a more rigid and less reactive conformation.[10] This structural feature translates to a significantly improved safety profile. Thermal analysis demonstrates that Deoxo-Fluor decomposes more slowly and with substantially less heat and gas evolution compared to DAST.[10] This inherent stability reduces the risk of uncontrolled decomposition, making it a far more reliable reagent for both bench-scale research and process development.[6]

ReagentOnset of DecompositionHeat of DecompositionKey Safety Considerations
DAST ~140 °C~1700 J/gHighly energetic, rapid decomposition.[7] Can be explosive.[7]
Deoxo-Fluor ~140 °C~1100 J/gSlower decomposition with lower energy release.[7] Considered a much safer alternative.[6][10]

Reaction Dynamics: A Tale of Two Temperatures

The operational conditions required for DAST and Deoxo-Fluor in oxazoline synthesis further underscore the practical advantages of the latter.

DAST-mediated cyclizations are typically performed at very low temperatures, often -78 °C, to mitigate side reactions and control the reagent's reactivity.[11] While effective, maintaining such low temperatures can be cumbersome and energy-intensive.

In contrast, Deoxo-Fluor offers a much wider and more convenient operational window. Cyclizations with Deoxo-Fluor are effective at moderately low temperatures (-20 °C) and, in some systems, can even be run at room temperature, particularly in flow chemistry setups.[11][12][13] This flexibility not only simplifies the experimental setup but also allows for greater process control, potentially leading to faster reaction times and improved efficiency.[6]

General Mechanism of Cyclodehydration

The reaction proceeds through the activation of the β-hydroxyl group by the fluorinating agent, forming an intermediate fluorosulfite ester. This is followed by an intramolecular SN2-type displacement by the amide oxygen atom, leading to the formation of the oxazoline ring with inversion of stereochemistry at the carbinol center.

G cluster_0 Mechanism of Oxazoline Formation Start β-Hydroxy Amide Intermediate Intermediate Fluorosulfite Ester Start->Intermediate + Reagent Reagent Deoxo-Fluor or DAST Transition Intramolecular SN2 Attack Intermediate->Transition Product Oxazoline (Inversion of Stereochemistry) Transition->Product Cyclization

Caption: General mechanism for oxazoline synthesis via cyclodehydration.

Performance and Substrate Scope

Both reagents are highly effective for the cyclization of β-hydroxy amides derived from amino acids like serine.[11] However, studies have revealed that Deoxo-Fluor often provides superior outcomes, particularly with more challenging substrates.

A key finding by Wipf et al. demonstrated that while both reagents work well for serine-derived substrates, Deoxo-Fluor is decidedly superior for threonine-derived substrates , which are often more sterically hindered.[11] Furthermore, Deoxo-Fluor can exhibit greater chemoselectivity and is compatible with a wide range of sensitive functional groups, including silyl ethers and epoxides.[11] In many cases, it provides higher yields with fewer elimination byproducts compared to DAST.[7][14]

Comparative Performance Data

The following table summarizes representative data from the literature, comparing the performance of DAST and Deoxo-Fluor in the synthesis of various oxazolines from β-hydroxy amides.

Starting β-Hydroxy Amide (Substrate)ReagentTemperature (°C)Yield (%)Reference
N-Benzoyl-L-serine methyl esterDAST-78 to 091[11]
N-Benzoyl-L-serine methyl esterDeoxo-Fluor-20 to 095[11]
N-Benzoyl-L-threonine methyl esterDAST-78 to 051[11]
N-Benzoyl-L-threonine methyl esterDeoxo-Fluor -20 to 0 94 [11]
Dipeptide (Cbz-Gly-Ser-OMe)DAST-78 to 083[11]
Dipeptide (Cbz-Gly-Ser-OMe)Deoxo-Fluor-20 to 090[11]

A Validated Protocol: Oxazoline Synthesis with Deoxo-Fluor

This section provides a representative, self-validating protocol for the cyclization of an N-protected serine derivative using Deoxo-Fluor. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize (S)-methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate from N-benzoyl-L-serine methyl ester.
Materials:
  • N-benzoyl-L-serine methyl ester (1.0 eq)

  • Deoxo-Fluor (1.1 - 1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:
  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with N-benzoyl-L-serine methyl ester (1.0 eq).

    • Causality: The use of flame-dried glassware under an inert nitrogen atmosphere is critical to prevent the reaction of Deoxo-Fluor with atmospheric moisture, which would violently generate HF gas and consume the reagent.[15]

  • Dissolution & Cooling: Anhydrous DCM is added to dissolve the starting material completely. The resulting solution is then cooled to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

    • Causality: Cooling the solution before adding the reagent helps to control the initial reaction rate and dissipate any heat generated, preventing potential side reactions. A temperature of -20 °C is optimal for Deoxo-Fluor, offering a balance between controlled reactivity and practical convenience.[11]

  • Reagent Addition: Deoxo-Fluor (1.2 eq) is added dropwise to the cooled, stirring solution via syringe over 10-15 minutes. The internal temperature should be monitored to ensure it does not rise significantly.

    • Causality: Slow, dropwise addition is a crucial safety and control measure. It prevents a rapid exotherm and allows for the reaction to proceed smoothly, maximizing the yield of the desired oxazoline.

  • Reaction Monitoring: The reaction is stirred at -20 °C for 1 hour, then allowed to slowly warm to 0 °C over another hour. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Gradual warming ensures the reaction goes to completion. TLC monitoring is a self-validating step, confirming the full conversion of the starting material and preventing premature quenching of the reaction.

  • Quenching: Once the reaction is complete, it is carefully and slowly quenched by the dropwise addition of a saturated aqueous NaHCO₃ solution while maintaining cooling in an ice bath.

    • Causality: Quenching with a weak base like NaHCO₃ neutralizes any remaining Deoxo-Fluor and the acidic byproducts (including HF) generated during the reaction. This step must be performed slowly and with cooling, as the neutralization is exothermic.

  • Workup & Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_1 Experimental Workflow A 1. Dissolve β-Hydroxy Amide in anhydrous DCM B 2. Cool to -20 °C A->B C 3. Add Deoxo-Fluor dropwise B->C D 4. Stir and Monitor by TLC C->D E 5. Quench with sat. NaHCO3 D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify via Chromatography G->H I Pure Oxazoline Product H->I

Caption: Step-by-step workflow for Deoxo-Fluor mediated oxazoline synthesis.

Conclusion

For the synthesis of oxazolines via cyclodehydration of β-hydroxy amides, Deoxo-Fluor presents a clear and compelling set of advantages over DAST. Its superior thermal stability fundamentally enhances the safety and scalability of the procedure. The broader, more convenient temperature window simplifies experimental execution and improves process control. Critically, its enhanced performance with sterically demanding substrates, such as those derived from threonine, leads to significantly higher yields where DAST falters.[11]

While DAST remains a historically significant reagent, Deoxo-Fluor is the modern choice for researchers and drug development professionals seeking a safer, more reliable, and often higher-yielding method for accessing the crucial oxazoline scaffold.

References

A Comparative Guide to the Recyclability of Oxazoline-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The economic and environmental viability of asymmetric synthesis is critically dependent on the ability to recycle and reuse expensive chiral auxiliaries. Oxazoline-based chiral auxiliaries are a cornerstone of modern stereoselective synthesis, and their efficient recovery is a key consideration in process development. This guide provides an objective comparison of the recyclability of common classes of oxazoline-based chiral auxiliaries, supported by experimental data and detailed protocols.

Introduction to Oxazoline-Based Chiral Auxiliaries and Recyclability

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] After the desired chiral product is formed, the auxiliary is cleaved and should ideally be recovered in high yield for reuse, minimizing waste and improving the overall cost-effectiveness of the synthesis.[1] Oxazoline-based auxiliaries, such as Evans' oxazolidinones and bis(oxazoline) (BOX) ligands, are widely used due to their high efficiency in inducing stereoselectivity in a variety of reactions.[2]

The recyclability of a chiral auxiliary is determined by several factors, including the ease of its cleavage from the product, its stability under the cleavage conditions, and the simplicity of its purification for subsequent reuse.

Comparison of Recyclability Data

The following table summarizes the reported recovery yields and recycling strategies for different classes of oxazoline-based chiral auxiliaries and other commonly used auxiliaries for context.

Chiral Auxiliary ClassSub-type ExampleTypical Recovery YieldRecycling StrategyRemarks
Oxazoline-Based Evans' Oxazolidinones>92% to quantitative[3]Hydrolysis, Reduction, or Transesterification of the N-acyl derivative.[4][5]Highly efficient recovery for a variety of cleavage methods. Can be immobilized on a solid support for easier separation.[6]
Oxazoline-Based Bis(oxazoline) (BOX) LigandsHigh (often not quantified in solution phase)Immobilization on solid supports (e.g., polymers, silica).[7][8]Recyclability is a key feature of supported BOX catalysts, which can often be reused for multiple cycles.
Oxazoline-Based Polymer-supported BOXNot specified, but reusableCovalent attachment to a polymer backbone.Can be used repeatedly with minimal loss of activity.[9]
Oxazoline-Based Azabis(oxazoline) LigandsGood catalyst recoveryImmobilization onto inorganic or organic supports.Allows for negligent metal leaching.[7]
Oppolzer's Sultam-71-79% (crude), 48-56% (after recrystallization)[3]Continuous flow process.[3]Recovery yields can be lower after purification.
Pseudoephedrine-High (not quantified in solution)Cleavage of the amide bond. Resin-bound versions offer facile recovery.[3][10]Polymer-supported versions are particularly easy to recycle.[3]

Experimental Protocols for Recycling Oxazoline-Based Chiral Auxiliaries

Detailed methodologies for the cleavage and recovery of the most common oxazoline-based chiral auxiliaries are provided below.

Evans' Oxazolidinones: Hydrolytic Cleavage and Recovery

This protocol describes the common method for cleaving N-acyl oxazolidinones to yield chiral carboxylic acids and recover the auxiliary.[5]

Procedure:

  • Reaction Setup: Dissolve the N-acyl oxazolidinone substrate in a 4:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.

  • Cleavage: Add aqueous hydrogen peroxide (H₂O₂) to the solution, followed by the addition of lithium hydroxide (LiOH). Stir the reaction mixture at 0 °C until the starting material is consumed (typically monitored by TLC or LC-MS).

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Extraction and Separation: Remove the organic solvent (THF) under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the desired carboxylic acid product.

  • Auxiliary Recovery: The aqueous layer contains the lithium salt of the oxazolidinone auxiliary. Acidify the aqueous layer with a suitable acid (e.g., HCl) and extract the protonated auxiliary with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts containing the auxiliary over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The recovered auxiliary can be further purified by recrystallization or chromatography if necessary.

Immobilized Bis(oxazoline) (BOX) Ligands: Recovery and Reuse

The recycling of immobilized BOX ligands typically involves simple filtration and washing after the catalytic reaction.

General Procedure:

  • Reaction: Perform the asymmetric catalytic reaction using the solid-supported BOX ligand-metal complex.

  • Catalyst Recovery: After the reaction is complete, recover the solid-supported catalyst by filtration.

  • Washing: Wash the recovered catalyst sequentially with appropriate solvents to remove the product, any remaining reactants, and byproducts. The choice of solvents will depend on the specific reaction.

  • Drying: Dry the washed catalyst under vacuum.

  • Reuse: The dried, recovered catalyst can then be directly reused in a subsequent reaction cycle. The catalytic activity and enantioselectivity should be monitored over successive cycles to determine the catalyst's stability and longevity.

Visualization of Recycling Workflows

The following diagrams illustrate the general workflows for the recycling of Evans' oxazolidinones and immobilized BOX ligands.

Evans_Recycling cluster_reaction Asymmetric Synthesis cluster_cleavage Cleavage & Recovery Start N-Acyl Oxazolidinone Product_Aux Product-Auxiliary Adduct Start->Product_Aux Diastereoselective Reaction Cleavage Hydrolysis/Reduction Product_Aux->Cleavage Separation Extraction Cleavage->Separation Product Chiral Product Separation->Product Recovered_Aux Recovered Oxazolidinone Separation->Recovered_Aux Recovered_Aux->Start Recycle

Recycling workflow for Evans' oxazolidinone auxiliaries.

BOX_Recycling cluster_reaction Catalytic Asymmetric Reaction cluster_recovery Catalyst Recovery & Reuse Immobilized_Catalyst Immobilized BOX-Metal Complex Reaction Reaction Mixture Immobilized_Catalyst->Reaction Substrate Substrate Substrate->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Solid Catalyst Product_Solution Product in Solution Filtration->Product_Solution Recovered_Catalyst Recovered Catalyst Washing->Recovered_Catalyst Recovered_Catalyst->Immobilized_Catalyst Recycle

Recycling workflow for immobilized BOX ligand catalysts.

Conclusion

The recyclability of oxazoline-based chiral auxiliaries is a critical factor in the development of sustainable and cost-effective synthetic processes. Evans' oxazolidinones demonstrate excellent recyclability with high recovery yields through well-established cleavage and extraction protocols.[3] For bis(oxazoline) ligands, immobilization on solid supports provides a robust strategy for facile recovery and reuse over multiple catalytic cycles.[7][8] The choice of the optimal oxazoline-based auxiliary and its corresponding recycling strategy will depend on the specific chemical transformation, the desired product, and the overall process economics. For large-scale applications, the development of continuous flow processes for both the reaction and the auxiliary recycling, as demonstrated for other auxiliaries like Oppolzer's sultam, presents a promising avenue for enhancing the efficiency and sustainability of syntheses employing oxazoline-based chiral auxiliaries.[3][11]

References

Kinetic vs. Thermodynamic Control in the Alkylation of Oxazoline Enolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of chiral oxazoline enolates is a cornerstone of modern asymmetric synthesis, providing a reliable method for the enantioselective construction of α-substituted carboxylic acids. The stereochemical outcome of this reaction is critically dependent on the reaction conditions, which dictate whether the process is under kinetic or thermodynamic control. This guide provides a detailed comparison of these two control regimes, supported by experimental data and protocols, to aid in the rational design and optimization of synthetic routes.

Fundamental Principles: Kinetic vs. Thermodynamic Enolates

In the deprotonation of an α-substituted carbonyl compound, two distinct enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Control: This regime governs product distribution based on the relative rates of competing reaction pathways. The product that is formed fastest, i.e., the one with the lowest activation energy, will be the major product. For enolate formation, this typically leads to the deprotonation of the less sterically hindered α-proton, resulting in the less substituted enolate.

  • Thermodynamic Control: Under this regime, the product distribution is determined by the relative stabilities of the products. Given sufficient energy and time for the reaction to be reversible, the most stable product will predominate. For enolates, this corresponds to the more substituted, and thus more stable, alkene isomer.

The selection between kinetic and thermodynamic control is primarily influenced by the choice of base, reaction temperature, and solvent.

Alkylation of Chiral Oxazoline Enolates: A Substrate-Controlled Reaction

The alkylation of chiral oxazolines, famously developed by A.I. Meyers, is a powerful example of a substrate-controlled diastereoselective reaction. The chiral auxiliary, the oxazoline ring, dictates the stereochemical outcome of the alkylation. The generally accepted mechanism involves the formation of a rigid, chelated Z-enolate, which effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

G cluster_start Starting Material cluster_enolate Enolate Formation (Kinetic Control) cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis start Chiral Oxazoline enolate Chelated Z-Enolate start->enolate Strong, bulky base (e.g., LDA) Low Temperature (-78 °C) alkylated Alkylated Oxazoline enolate->alkylated Electrophile (R-X) product Chiral Carboxylic Acid alkylated->product Acid Hydrolysis

Figure 1. General workflow for the asymmetric synthesis of chiral carboxylic acids via oxazoline alkylation.

Comparative Analysis: Kinetic vs. Thermodynamic Control in Oxazoline Alkylation

For the alkylation of chiral oxazolines, kinetic control is paramount for achieving high diastereoselectivity. Conditions that favor thermodynamic control often lead to a loss of stereocontrol, resulting in a mixture of diastereomers.

FeatureKinetic ControlThermodynamic Control
Reaction Conditions Strong, sterically hindered base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF)Weaker, less hindered base (e.g., NaH, alkoxides), higher temperatures (room temperature or above)
Enolate Formed Less substituted, kinetically favored Z-enolateMore substituted, thermodynamically favored enolate (potential for E/Z isomerization)
Reaction Rate Fast deprotonationSlower, reversible deprotonation
Stereoselectivity High diastereoselectivityLow diastereoselectivity or racemization
Major Product Single diastereomerMixture of diastereomers
Experimental Data: The Importance of Kinetic Control

The following table summarizes typical results for the alkylation of a chiral oxazoline derived from (S)-valinol under kinetically controlled conditions. The high diastereomeric excess (d.e.) highlights the efficacy of this approach.

Electrophile (R-X)BaseTemperature (°C)Diastereomeric Excess (d.e.) (%)
CH₃ILDA-78>98
CH₃CH₂ILDA-78>98
C₆H₅CH₂BrLDA-7895
CH₂=CHCH₂BrLDA-7896

Data compiled from representative literature procedures.

Attempts to perform the alkylation under conditions that might favor thermodynamic control (e.g., higher temperatures, less bulky bases) typically result in a significant decrease in diastereoselectivity due to enolate equilibration and potential epimerization of the product.

Experimental Protocols

General Procedure for Kinetically Controlled Alkylation of a Chiral Oxazoline

Materials:

  • Chiral oxazoline (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Alkyl halide (1.2 equiv)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • A solution of the chiral oxazoline in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • The alkyl halide is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over a suitable drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the alkylated oxazoline.

G step1 {Step 1: Setup | Dissolve chiral oxazoline in anhydrous THF. Cool to -78 °C under inert atmosphere.} step2 {Step 2: Enolate Formation | Add LDA dropwise. Stir for 30-60 min at -78 °C.} step1->step2 step3 {Step 3: Alkylation | Add alkyl halide dropwise. Stir for 2-4 h at -78 °C.} step2->step3 step4 {Step 4: Quench & Workup | Add sat. aq. NH₄Cl. Warm to room temp. Extract with organic solvent.} step3->step4 step5 {Step 5: Purification | Dry, concentrate, and purify by column chromatography.} step4->step5

Figure 2. Step-by-step experimental workflow for the kinetically controlled alkylation of a chiral oxazoline.

The Role of Chelation and Steric Hindrance

The high degree of stereocontrol observed in the alkylation of chiral oxazoline enolates under kinetic conditions is a result of the interplay between chelation and steric hindrance.

Figure 3. A simplified model illustrating the role of chelation and sterics in directing the diastereoselective alkylation.

Conclusion

The alkylation of chiral oxazoline enolates is a highly diastereoselective transformation that is exquisitely sensitive to reaction conditions. For the synthesis of enantiomerically enriched α-substituted carboxylic acids, maintaining strict kinetic control is essential. The use of strong, bulky bases at low temperatures ensures the formation of a single, conformationally rigid Z-enolate, which in turn directs the alkylating agent to attack from the less sterically encumbered face. Any deviation from these conditions that allows for equilibration towards a thermodynamically more stable enolate mixture will invariably lead to a loss of stereoselectivity. Therefore, a thorough understanding and implementation of kinetically controlled reaction conditions are critical for the successful application of this powerful synthetic methodology in research and drug development.

A Comparative Guide to One-Step vs. Two-Step Oxazoline Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazoline moiety is a critical structural motif in a wide array of biologically active compounds and serves as a valuable chiral ligand in asymmetric catalysis. The synthesis of this heterocyclic system is a cornerstone of medicinal and process chemistry. This guide provides an objective comparison of one-step and two-step protocols for oxazoline synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: One-Step vs. Two-Step Oxazoline Synthesis

FeatureOne-Step SynthesisTwo-Step Synthesis
Starting Materials Aldehydes, NitrilesCarboxylic Acids, Amino Alcohols
Key Intermediates Oxazolidine (in situ)β-Hydroxy amide (isolated)
Reaction Time Generally shorter (minutes to a few hours)Generally longer (several hours to days)
Overall Yield Variable, can be highOften high and more consistent
Process Simplicity Simpler, fewer unit operationsMore complex, requires intermediate isolation and purification
Substrate Scope Can be sensitive to sterically hindered or electron-rich/poor substratesGenerally broader and more robust
Control over Stereochemistry Can be challenging to controlMore amenable to stereochemical control

Experimental Data Summary

The following table summarizes representative experimental data for one-step and two-step oxazoline synthesis protocols, highlighting key performance indicators such as reaction time and yield.

MethodStarting MaterialsReagentsReaction TimeYield (%)Reference
One-Step Benzaldehyde, 2-Amino-2-methyl-1-propanolN-Bromosuccinimide (NBS), CH₂Cl₂14.5 hours85[1][2]
One-Step p-Anisaldehyde, 2-Amino-2-methyl-1-propanolN-Bromosuccinimide (NBS), CH₂Cl₂14.5 hours82[1][2]
One-Step p-Nitrobenzaldehyde, 2-Amino-2-methyl-1-propanolN-Bromosuccinimide (NBS), CH₂Cl₂14.5 hours91[1][2]
Two-Step Benzoic acid, 2-Aminoethanol1. SOCl₂ 2. NaOHStep 1: 2h, Step 2: 1h~80-90 (overall)[3]
Two-Step 4-Methoxybenzoic acid, 2-Aminoethanol1. SOCl₂ 2. NaOHStep 1: 2h, Step 2: 1h~80-90 (overall)[3]
Two-Step N-(2-hydroxyethyl)benzamideTriflic Acid (TfOH), DCE12 hours95[4]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the procedural differences, the following diagrams illustrate the general workflows and reaction mechanisms for both one-step and two-step oxazoline syntheses.

experimental_workflows cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis one_start Aldehyde + Amino Alcohol one_reagents Reagents (e.g., NBS) one_reaction One-Pot Reaction (Condensation & Oxidation) one_start->one_reaction one_reagents->one_reaction one_product Oxazoline one_reaction->one_product two_start Carboxylic Acid + Amino Alcohol two_reagents1 Coupling Reagent (e.g., SOCl₂) two_step1 Step 1: Amide Formation two_start->two_step1 two_reagents1->two_step1 two_intermediate β-Hydroxy Amide (Isolated) two_step1->two_intermediate two_reagents2 Dehydrating Agent (e.g., SOCl₂, TfOH) two_step2 Step 2: Cyclization two_intermediate->two_step2 two_reagents2->two_step2 two_product Oxazoline two_step2->two_product

Caption: General workflows for one-step and two-step oxazoline synthesis.

one_step_mechanism aldehyde Aldehyde oxazolidine Oxazolidine Intermediate aldehyde->oxazolidine amino_alcohol Amino Alcohol amino_alcohol->oxazolidine n_bromo N-Bromo Oxazolidine oxazolidine->n_bromo + NBS nbs NBS hbr HBr oxazoline Oxazoline n_bromo->oxazoline - HBr

Caption: Reaction mechanism of a one-step oxazoline synthesis from an aldehyde.

two_step_mechanism cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization carboxylic_acid Carboxylic Acid acyl_chloride Acyl Chloride carboxylic_acid->acyl_chloride + SOCl₂ socl2 SOCl₂ beta_hydroxy_amide β-Hydroxy Amide acyl_chloride->beta_hydroxy_amide amino_alcohol_s1 Amino Alcohol amino_alcohol_s1->beta_hydroxy_amide beta_hydroxy_amide_s2 β-Hydroxy Amide chloro_intermediate O-Acyl Isoamide Intermediate beta_hydroxy_amide_s2->chloro_intermediate + SOCl₂ socl2_s2 SOCl₂ oxazoline Oxazoline chloro_intermediate->oxazoline Intramolecular Cyclization

Caption: Reaction mechanism of a two-step oxazoline synthesis from a carboxylic acid.

Detailed Experimental Protocols

One-Step Oxazoline Synthesis from an Aldehyde

This protocol is adapted from the work of Glorius and coworkers, utilizing N-bromosuccinimide as an oxidant.[2]

Materials:

  • Aldehyde (1.0 mmol)

  • 2-Amino-2-methyl-1-propanol (1.5 mmol)

  • N-Bromosuccinimide (NBS) (1.5 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

  • 4 Å Molecular sieves (1.0 g)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), 2-amino-2-methyl-1-propanol (1.5 mmol), and 4 Å molecular sieves (1.0 g).

  • Add anhydrous dichloromethane (5 mL) to the flask.

  • Stir the resulting suspension at room temperature for 14 hours.

  • Add N-bromosuccinimide (1.5 mmol) in one portion to the reaction mixture.

  • Continue stirring at room temperature for an additional 30 minutes.

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and any solid byproducts.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazoline.

Two-Step Oxazoline Synthesis from a Carboxylic Acid

This protocol is a general representation of the classical two-step approach involving the formation of a β-hydroxy amide followed by cyclization.[3]

Step 1: Synthesis of N-(2-hydroxyethyl)amide

Materials:

  • Carboxylic acid (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.2 mmol)

  • 2-Aminoethanol (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add the carboxylic acid (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane (5 mL) and cool to 0 °C.

  • In a separate flask, dissolve 2-aminoethanol (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL) and add this solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-hydroxy amide, which can be purified by crystallization or column chromatography.

Step 2: Cyclization to Oxazoline

Materials:

  • N-(2-hydroxyethyl)amide (1.0 mmol)

  • Thionyl chloride (SOCl₂) (1.2 mmol)

  • Toluene, anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add the N-(2-hydroxyethyl)amide (1.0 mmol) and anhydrous toluene (10 mL).

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 mmol).

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or distillation to afford the desired oxazoline.

Conclusion

The choice between a one-step and a two-step oxazoline synthesis protocol is contingent upon the specific requirements of the research objective. One-step methods offer the advantage of procedural simplicity and shorter reaction times, making them suitable for high-throughput screening and library synthesis. However, they may be less tolerant of a wide range of substrates and can present challenges in controlling stereochemistry.

Conversely, two-step syntheses, while more time and labor-intensive, generally provide higher and more consistent yields across a broader scope of starting materials. The isolation of the β-hydroxy amide intermediate allows for greater control over the reaction and purification process, which is often crucial in the synthesis of complex molecules and in process development where purity and yield are paramount. Researchers should carefully consider the trade-offs between speed and efficiency versus control and versatility when selecting a synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethyl-2-phenyl-2-oxazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4,4-Dimethyl-2-phenyl-2-oxazoline is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a secure research environment.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. Always wear appropriate protective gear, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat and other protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.[1]

Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible.

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous waste, in accordance with all local, state, and federal regulations.[2][4][5] Do not dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Waste Characterization: Treat all unused or contaminated this compound as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials, to prevent potentially hazardous reactions. It should be stored separately from strong acids, bases, and oxidizing agents.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure, screw-top lid. Polyethylene containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (19312-06-2), and an indication of the hazards (e.g., "Irritant"). The date of waste accumulation should also be clearly marked.

Step 3: Accumulation and Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and secondary containment should be used to prevent spills.

  • Quantity Limits: Be aware of the hazardous waste generator status of your laboratory (e.g., Very Small, Small, or Large Quantity Generator), as this will determine the maximum amount of waste that can be accumulated and the timeframe for its removal.[1][5][6]

Step 4: Scheduling a Professional Disposal Service

  • Contact EHS: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[4]

  • Documentation: Maintain meticulous records of the waste generated, including the quantity and date of disposal, as required by your institution and regulatory agencies.

Disposal Methods

The primary and recommended method for the final disposal of this compound is incineration .

Incineration: As a nitrogen-containing organic compound, incineration in a permitted hazardous waste incinerator is the most effective disposal method. This process destroys the chemical structure at high temperatures. It is crucial that the incineration facility has appropriate flue gas scrubbing capabilities to manage the potential formation of nitrogen oxides (NOx).

Chemical Treatment: While not a standard disposal method for this compound, chemical treatment to break down the oxazoline ring could be a possibility in specific, controlled research settings, but it is not a recommended general disposal practice. Any such procedure would need to be thoroughly evaluated and approved by your institution's EHS department.

Quantitative Data for Disposal

Specific quantitative limits for the disposal of this compound are not widely published and are typically determined by the capabilities of the licensed disposal facility and regulatory requirements. The following table outlines the types of data that should be documented and communicated to your EHS office and disposal vendor.

ParameterInformation to be Recorded
Waste Inventory
Chemical NameThis compound
CAS Number19312-06-2
Quantity of WasteMass (g or kg) or Volume (mL or L)
Concentration (if in solution)% or molarity
ContaminantsList of any other chemicals mixed with the waste
Hazard Classification
GHS Hazard StatementsH315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1][2]
Shipping Information
UN NumberNot typically assigned for small laboratory quantities, consult EHS for transport
Proper Shipping NameTo be determined by the licensed transporter, likely "Waste, flammable liquid, n.o.s." or similar

Experimental Protocols

General Protocol for Laboratory Waste Disposal:

  • Characterize the Waste: Identify all components of the waste stream.

  • Select a Compatible Container: Choose a container that will not react with or be degraded by the waste.

  • Properly Label the Container: Include all required information as per institutional and regulatory guidelines.

  • Transfer the Waste: Carefully transfer the waste into the labeled container within a chemical fume hood, wearing appropriate PPE.

  • Store the Waste: Place the sealed container in the designated satellite accumulation area.

  • Request Pickup: Contact your institution's EHS department to schedule a waste pickup.

  • Maintain Records: Document the generation and disposal of the waste in your laboratory's chemical inventory and waste logs.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Waste characterize->segregate container Select Leak-Proof, Compatible Container segregate->container label Label Container: 'Hazardous Waste' Chemical Name, CAS#, Hazards, Date container->label storage Store in Designated Satellite Accumulation Area label->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation disposal Licensed Vendor Collects for Incineration documentation->disposal end Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4,4-Dimethyl-2-phenyl-2-oxazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 4,4-Dimethyl-2-phenyl-2-oxazoline. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before handling. The following personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile or butyl rubber gloves, long pants, and closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash Potential Chemical splash goggles and a face shield, chemical-resistant apron over a flame-resistant lab coat, double-gloving (nitrile or butyl rubber).When transferring large volumes or conducting reactions with a risk of splashing.
Emergency Situations (Spills) Full-face respirator with organic vapor cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.

Chemical and Physical Properties

Understanding the physical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Pale yellow crystals or liquid
Boiling Point 124 °C at 20 mmHg
Flash Point 103 °C (closed cup)
Density 1.025 g/mL at 25 °C

Safety and Hazard Ratings

The National Fire Protection Association (NFPA) 704 diamond provides a quick reference for the hazards associated with a substance.

Table 3: NFPA 704 Hazard Diamond

HazardRatingDescription
Health (Blue) 2Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.
Flammability (Red) 1Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur.
Instability/Reactivity (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special Hazards (White) -No special hazards.

Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure and reduce the risk of incidents. All operations should be conducted in a certified chemical fume hood.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Assemble Equipment Assemble Equipment Verify Fume Hood Operation->Assemble Equipment Prepare Spill Kit Prepare Spill Kit Assemble Equipment->Prepare Spill Kit Transfer Chemical Transfer Chemical Prepare Spill Kit->Transfer Chemical Conduct Reaction Conduct Reaction Transfer Chemical->Conduct Reaction Monitor Reaction Monitor Reaction Conduct Reaction->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE

Handling Workflow Diagram
Step-by-Step Handling Protocol

  • Preparation :

    • Don the appropriate PPE as specified in Table 1.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment.

    • Have a spill kit readily accessible.

  • Handling :

    • Carefully transfer the required amount of this compound.

    • Keep the container tightly closed when not in use.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Use spark-proof tools and equipment if heating is required.

  • Post-Handling :

    • Upon completion of the experiment, safely quench the reaction if necessary.

    • Segregate waste into appropriate, labeled containers.

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Remove and properly dispose of or decontaminate PPE. Wash hands thoroughly.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills :

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

  • Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_disposal Disposal Liquid Waste Liquid Waste Segregate by Type Segregate by Type Liquid Waste->Segregate by Type Solid Waste Solid Waste Solid Waste->Segregate by Type Contaminated PPE Contaminated PPE Contaminated PPE->Segregate by Type Label Waste Containers Label Waste Containers Segregate by Type->Label Waste Containers Store in Secondary Containment Store in Secondary Containment Label Waste Containers->Store in Secondary Containment Arrange for Licensed Disposal Arrange for Licensed Disposal Store in Secondary Containment->Arrange for Licensed Disposal

Waste Disposal Workflow
Step-by-Step Disposal Protocol

  • Segregation :

    • Collect liquid waste containing this compound in a dedicated, labeled, and sealed container.

    • Collect contaminated solids (e.g., absorbent materials, gloves) in a separate, clearly labeled, sealed container.

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

    • Keep waste containers away from incompatible materials.

  • Disposal :

    • Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,4-Dimethyl-2-phenyl-2-oxazoline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.